Arlasolve DMI
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYDZQQVZJMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC2C1OCC2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863517 | |
| Record name | 1,4:3,6-Dianhydro-2,5-di-O-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Core Mechanism of Arlasolve™ DMI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, multifunctional excipient that has garnered significant attention in topical and transdermal formulations for its exceptional safety profile and efficacy as both a solvent and a penetration enhancer.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of Arlasolve™ DMI, supported by quantitative data and detailed experimental protocols.
Dual-Pronged Mechanism of Action: A Synergistic Approach to Enhanced Delivery
Arlasolve™ DMI's efficacy stems from a two-fold mechanism: its potent solubilizing capacity and its ability to modulate the barrier properties of the stratum corneum.[1] This dual action ensures that active pharmaceutical ingredients (APIs) are not only effectively dissolved but are also efficiently transported to their target sites within the skin.
Superior Solubilization of Active Pharmaceutical Ingredients
A primary challenge in topical drug delivery is the often-poor solubility of APIs in conventional vehicles. Arlasolve™ DMI, a polar aprotic solvent, demonstrates exceptional ability to dissolve a wide spectrum of both hydrophilic and hydrophobic compounds.[1][3] This is particularly crucial for crystalline actives like Benzoyl Peroxide (BPO), which must be fully dissolved to penetrate the stratum corneum and exert their therapeutic effect.[4]
By dissolving the API in the oil phase of an emulsion, Arlasolve™ DMI prevents its re-agglomeration, thereby maintaining a smaller particle size and increasing the bioavailability of the active.[4][5] This enhanced dissolution is a critical first step in improving the efficacy and reducing the irritation potential of many topical drugs.[4][6]
Modulation of the Stratum Corneum Barrier
The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the penetration of exogenous substances. Arlasolve™ DMI facilitates the transport of actives across this barrier by temporarily and reversibly altering its properties. The primary proposed mechanism is an increase in the polarity of the skin's surface layers.[4][7] This change in polarity is thought to disrupt the highly organized lipid lamellae of the stratum corneum, creating more permeable pathways for drug molecules to traverse.
It is important to note that while Arlasolve™ DMI enhances epidermal and dermal delivery, it has not been shown to promote significant penetration into the bloodstream, making it a suitable excipient for targeted topical delivery.[7]
Quantitative Data on Performance
The following tables summarize the quantitative data available on the performance of Arlasolve™ DMI in enhancing solubility, skin penetration, and reducing irritation.
| Active Pharmaceutical Ingredient (API) | Solvent System | Solubility | Reference |
| Prednisone | DMI/Water (1:2 ratio) | Maximum Solubility Achieved | [1] |
| Dexamethasone | DMI/Water (1:2 ratio) | Maximum Solubility Achieved | [1] |
| Prednisolone | DMI/Water (1:2 ratio) | Maximum Solubility Achieved | [1] |
| Ibuprofen | Isosorbide Diester (similar structure) | ~5000-fold improvement vs. water | [8] |
Table 1: Solubility Enhancement with Arlasolve™ DMI.
| Formulation | Irritation Reduction | Experimental Method | Reference |
| Benzoyl Peroxide (BPO) Lotion with Arlasolve™ DMI | 19% reduction in irritation compared to lotion without DMI | Laser Doppler Velocimetry | [5] |
| 4% BPO leave-on cream with Dimethyl Isosorbide | 90% of investigators reported non-existent or minimal irritation and dryness | Clinical Study | [5] |
Table 2: Irritation Reduction with Arlasolve™ DMI.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Skin Penetration Enhancement
Caption: Mechanism of Arlasolve™ DMI Skin Penetration Enhancement.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for In Vitro Skin Permeation Study.
Detailed Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of an API from a topical formulation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane
-
Receptor medium (e.g., phosphate-buffered saline, PBS)
-
Test formulation containing the API and Arlasolve™ DMI
-
Control formulation (without Arlasolve™ DMI)
-
Magnetic stirrer
-
Water bath or heating block
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Prepare the receptor medium and degas it to remove dissolved air.
-
Fill the receptor compartment of the Franz diffusion cell with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Excise a section of full-thickness skin and mount it on the Franz cell with the stratum corneum side facing the donor compartment.
-
Apply a known quantity of the test or control formulation evenly onto the surface of the skin in the donor compartment.
-
Place the Franz cells in a water bath or heating block maintained at a constant temperature (typically 32°C or 37°C) and stir the receptor medium continuously.[9]
-
At predetermined time intervals, withdraw an aliquot of the receptor medium from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[9]
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Particle Size Analysis by Polarized Light Microscopy
Objective: To visualize and measure the particle size of a crystalline API within a topical formulation.
Materials:
-
Polarized light microscope with a calibrated eyepiece reticle or imaging software
-
Microscope slides and coverslips
-
Immersion oil (if required)
-
Test formulation containing the crystalline API and Arlasolve™ DMI
-
Control formulation (without Arlasolve™ DMI)
Protocol:
-
Place a small, representative sample of the formulation onto a clean microscope slide.
-
Carefully place a coverslip over the sample, applying gentle pressure to create a thin, even layer.
-
Place the slide on the microscope stage.
-
Using the polarizer and analyzer, observe the sample under polarized light. Crystalline materials will appear bright (birefringent) against a dark background.
-
Capture images of multiple fields of view to ensure a representative analysis.
-
Using the calibrated eyepiece reticle or image analysis software, measure the size of the individual API particles or agglomerates.[10]
-
Repeat the analysis for the control formulation.
-
Compare the particle size distributions between the test and control formulations to assess the effect of Arlasolve™ DMI on API dissolution and re-agglomeration.
Skin Irritation Assessment using Laser Doppler Velocimetry
Objective: To non-invasively measure changes in cutaneous blood flow as an indicator of skin irritation.
Materials:
-
Laser Doppler velocimeter (LDV) or Laser Doppler perfusion imager (LDPI)
-
Human volunteers
-
Test formulation containing the potentially irritating API and Arlasolve™ DMI
-
Control formulations (e.g., vehicle without API, positive control like sodium lauryl sulfate solution)
Protocol:
-
Recruit healthy human volunteers and obtain informed consent.
-
Define and mark the test sites on the volar forearm of each volunteer.
-
Acclimate the volunteers to the room conditions (temperature and humidity) for a specified period.
-
Measure the baseline blood flow at each test site using the LDV/LDPI.[11]
-
Apply a standardized amount of each test and control formulation to the designated sites.
-
At specified time points after application (e.g., 30 minutes, 1 hour, 24 hours), remove the formulations (if required) and re-measure the blood flow at each site.[12]
-
The LDV/LDPI will provide a quantitative measure of blood perfusion in arbitrary units (perfusion units).
-
Calculate the change in blood flow from baseline for each formulation and compare the results to assess the irritation potential and the mitigating effect of Arlasolve™ DMI. An increase in blood flow indicates an inflammatory response and potential irritation.[7]
References
- 1. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. HSP Examples: Skin Permeation | Hansen Solubility Parameters [hansen-solubility.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. The utility of benzoyl peroxide in hydrophase base (Brevoxyl) in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of skin irritation potential of cosmetics by non-invasive measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Evaluation of skin blood flow by laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Skin irritation typing and grading based on laser Doppler perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethyl Isosorbide: A Comprehensive Technical Guide for Pharmaceutical Excipient Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl Isosorbide (DMI) is a high-purity, bio-based solvent and carrier that is increasingly utilized as a pharmaceutical excipient. Its primary functions are to enhance the solubility of active pharmaceutical ingredients (APIs) and to improve their penetration through biological membranes, particularly the skin. This technical guide provides an in-depth overview of DMI's chemical properties, mechanisms of action, and applications in pharmaceutical formulations. It includes a compilation of quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanistic action and experimental workflows.
Introduction
Dimethyl Isosorbide (DMI), with the chemical name 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol, is a diester of isosorbide, a derivative of sorbitol.[1] Its favorable safety profile, high boiling point, and miscibility with a wide range of polar and non-polar substances make it a versatile excipient in various pharmaceutical dosage forms, especially in topical and transdermal systems.[2][3] DMI is recognized for its ability to improve the efficacy of formulations by increasing the bioavailability of APIs at the target site.[4]
Physicochemical Properties
DMI is a clear, colorless, and low-viscosity liquid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₄O₄ | [5] |
| Molecular Weight | 174.19 g/mol | [6] |
| CAS Number | 5306-85-4 | [3] |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | 235-237 °C | [2] |
| Solubility | Soluble in water, ethanol, propylene glycol, and various oils. | [3][7] |
| log P (Octanol/Water) | -0.44 | [8] |
| Viscosity (at 25°C) | ~2.62 mPa·s | [8] |
Mechanism of Action
DMI primarily functions through two main mechanisms: as a solubilizer and as a penetration enhancer.
Solubility Enhancement
Many active pharmaceutical ingredients exhibit poor aqueous solubility, which can limit their formulation and bioavailability. DMI's efficacy as a cosolvent has been demonstrated for various drugs, including steroids.[9] Its amphiphilic nature allows it to dissolve both lipophilic and hydrophilic compounds, preventing their crystallization in the formulation and upon application.[7]
Penetration Enhancement
DMI's role as a penetration enhancer is particularly significant in topical and transdermal drug delivery. The primary barrier to drug absorption through the skin is the stratum corneum (SC), the outermost layer of the epidermis. The SC consists of corneocytes ("bricks") embedded in a lipid-rich intercellular matrix ("mortar").[10] DMI is thought to enhance penetration through the following mechanisms:
-
Interaction with Intercellular Lipids: DMI can reversibly disrupt the highly ordered structure of the intercellular lipids in the stratum corneum.[11] This fluidization of the lipid lamellae reduces the barrier function of the SC, allowing drug molecules to permeate more easily.
-
Increased Drug Partitioning: By acting as a solvent within the stratum corneum, DMI can increase the solubility of the drug in the SC, thereby improving its partitioning from the vehicle into the skin.[12]
While DMI's primary mechanism is considered physicochemical, a derivative, Isosorbide di-(methyl fumarate) (IDMF), has been shown to modulate the NRF2/antioxidant response element signaling pathway in keratinocytes, suggesting that isosorbide derivatives can have biological effects on skin cells.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of DMI as a pharmaceutical excipient.
In Vitro Skin Permeation Study
This protocol is designed to assess the effect of DMI on the permeation of an API across the skin using Franz diffusion cells.
Objective: To quantify the rate and extent of drug permeation through a skin membrane from a formulation containing DMI compared to a control formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin[15]
-
Test formulation containing API and DMI
-
Control formulation (without DMI)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API if necessary)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for drug quantification[16]
Methodology:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and remove any subcutaneous fat. The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).
-
Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C ± 1°C) receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method or other appropriate analytical technique.[16]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.
Solubility Enhancement Study
This protocol determines the increase in solubility of a poorly water-soluble drug in the presence of DMI.
Objective: To quantify the solubility of an API in various concentrations of DMI in an aqueous vehicle.
Materials:
-
API powder
-
Dimethyl Isosorbide
-
Aqueous vehicle (e.g., water, buffer)
-
Vials with screw caps
-
Shaking water bath or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Methodology:
-
Preparation of Co-solvent Systems: Prepare a series of co-solvent systems with varying concentrations of DMI in the aqueous vehicle (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the API powder to vials containing a fixed volume (e.g., 5 mL) of each co-solvent system.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to separate the undissolved drug.
-
Withdraw a supernatant aliquot, and dilute it with a suitable solvent.
-
-
Sample Analysis: Determine the concentration of the dissolved API in the diluted supernatant using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: Plot the solubility of the API (mg/mL or M) as a function of the DMI concentration.
Formulation Stability Testing
This protocol evaluates the physical and chemical stability of a pharmaceutical formulation containing DMI over time under various environmental conditions.
Objective: To assess the stability of a DMI-containing formulation and determine its shelf-life.
Materials:
-
Test formulation containing API and DMI
-
Final intended packaging
-
Stability chambers with controlled temperature and humidity
-
Analytical instruments for API quantification and degradation product analysis (e.g., HPLC)
-
Viscometer, pH meter, microscope
Methodology:
-
Sample Preparation: Package the formulation in the container-closure system intended for marketing.
-
Storage Conditions: Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[17]
-
Testing Intervals: At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months), withdraw samples for analysis.
-
Analysis:
-
Physical Evaluation: Assess appearance, color, odor, pH, and viscosity. For semi-solids, check for phase separation or crystallization under a microscope.
-
Chemical Evaluation: Use a validated stability-indicating HPLC method to determine the concentration of the API and to detect and quantify any degradation products.
-
-
Data Analysis: Evaluate the data to determine if any significant changes have occurred over time. The shelf-life is determined as the time period during which the product remains within its established specifications.
Data Presentation
The following tables summarize quantitative data from cited studies on the effect of DMI.
Table 1: Solubility Enhancement of Steroids by DMI in Water at 25°C
| Steroid | DMI Concentration (% v/v) | Solubility (mg/mL) | Fold Increase vs. Water | Reference |
| Prednisone | 0 | 0.21 | 1.0 | [9] |
| 20 | 2.5 | 11.9 | [9] | |
| 40 | 6.8 | 32.4 | [9] | |
| 60 | 10.5 | 50.0 | [9] | |
| Dexamethasone | 0 | 0.10 | 1.0 | [9] |
| 20 | 1.8 | 18.0 | [9] | |
| 40 | 5.5 | 55.0 | [9] | |
| 60 | 9.2 | 92.0 | [9] | |
| Prednisolone | 0 | 0.24 | 1.0 | [9] |
| 20 | 3.1 | 12.9 | [9] | |
| 40 | 8.2 | 34.2 | [9] | |
| 60 | 13.5 | 56.3 | [9] |
Table 2: Safety Profile of Dimethyl Isosorbide
| Test | Species | Result | Reference |
| Acute Oral Toxicity (LD50) | Rodent | > 6.5 g/kg | [15] |
| Ames Test (Mutagenicity) | - | Not mutagenic | [15] |
| Chromosomal Aberration Test | Human Lymphocytes | Not clastogenic | [15] |
| 90-day Oral Toxicity (NOAEL) | Rat | 375 mg/kg/day | [15] |
| 90-day Oral Toxicity (NOAEL) | Dog | 100 mg/kg/day | [15] |
| Developmental Toxicity | Rat, Rabbit | No evidence of maternal or developmental toxicity up to 300 mg/kg/day | [15] |
Visualizations
Signaling Pathway
While DMI itself is primarily considered a physicochemical excipient, its derivative, Isosorbide di-(methyl fumarate) (IDMF), has been shown to activate the NRF2 antioxidant response pathway in human keratinocytes.[13][14] This pathway is relevant to skin's response to oxidative stress.
Caption: NRF2/ARE signaling pathway activation by Isosorbide di-(methyl fumarate) (IDMF).
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for In Vitro Skin Permeation Study.
Caption: Workflow for Solubility Enhancement Study.
Caption: Workflow for Formulation Stability Testing.
Conclusion
Dimethyl Isosorbide is a valuable and safe excipient for pharmaceutical formulations, particularly in the realm of topical and transdermal drug delivery. Its ability to enhance the solubility and skin permeation of a wide range of APIs allows for the development of more effective and stable drug products. The experimental protocols and data presented in this guide provide a framework for researchers and formulation scientists to effectively evaluate and utilize DMI in their drug development programs. Further research into the molecular interactions of DMI with skin components will continue to refine its application and expand its utility in advanced drug delivery systems.
References
- 1. m.media-amazon.com [m.media-amazon.com]
- 2. lotioncrafter.com [lotioncrafter.com]
- 3. Isosorbide Di-(Linoleate/Oleate) Stimulates Prodifferentiation Gene Expression to Restore the Epidermal Barrier and Improve Skin Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lesielle.com [lesielle.com]
- 5. specialchem.com [specialchem.com]
- 6. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for quantitative determination of drug localized in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Effect of dimethyl sulfoxide on the phase behavior of model stratum corneum lipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Sensitization-Free Dimethyl Fumarate Prodrug, Isosorbide Di-(Methyl Fumarate), Provides a Topical Treatment Candidate for Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Sensitization-Free Dimethyl Fumarate Prodrug, Isosorbide Di-(Methyl Fumarate), Provides a Topical Treatment Candidate for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. certified-laboratories.com [certified-laboratories.com]
Arlasolve DMI: A Technical Guide to Safety and Toxicology for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and toxicology profile of Arlasolve DMI (INCI: Dimethyl Isosorbide). The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables for ease of comparison, detailed experimental methodologies for key studies, and visualizations of experimental workflows.
Executive Summary
This compound is a high-purity solvent and penetration enhancer known for its excellent safety profile.[1] It is utilized in a variety of topical and transdermal applications to improve the delivery and efficacy of active ingredients while in some cases reducing irritation.[1][2] Toxicological data indicates that this compound exhibits low acute oral and dermal toxicity.[3] It is considered a slight irritant to skin and eyes in animal studies, though human patch tests have shown it to be non-irritating and non-sensitizing.[4] Furthermore, it has not demonstrated mutagenic or clastogenic potential.[3][4] Repeated dose toxicity studies have established No Observed Adverse Effect Levels (NOAELs) for oral administration in multiple species.
Core Safety & Toxicology Data
The following tables summarize the key quantitative data from toxicology studies conducted on this compound.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Result | Classification | Reference |
| LD50 | Rat | Oral | > 4.64 ml/kg | Low Acute Toxicity | [3] |
| LD50 | Rat | Oral | 6531 mg/kg bw | Low Acute Toxicity | [4] |
| LD50 | Rabbit | Dermal | > 10 ml/kg | Practically Nontoxic | |
| LD50 (14-day) | Mouse & Rat | Intravenous | > 5000 mg/kg | Low Acute Toxicity | [4] |
Table 2: Irritation Potential
| Endpoint | Test System | Method | Result | Reference |
| Skin Irritation | Rabbit | Draize Test | No to mild irritation | [3] |
| Skin Irritation | Rabbit | - | Slightly irritant | [4] |
| Skin Irritation | Human | Patch Test | Non-irritating | [3][4] |
| Eye Irritation | Rabbit | - | Slightly irritant | [4] |
| Eye Irritation | Rabbit | - | No irritation (undiluted) | [4] |
Table 3: Skin Sensitization
| Endpoint | Test System | Result | Reference |
| Skin Sensitization | Human | Non-sensitizing | [4] |
Table 4: Genotoxicity
| Endpoint | Test System | Result | Reference |
| Mutagenicity | Bacterial (Ames Test) | Non-mutagenic | [4] |
| Clastogenicity | In-vitro Human Lymphocytes | Non-clastogenic | [4] |
| Overall Assessment | - | No evidence of mutagenic or clastogenic potential | [3] |
Table 5: Repeated Dose Toxicity (Oral)
| Duration | Species | NOAEL / NOEL | LOAEL | Reference |
| 13-Week | Dog | 30 mg/kg/day | - | |
| 13-Week | Dog | 100 mg/kg/day | 700 mg/kg/day | [4] |
| 13-Week | Rat | 100 mg/kg/day (NOEL) | - | [4] |
| 14-Day | Rat (IV) | 630 mg/kg/day | 2000 mg/kg/day | [4] |
Table 6: Developmental Toxicity
| Endpoint | Species | Dose | Result | Reference |
| Maternal & Developmental Toxicity | Rat & Rabbit | Up to 300 mg/kg bw/day | No evidence of toxicity | [4] |
Experimental Protocols
The following sections detail the methodologies for the key toxicological assessments performed on this compound, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines and established testing protocols.
Acute Oral Toxicity (Similar to OECD Guideline 401)
The acute oral toxicity of this compound was assessed to determine the potential hazard from a single oral dose.
-
Test System: The rat is the preferred rodent species.[5] At least 5 animals per dose group, typically of a single sex, are used.[5]
-
Administration: The test substance is administered by gavage in graduated doses to several groups of animals.[5] Animals are fasted prior to dosing to promote absorption.[5] The volume administered is typically limited, for example, to 1-2 ml/100g body weight in rodents.[5]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration.[6]
-
Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose expected to cause death in 50% of the tested animals.[5] A gross necropsy of all animals is performed at the end of the study.[5]
Skin Irritation (Draize Test, similar to OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System: The albino rabbit is the standard model for this test.[7]
-
Procedure: A small amount (e.g., 0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved area of the back.[7] The site is then covered with a gauze patch, which can be occlusive or semi-occlusive, for a set period, typically 4 hours.[7][8]
-
Observation: After patch removal, the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[7]
-
Scoring: The reactions are scored using a standardized system. The scores for erythema and edema are used to calculate a primary irritation index, which helps classify the substance's irritation potential.[9]
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is used to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis) in humans.
-
Panelists: The study is conducted with a panel of human volunteers, often including individuals who self-identify as having sensitive skin.[10] A panel size of 50 to 200 subjects is common.[11][12]
-
Induction Phase: The test material is applied to the same skin site (e.g., the back) under an occlusive or semi-occlusive patch for 24-48 hours.[10][11] This process is repeated nine times over a 3-week period.[10][11] The site is graded for any irritation after each application.[10]
-
Rest Period: A rest period of 10 to 21 days follows the induction phase, allowing for the development of any potential sensitization.[10]
-
Challenge Phase: After the rest period, a challenge patch is applied to a new, untreated (virgin) skin site.[10]
-
Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24 and 48 hours after patch removal.[12] A lack of reaction indicates the substance is not a sensitizer under the test conditions.
Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)
This in-vitro assay is used to detect gene mutations induced by a chemical.
-
Test System: The assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[13][14]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism.[15]
-
Endpoint: The test measures the ability of the substance to cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[16] A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: The assay can be performed using various mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures like human peripheral blood lymphocytes.[17][18]
-
Procedure: Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[17]
-
Analysis: After exposure, the cells are treated with a substance that arrests them in metaphase. The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[17][19]
-
Endpoint: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.[20]
Repeated Dose 90-Day Oral Toxicity Study (OECD Guideline 408)
This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.
-
Test System: The rat is the preferred rodent species.[21] Groups of at least 10 male and 10 female animals are used for each dose level.[21]
-
Dosing: The test substance is administered orally (e.g., via gavage, in diet, or drinking water) daily to several groups at different dose levels for 90 days.[21][22]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[23] Comprehensive hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[22]
-
Endpoint: The primary endpoints are the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[24] A full histopathological examination of organs and tissues is conducted on all animals in the control and high-dose groups to identify target organs of toxicity.[21]
Prenatal Developmental Toxicity Study (OECD Guideline 414)
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.
-
Test System: The study is typically conducted in two species, a rodent (usually the rat) and a non-rodent (usually the rabbit).[25][26]
-
Dosing: The test substance is administered to pregnant females, typically daily via oral gavage, at least from the time of implantation to the day before cesarean section.[27] At least three dose levels are used.[27]
-
Evaluation: Dams are observed for signs of maternal toxicity. On the day before expected delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[27][28]
-
Endpoint: The study determines the NOAELs for both maternal toxicity and developmental toxicity (effects on the fetus).[26]
Visualizations
The following diagrams illustrate typical workflows and logical relationships in toxicology testing.
Caption: General workflow for an in-vivo toxicology study.
Caption: Decision pathway for cosmetic ingredient safety assessment.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound: Solvent and Penetration Enhancer for Research [benchchem.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Draize test - Wikipedia [en.wikipedia.org]
- 7. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecetoc.org [ecetoc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. ftp.cdc.gov [ftp.cdc.gov]
- 12. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 13. nib.si [nib.si]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. nucro-technics.com [nucro-technics.com]
- 19. oecd.org [oecd.org]
- 20. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 21. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 22. oecd.org [oecd.org]
- 23. ask-force.org [ask-force.org]
- 24. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 27. oecd.org [oecd.org]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unveiling the Potential: A Technical Guide to the Solvent Properties of Dimethyl Isosorbide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl Isosorbide (DMI) is a high-purity, bio-based solvent and carrier that is gaining significant traction in the pharmaceutical and cosmetic industries. Its unique combination of excellent solvency, high stability, and ability to enhance the penetration of active ingredients makes it a valuable tool for formulators. This in-depth technical guide explores the core solvent properties of DMI, providing quantitative data, detailed experimental protocols, and visualizations to support its application in research and development.
Core Properties of Dimethyl Isosorbide
DMI, with the chemical name 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol, is a clear, colorless to pale yellow liquid. Derived from renewable resources, it presents a sustainable and safe alternative to many traditional solvents.[1]
Table 1: Physicochemical Properties of Dimethyl Isosorbide
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 g/mol | [2] |
| CAS Number | 5306-85-4 | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [4][5] |
| Boiling Point | 93-95°C at 0.1 mmHg | [6] |
| Melting Point | -70°C | [4] |
| Density | 1.15 g/mL at 25°C | [6] |
| Refractive Index | n20/D 1.461 | [6] |
| pH | 4.9 | [4] |
| Log P (Octanol/Water) | -0.44 | [7] |
| Water Solubility | 2000 g/L at 20°C | [8] |
Solvency Spectrum of Dimethyl Isosorbide
DMI is a versatile solvent, capable of dissolving a wide range of both polar and non-polar active pharmaceutical ingredients (APIs) and cosmetic actives.[3][4] It is miscible in all proportions with water and is also soluble in various organic solvents, including cottonseed oil, isopropanol, isopropyl myristate, and propylene glycol.[3][9] However, it is insoluble in hydrogenated castor oil, lanolin, mineral oils, and dimethicone.[9]
Table 2: Solubility of Various Compounds in Dimethyl Isosorbide
| Compound Class | Specific Compound | Solubility Data | Reference(s) |
| Steroids | Prednisone | Maximum solubility occurs near a DMI/water or DMI/propylene glycol concentration ratio of 1:2.[10] | [10] |
| Dexamethasone | Maximum solubility occurs near a DMI/water or DMI/propylene glycol concentration ratio of 1:2.[10] | [10] | |
| Prednisolone | Maximum solubility occurs near a DMI/water or DMI/propylene glycol concentration ratio of 1:2.[10] | [10] | |
| Antimicrobials | Doxycycline Hyclate | Insoluble in DMI.[11] | [11] |
| Minocycline Hydrochloride | Insoluble in DMI.[11] | [11] | |
| Cosmetic Actives | Salicylic Acid | Used in formulations with DMI to improve delivery.[12] | [12] |
| Retinoids | Compatible with DMI for enhanced delivery.[12] | [12] | |
| Ascorbic Acid Derivatives | Compatible with DMI for enhanced delivery.[12] | [12] | |
| Niacinamide | Compatible with DMI for enhanced delivery.[12] | [12] |
Mechanism of Action: Enhancing Skin Penetration
One of the most significant properties of DMI is its ability to act as a penetration enhancer, facilitating the delivery of active ingredients through the stratum corneum, the outermost layer of the skin.[3][4] While the precise molecular mechanism is still under investigation, it is understood that DMI reversibly alters the barrier properties of the stratum corneum.[1] This is thought to occur through interaction with the intercellular lipids, leading to a temporary and reversible increase in their fluidity.[1] This disruption of the highly ordered lipid structure creates transient pathways for active molecules to permeate deeper into the epidermis.
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of a compound in DMI.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid active ingredient to a known volume of DMI in a sealed, clear glass vial. The use of a significant excess of the solid is crucial to ensure that equilibrium is reached with a solid phase present.
-
Place the vials in a constant temperature shaker bath, typically maintained at 25°C or 37°C.
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be established during method development.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically resistant syringe filter (e.g., PTFE) to remove any undissolved particles. The first portion of the filtrate should be discarded to saturate the filter membrane.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the active ingredient in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Calculation:
-
Calculate the solubility of the active ingredient in DMI, taking into account the dilution factor, and express the result in units such as mg/mL or % w/w.
-
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol describes the use of a Franz diffusion cell to evaluate the permeation of an active ingredient from a DMI-containing formulation through a skin membrane.[13][14][15]
Methodology:
-
Preparation of Skin Membrane:
-
Excised human or animal skin (e.g., porcine ear skin) is commonly used. The skin should be carefully prepared to a uniform thickness, typically by dermatoming.
-
The prepared skin is stored frozen until use. Prior to the experiment, the skin is thawed and equilibrated in a suitable buffer solution (e.g., phosphate-buffered saline, PBS).
-
-
Franz Diffusion Cell Assembly:
-
The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted with the stratum corneum facing the donor chamber.
-
The receptor chamber is filled with a receptor solution (e.g., PBS, often with a co-solvent to maintain sink conditions for poorly water-soluble actives). The solution should be degassed to prevent bubble formation.
-
The assembled cells are placed in a water bath maintained at a temperature to ensure the skin surface is at approximately 32°C. The receptor solution is continuously stirred.
-
-
Application of Formulation and Sampling:
-
A known quantity of the DMI-containing formulation is applied evenly to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor chamber.
-
After each sampling, an equal volume of fresh, pre-warmed receptor solution is added back to the receptor chamber to maintain a constant volume and sink conditions.
-
-
Analysis:
-
The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
The cumulative amount of the active ingredient permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) and the lag time (tL) can be determined from the linear portion of this plot.
-
Conclusion
Dimethyl Isosorbide is a highly effective and versatile solvent with a favorable safety and sustainability profile. Its ability to dissolve a wide range of active ingredients and enhance their penetration into the skin makes it an invaluable excipient in the development of innovative pharmaceutical and cosmetic formulations. The data and protocols presented in this guide provide a solid foundation for researchers and formulators to harness the full potential of DMI in their product development endeavors. Further research into the quantitative solubility of a broader range of actives and a more detailed elucidation of its molecular mechanism of skin penetration enhancement will continue to expand its applications.
References
- 1. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 2. Dimethyl Isosorbide Supplier | 5306-85-4 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. specialchem.com [specialchem.com]
- 5. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 异山梨醇二甲醚 BioRenewable, ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Dimethyl Isosorbide: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dimethyl Isosorbide | Cosmetic Ingredients Guide [ci.guide]
- 10. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Agent-Loaded, Novel In Situ Forming Implants Made with Poly(Isosorbide Sebacate) and Dimethyl Isosorbide as a Solvent for Periodontitis Treatment | MDPI [mdpi.com]
- 12. justglow.co.uk [justglow.co.uk]
- 13. alterlab.co.id [alterlab.co.id]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Plant-Derived Solvents: A Technical Guide to Greener Pharmaceutical Formulations
Introduction
The pharmaceutical industry is increasingly embracing the principles of green chemistry, seeking sustainable alternatives to traditional petroleum-based solvents. Plant-derived solvents are at the forefront of this shift, offering a reduced environmental footprint, lower toxicity, and often, enhanced formulation performance. This technical guide provides an in-depth overview of the core plant-derived solvents utilized in pharmaceutical formulations, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their application.
Overview of Key Plant-Derived Solvents
A variety of solvents sourced from botanical origins are gaining prominence in pharmaceutical applications. These range from well-established solvents like ethanol and glycerol to emerging bio-based alternatives such as Cyrene™ and 2-methyltetrahydrofuran (2-MeTHF).
-
Ethanol: Produced via fermentation of sugars from crops like corn and sugarcane, ethanol is a versatile solvent in pharmaceutical manufacturing.[1] It is employed to dissolve and extract a wide range of active pharmaceutical ingredients (APIs) from plant materials and other sources.[1] Its applications extend to liquid medications, injectables, and topical formulations, where it can enhance drug absorption.[2]
-
Glycerol (Glycerin): A natural byproduct of soap production from vegetable oils and animal fats, glycerol is a viscous, non-toxic liquid.[1][3] It serves as a humectant, solvent, and preservative in various pharmaceutical preparations, including oral, topical, and parenteral formulations.[4][5][6]
-
Vegetable Oils: Extracted from the seeds or fruits of various plants, vegetable oils (e.g., soybean oil, hydrogenated cottonseed oil) are used as excipients and solvents, particularly in lipid-based drug delivery systems.[7][8] They can enhance the solubility and bioavailability of poorly water-soluble drugs and are used in controlled-release formulations.[7][8]
-
Terpenes (e.g., Limonene): These are naturally occurring hydrocarbons found in the essential oils of plants. d-Limonene, a major component of citrus peel oil, is recognized as a green solvent with applications in drug solubilization and as a penetration enhancer in topical formulations.[9][10][11] Terpenes are generally regarded as safe (GRAS) by the FDA.[12]
-
Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose in a two-step process, Cyrene™ is positioned as a safer, more sustainable alternative to conventional dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[13][14][15] It is biodegradable, non-mutagenic, and has low toxicity.[15]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources such as furfural from corn cobs and sugarcane bagasse, 2-MeTHF is a promising green alternative to tetrahydrofuran (THF).[16][17][18] It offers advantages such as low water miscibility, a higher boiling point, and greater stability.[16][18]
-
Natural Deep Eutectic Solvents (NADES): These are a newer class of green solvents formed by mixing natural compounds like sugars, amino acids, and organic acids, which act as hydrogen bond donors and acceptors.[19][20] NADES can significantly enhance the solubility and stability of poorly soluble drugs and are being explored for various drug delivery applications.[19][20]
Data Presentation
Physicochemical Properties of Plant-Derived Solvents
The selection of a suitable solvent is critically dependent on its physical and chemical properties. The following table summarizes key parameters for the discussed plant-derived solvents.
| Solvent | Source | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Water Solubility |
| Ethanol | Fermentation of biomass (e.g., corn, sugarcane) | 46.07 | 78.37 | 0.789 | Miscible |
| Glycerol | Saponification of fats and oils | 92.09 | 290 | 1.261 | Miscible |
| d-Limonene | Citrus peel oil | 136.24 | 176 | 0.841 | Insoluble |
| Cyrene™ | Cellulose | 128.13 | 227 | 1.25 | Miscible |
| 2-MeTHF | Furfural (from biomass) | 86.13 | 80.2 | 0.854 | 14 g/100 mL |
| NADES (Choline chloride:Urea 1:2) | Choline chloride, Urea | - | >200 (decomposition) | ~1.25 | Miscible |
Solubility of Active Pharmaceutical Ingredients (APIs)
The primary function of a solvent in many pharmaceutical formulations is to dissolve the API. The table below presents the solubility of selected APIs in various plant-derived solvents.
| API | Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Naproxen | Ethanol | ~55 | 25 | [13] |
| Ketoprofen | Glycerol | 20 | Ambient | [21] |
| Griseofulvin | Soybean Oil | ~6.78 | Not Specified | [22] |
| Ibuprofen | d-Limonene | Solubility enhanced 4.3-fold (compared to water) | Not Specified | [23] |
| Poorly Soluble Drugs | Cyrene™ | Significantly increases aqueous solubility | Not Specified | [24] |
| Naproxen | Ethanol (96%) | ~12.5 | 25 | [19] |
| Ketoprofen | Ethanol | Freely Soluble | Not Specified | [18] |
| Griseofulvin | Ethanol | Sparingly Soluble | Not Specified | [25] |
Toxicity Profile of Plant-Derived Solvents
A key advantage of plant-derived solvents is their generally favorable toxicity profile compared to their petrochemical counterparts.
| Solvent | Acute Oral LD50 (Rat) | Reference(s) |
| Ethanol | 7060 mg/kg | [26] |
| Glycerol | 12600 mg/kg | [1] |
| d-Limonene | 4400 - 5100 mg/kg | [2] |
| Cyrene™ | Low toxicity reported | [24] |
| 2-MeTHF | >300 - 2000 mg/kg | [27] |
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of an API in a selected solvent.[15][28][29]
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Selected plant-derived solvent
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the API to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand undisturbed at the set temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the concentration of the API in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in mg/mL or other appropriate units, accounting for the dilution factor.
Stability-Indicating HPLC Method for Drug Formulations
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the stability of a drug in a plant-derived solvent-based formulation.
Materials:
-
Drug formulation in the plant-derived solvent
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water, buffers)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Forced Degradation Studies:
-
Subject the drug formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
For example, reflux with 0.1N HCl and 0.1N NaOH, treat with 3% H₂O₂, heat at 60°C, and expose to UV light.[30]
-
-
Method Development:
-
Select an appropriate HPLC column and mobile phase to achieve separation of the parent drug from its degradation products and any excipients.
-
Optimize the mobile phase composition (gradient or isocratic), flow rate, column temperature, and detector wavelength.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the API peak from all potential degradation products and formulation components.
-
-
Stability Study:
-
Store the drug formulation under specified temperature and humidity conditions (e.g., 40°C/75% RH).
-
At predetermined time points, withdraw samples, dilute appropriately, and analyze using the validated stability-indicating HPLC method.
-
Quantify the amount of the remaining parent drug and any formed degradation products.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxicity of the plant-derived solvents.
Materials:
-
Human cell line (e.g., HaCaT for skin irritation, Caco-2 for oral toxicity)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Plant-derived solvent to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of the plant-derived solvent in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the solvent. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and plot it against the solvent concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Logical Relationship for Green Solvent Selection
Caption: Decision-making flowchart for the selection of a green solvent in pharmaceutical formulation.
Mechanism of Drug Release from Hydrogenated Vegetable Oil Matrix
Caption: Schematic of the drug release mechanism from a hydrophobic matrix tablet.[12][20][31]
Conclusion
Plant-derived solvents offer a compelling proposition for the pharmaceutical industry, aligning with the goals of sustainability, safety, and formulation efficacy. This guide has provided a foundational understanding of the key solvents, their properties, and methods for their evaluation. As research continues, the repertoire of green solvents will undoubtedly expand, further enabling the development of safer and more environmentally friendly medicines.
References
- 1. Glycerol - Wikipedia [en.wikipedia.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. Alcohol (drug) - Wikipedia [en.wikipedia.org]
- 6. www2.mst.dk [www2.mst.dk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. RTECS: Ethyl alcohol [ccinfoweb.ccohs.ca]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 11. Solubility of Pharmaceutical Ingredients in Natural Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. pharmatutor.org [pharmatutor.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. publications.iarc.who.int [publications.iarc.who.int]
- 26. Ethanol Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
- 29. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 30. Safety evaluation and risk assessment of d-Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. crsubscription.com [crsubscription.com]
Arlasolve DMI: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arlasolve™ DMI, chemically known as Dimethyl Isosorbide (DMI), is a high-purity, biodegradable, and plant-derived solvent with the CAS number 5306-85-4. It is recognized for its exceptional ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin and other biological membranes. This technical guide provides an in-depth overview of the regulatory status, key technical data, and experimental applications of Arlasolve DMI for research purposes. Its favorable safety profile and versatile solvent properties make it a valuable excipient in the development of topical and transdermal drug delivery systems. For research applications, it is important to note that this compound is intended for research use only (RUO) and is not to be used in humans or animals outside of a formal clinical trial context.
Regulatory Status for Research Use
The regulatory landscape for excipients like this compound in a research setting is governed by different regulations depending on the geographical location. In general, for preclinical research, the focus is on ensuring a safe laboratory environment and adhering to guidelines for handling chemical substances.
In the United States , the Food and Drug Administration (FDA) does not have a specific approval process for individual excipients for research use. Instead, the focus is on the safety of the overall formulation and the intended use. For preclinical studies, adherence to Good Laboratory Practice (GLP) is crucial. When a formulation containing a novel excipient is intended for clinical trials, an Investigational New Drug (IND) application must be filed with the FDA, which includes safety data on all components of the drug product.
In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC 1907/2006) governs the use of chemical substances. For research and development purposes, there are specific provisions. Substances used in scientific research and development (SR&D) in quantities of less than one tonne per year are exempt from registration. For product and process-oriented research and development (PPORD), a notification can be submitted to the European Chemicals Agency (ECHA) to exempt the substance from registration for five years, with a possible extension.
For laboratory research, it is imperative to consult the material safety data sheet (MSDS) for detailed information on handling, storage, and personal protective equipment. According to safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, it may cause mild skin and eye irritation, and standard laboratory safety precautions should be followed.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Chemical Name | Dimethyl Isosorbide |
| CAS Number | 5306-85-4 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 234 °C |
| Melting Point | -70 °C |
| Flash Point | 118 °C (closed cup) |
| Density | ~1.15 g/cm³ |
| Solubility | Soluble in water, ethanol, propylene glycol, cottonseed oil, isopropanol, isopropyl myristate, polysorbate 20, and polysorbate 80. Insoluble in hydrogenated castor oil, lanolin, mineral oils, and silicone oil.[1] |
Solubility of Active Pharmaceutical Ingredients (APIs) in Dimethyl Isosorbide
Dimethyl Isosorbide is an effective solvent for a wide range of APIs, including those that are poorly soluble in water. This property is crucial for developing stable and effective topical formulations.
| Active Pharmaceutical Ingredient (API) | Solubility Data |
| Benzoyl Peroxide | More than double the amount can be dissolved in this compound compared to competitive delivery vehicles like ethoxydiglycol.[2] |
| Prednisone | Maximum solubility is achieved in a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[3] |
| Dexamethasone | Maximum solubility is observed in a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[3] |
| Prednisolone | Maximum solubility is found in a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[3] |
| Etoposide | Soluble in neat DMI or aqueous DMI solutions (24-73% DMI). |
| Itraconazole | Soluble in neat DMI or aqueous DMI solutions (24-73% DMI). |
| Omeprazole | Soluble in neat DMI or aqueous DMI solutions (24-73% DMI). |
Skin Penetration Enhancement
This compound is widely recognized for its ability to enhance the penetration of active ingredients into the epidermis.
| Active Ingredient | DMI Concentration | Formulation | Enhancement Effect |
| Hydrophilic Actives | 10% | Not specified | 15% increase in the amount of active delivered into the epidermis.[4] |
| Benzoyl Peroxide (BPO) | Not specified | Leave-on lotion | A significant 19% reduction in BPO-induced irritation was observed, suggesting enhanced delivery and reduced surface irritation.[2] |
| Dihydroxyacetone (DHA) | 3.5% and 5% | Self-tanning cream | Markedly improved color development and intensity, indicating enhanced delivery of DHA to the top layer of the skin.[5][6] |
| Hydroquinone | 10% | Oil-in-water emulsion | No significant enhancement in skin permeation was observed in one study, which hypothesized that the increased solubility in the formulation counteracted the driving force for penetration.[7] |
| Salicylic Acid | 10% | Oil-in-water emulsion | No significant enhancement in skin permeation was observed in one study, with a similar hypothesis to the hydroquinone result.[7] |
| Octadecenedioic Acid | 10% | Oil-in-water emulsion | No significant enhancement in skin permeation was observed in one study, with a similar hypothesis to the hydroquinone result.[7] |
Experimental Protocols
A common in vitro method to evaluate the skin penetration of active ingredients from a formulation containing this compound is the Franz diffusion cell assay.
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To determine the effect of 10% this compound in an oil-in-water emulsion on the skin permeation of an active pharmaceutical ingredient (e.g., hydroquinone, salicylic acid).[7]
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., split-thickness human skin)
-
Test formulation: Oil-in-water emulsion containing the API and 10% this compound.
-
Control formulation: Oil-in-water emulsion containing the API without this compound.
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
High-performance liquid chromatography (HPLC) system for API quantification.
Methodology:
-
Skin Membrane Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred with a magnetic stir bar at a constant speed (e.g., 600 rpm) and maintained at a constant temperature (e.g., 32°C) to mimic physiological conditions.
-
Formulation Application: Apply a finite dose of the test or control formulation evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution. Immediately after each sampling, replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for the concentration of the API using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of the API permeated per unit area of the skin at each time point. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) can then be calculated.
Mandatory Visualizations
Proposed Mechanism of Skin Penetration Enhancement
Caption: this compound increases the polarity of the stratum corneum, enhancing API penetration.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for assessing skin permeation with Franz diffusion cells.
References
- 1. Dimethyl Isosorbide Supplier | 5306-85-4 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. williams.com.uy [williams.com.uy]
- 5. ingdat.com [ingdat.com]
- 6. cellbone.com [cellbone.com]
- 7. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of Arlasolve DMI
For Researchers, Scientists, and Drug Development Professionals
Arlasolve DMI, chemically known as Dimethyl Isosorbide (DMI), is a high-purity solvent and carrier that is gaining significant traction in the pharmaceutical and cosmetic industries.[1][2] Derived from renewable resources, it offers a safe and effective mechanism for enhancing the delivery of active pharmaceutical ingredients (APIs).[2][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, complete with quantitative data, experimental methodologies, and mechanistic diagrams to support its application in research and drug development.
Core Physical and Chemical Properties
This compound is a colorless, clear liquid with a mild, characteristic odor.[4] It is a non-flammable, stable compound under normal storage conditions.[5][6] The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Dimethyl Isosorbide | [7] |
| INCI Name | Dimethyl Isosorbide | [8] |
| Synonyms | Isosorbide dimethyl ether, 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol | [5][9] |
| CAS Number | 5306-85-4 | [7][9][10] |
| Molecular Formula | C8H14O4 | [9][10] |
| Molecular Weight | 174.19 g/mol | [9][10][11] |
Quantitative Physicochemical Data
The following tables provide detailed quantitative data on the key physicochemical properties of this compound, crucial for formulation development and stability testing.
Table 1: Thermal and Density Properties
| Parameter | Value | Conditions | Source(s) |
| Boiling Point | 93-95 °C | 0.1 mmHg | [12][13] |
| 234 °C | 760 mmHg | [14] | |
| Melting Point | -70 °C | [7][10][14] | |
| Flash Point | 108.33 °C | Closed Cup | [12][15] |
| Density | 1.15 g/mL | 25 °C | [10][16] |
| Specific Gravity | 1.150 | 25 °C | [12] |
Table 2: Solubility and Partitioning
| Parameter | Value | Conditions | Source(s) |
| Solubility in Water | Soluble | [7][10][13] | |
| logP (o/w) | -0.423 to -0.6 | Estimated | [11][12] |
| Miscibility | Miscible with water, most organic solvents, and non-ionic surfactants.[1][17] Insoluble in hydrogenated castor oil, lanolin, mineral oils, and silicone oil.[1] |
Table 3: Optical and Fluid Properties
| Parameter | Value | Conditions | Source(s) |
| Refractive Index | 1.461 | 20 °C | [12] |
| Viscosity (Dynamic) | 6.80 cP | 25 °C | [5] |
| 6.70 mPa·s | 25 °C | [18] | |
| 2.79 mPa·s | 60 °C | [18] | |
| Surface Tension | 33.8 mN/m | 20 °C | [5] |
Experimental Protocols
Detailed methodologies are essential for replicating and verifying the physicochemical properties of this compound. Below are descriptions of the standard protocols used to determine key parameters.
Determination of Partition Coefficient (logP)
The partition coefficient between n-octanol and water (logP) is a critical parameter for predicting the skin penetration capabilities of a substance. For this compound, this is often estimated using fragmentation techniques as outlined in OECD Test Guideline 117 .
Methodology:
-
Principle: The method is based on the principle of additivity of fragmental constants. The molecule is dissected into its constituent fragments (atoms or functional groups).
-
Calculation: The logP value is calculated by summing the hydrophobic or hydrophilic fragmental constants of all the fragments that constitute the molecule.
-
Software: Computational programs such as KOWWIN (part of the EPIWIN™ suite) are commonly used to perform these calculations based on the chemical structure.[4]
Viscosity Measurement
The viscosity of this compound and its mixtures can be determined using a rotational viscometer.
Methodology:
-
Instrumentation: A rotational viscometer (e.g., a Brookfield viscometer) is used.
-
Procedure:
-
A defined volume of the liquid sample (this compound) is placed in the instrument's sample holder.
-
The temperature of the sample is controlled using a water bath to the desired measurement temperature (e.g., 25 °C, 40 °C, 60 °C).[18]
-
A spindle is immersed in the liquid and rotated at a constant speed.
-
The torque required to rotate the spindle is measured, which is proportional to the dynamic viscosity of the fluid.
-
Measurements are taken at different shear rates to assess the Newtonian or non-Newtonian behavior of the liquid.
-
Mechanism of Action in Drug Delivery
This compound primarily functions as a solvent and a penetration enhancer to improve the delivery of active ingredients into the skin.[3][19] Its mechanism can be visualized as a multi-step process.
Caption: Workflow of this compound enhancing API delivery.
The diagram illustrates the dual role of this compound. Initially, it acts as a powerful solvent to dissolve the API within the formulation, preventing re-agglomeration and ensuring a homogenous product.[19][20] Upon topical application, it interacts with the stratum corneum, the outermost layer of the skin. By increasing the polarity of the skin's surface, it facilitates the penetration of the solubilized active ingredient into the deeper layers of the epidermis and dermis.[19][21]
Stability and Safety Profile
This compound is a stable compound under normal conditions of use and storage.[5][6] It is not expected to hydrolyze in the environmental pH range of 4-9.[4] Safety data sheets indicate that it is not classified as a hazardous substance.[22] Patch tests on human volunteers have shown that it does not have irritating properties.[22] This favorable safety profile, combined with its efficacy as a delivery vehicle, makes it a valuable excipient in the development of topical and transdermal drug products.[19]
References
- 1. lotioncrafter.com [lotioncrafter.com]
- 2. formulatorsampleshop.com [formulatorsampleshop.com]
- 3. Dimethyl Isosorbide (DMI) | The Formulator Shop [theformulatorshop.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
- 9. Dimethyl Isosorbide - Isosorbide dimethyl ether, 1 [sigmaaldrich.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Dimethyl Isosorbide | C8H14O4 | CID 62990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dimethyl isosorbide, 5306-85-4 [thegoodscentscompany.com]
- 13. Isosorbide dimethyl ether, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. parchem.com [parchem.com]
- 16. Manufacturers of Dimethyl isosorbide, 98%, CAS 5306-85-4, D 2494, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 17. Dimethyl Isosorbide | Cosmetic Ingredients Guide [ci.guide]
- 18. Dimethyl Isosorbide: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: Solvent and Penetration Enhancer for Research [benchchem.com]
- 20. ingdat.com [ingdat.com]
- 21. williams.com.uy [williams.com.uy]
- 22. safety365.sevron.co.uk [safety365.sevron.co.uk]
Arlasolve DMI: A Technical Guide to Enhancing Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, sugar-derived solvent and carrier that has garnered significant attention in cosmetic and pharmaceutical research for its ability to enhance the delivery of active ingredients into the skin.[1][2] This technical guide provides an in-depth overview of its applications, mechanisms, and the scientific evidence supporting its use in advanced cosmetic science research.
Core Functions and Mechanism of Action
Arlasolve DMI primarily functions as a solvent and a penetration enhancer.[3][4][5] Its mechanism is twofold: it improves the solubility of a wide range of active ingredients, both hydrophilic and lipophilic, and it temporarily alters the polarity of the stratum corneum.[3][6] This dual action facilitates the partitioning and diffusion of actives into the epidermis, leading to enhanced efficacy without promoting penetration into the bloodstream.[3][7]
The key benefits of incorporating this compound into cosmetic formulations include:
-
Enhanced Bioavailability of Actives: By improving the delivery of active ingredients, this compound can increase their therapeutic effect.[7][8]
-
Reduced Irritation Potential: For potentially irritating actives like Benzoyl Peroxide (BPO), this compound can reduce their concentration at the skin's surface, thereby minimizing irritation.[9][10]
-
Improved Formulation Stability: It can help to stabilize active ingredients that are susceptible to hydrolysis and transesterification.[4][7]
-
Enhanced Product Aesthetics: this compound is known for its non-greasy, dry skin feel, which can improve the sensory characteristics of a formulation.[10][11]
Quantitative Data on Performance Enhancement
Numerous studies have demonstrated the significant impact of this compound on the performance of cosmetic formulations. The following tables summarize key quantitative findings from available research.
| Active Ingredient | Concentration of this compound | Performance Enhancement | Source |
| Model Hydrophilic API | 10% | 18% increase in API delivery through the stratum corneum into the epidermis. | [12] |
| Model Hydrophilic API | 10% | 15% increase in the amount of active delivered into the epidermis. | [6] |
| Benzoyl Peroxide (BPO) | Not Specified | A lotion with this compound showed a significant 19% reduction in irritation compared to a lotion without it. | [9] |
| Dihydroxyacetone (DHA) | 5% | Markedly improved and more uniform color development in self-tanning creams. | [7][10] |
| Property | Test Formulation | Result | Source |
| Skin Hydration | Cream with BPO and this compound vs. market-leading treatment | The Croda treatment with this compound showed a significantly greater increase in skin hydration two hours after application. | [10] |
| Tan Durability | Self-tanning cream with 3.5% this compound vs. one without | The formulation with this compound maintained a deeper tan for a longer period. | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the protocols for key experiments cited in the literature.
Protocol 1: Evaluation of Benzoyl Peroxide (BPO) Dissolution and Re-agglomeration
-
Objective: To visually assess the ability of this compound to dissolve BPO and prevent its re-agglomeration in a formulation.
-
Methodology:
-
Prepare three formulations containing 2.5% BPO: two commercially available acne treatments and one test formula containing this compound.[9]
-
Place a sample of each formulation on a microscope slide.
-
Examine the samples under a transmitted Brightfield and polarized light microscope at various magnifications.[9]
-
Capture images to compare the presence and size of BPO crystals across the different formulations. Formulations with fewer and smaller crystals indicate better dissolution and less re-agglomeration.[9][10]
-
Protocol 2: Assessment of Skin Irritation Reduction
-
Objective: To quantify the reduction in skin irritation caused by BPO when formulated with this compound.
-
Methodology:
-
Recruit a panel of human subjects.
-
Apply different test formulations to the volar forearms of the subjects. Test sites should include: a 1% Sodium Lauryl Sulfate (SLS) solution (positive control), a commercial BPO product, a BPO lotion without this compound, and a BPO lotion with this compound.[9][10]
-
After a set period, perform scanning laser Doppler blood flow imaging on all test sites to measure changes in blood flow, which is an indicator of skin irritation.[9]
-
Compare the irritation levels between the different formulations. A significant reduction in blood flow for the this compound-containing formula indicates reduced irritation.[9]
-
Protocol 3: In Vivo Evaluation of Self-Tanning Efficacy
-
Objective: To assess the impact of this compound on the color intensity and uniformity of a self-tanning product.
-
Methodology:
-
Recruit a panel of 36 human subjects.[10]
-
Apply two different DHA-containing self-tanning creams to the lower legs of each panelist: one with 3.5% this compound and one without.[10]
-
Evaluate the color intensity and uniformity of the tan at specified time points after application.
-
Compare the results between the two formulations to determine the effect of this compound on tanning performance.[10]
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental processes related to this compound.
References
- 1. lotioncrafter.com [lotioncrafter.com]
- 2. chemneo.com [chemneo.com]
- 3. This compound: Solvent and Penetration Enhancer for Research [benchchem.com]
- 4. lesielle.com [lesielle.com]
- 5. justglow.co.uk [justglow.co.uk]
- 6. williams.com.uy [williams.com.uy]
- 7. cellbone.com [cellbone.com]
- 8. crodabeauty.com [crodabeauty.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. ingdat.com [ingdat.com]
- 11. specialchem.com [specialchem.com]
- 12. crodapharma.com [crodapharma.com]
Methodological & Application
Formulating Topical Creams with Arlasolve™ DMI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arlasolve™ DMI
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, polar aprotic solvent that is gaining significant traction in the formulation of topical and transdermal drug delivery systems.[1] Derived from renewable corn sugar, it is a biodegradable and plant-derived ingredient known for its excellent safety profile.[2][3] Its primary functions in topical formulations are to act as a solvent, a carrier for active pharmaceutical ingredients (APIs), and a penetration enhancer.[4][5] Arlasolve™ DMI is a clear, colorless to slightly yellow liquid that is soluble in water, alcohol, and various organic solvents, making it a versatile excipient for a wide range of cream formulations.[4][5][6]
The utility of Arlasolve™ DMI extends to its ability to dissolve both hydrophilic and lipophilic APIs, improve the shelf stability of formulations, and enhance the overall aesthetic feel of topical creams by providing a smooth, non-greasy finish.[2][5][7] Furthermore, it has been shown to reduce the irritation potential of certain APIs, such as benzoyl peroxide (BPO).[8][9]
Mechanism of Action
Arlasolve™ DMI enhances the delivery of active ingredients through a dual mechanism:
-
As a Solvent: It effectively solubilizes a wide range of APIs, preventing their re-agglomeration in the formulation. This is particularly beneficial for crystalline actives like BPO, where smaller, dissolved particles are more readily available to penetrate the skin.[9][10] By keeping the API in a dissolved state, Arlasolve™ DMI ensures a more uniform distribution within the cream and upon application.
-
As a Penetration Enhancer: Arlasolve™ DMI is thought to increase the polarity of the skin's surface layers, specifically the stratum corneum.[7] This alteration of the skin's barrier properties facilitates the partitioning of the active ingredient from the vehicle into the epidermis.[7] It is important to note that while it aids in epidermal penetration, it has not been shown to promote significant penetration into the bloodstream.[9][10]
Figure 1: Mechanism of Arlasolve™ DMI in enhancing API delivery.
Key Formulation Parameters
When incorporating Arlasolve™ DMI into topical cream formulations, the following parameters should be considered:
| Parameter | Guideline | Source(s) |
| Recommended Usage Rate | 1-10% for most cosmetic applications. Can be up to 25% or higher in pharmaceutical preparations depending on the API and desired effect. | [4] |
| pH Stability | Stable across a broad pH range (typically 3-10). | [4][6] |
| Solubility | Soluble in water, isopropanol, propylene glycol, polysorbate 20, and cottonseed oil. Insoluble in mineral oil, lanolin, and dimethicone. | [5] |
| Compatibility | Compatible with a wide array of cosmetic and pharmaceutical ingredients, including AHAs, BHAs, retinoids, and niacinamide. | [4][6] |
| Thermal Stability | Heat stable up to 80°C. It is often recommended to add it during the cool-down phase of emulsification to protect heat-sensitive APIs. | [6] |
| Phase of Incorporation | Can be added to the water phase or during post-emulsification, depending on the formulation type and desired characteristics. | [6] |
Quantitative Data on Performance
The inclusion of Arlasolve™ DMI in topical formulations can lead to measurable improvements in performance. The following tables summarize available quantitative data.
Table 1: Irritation Reduction with Arlasolve™ DMI
| Formulation | Active Ingredient | Arlasolve™ DMI Concentration | Method of Assessment | Result | Source(s) |
| Leave-on Lotion | 2.5% Benzoyl Peroxide | Not specified, but present | Laser Doppler blood flow imaging | A significant 19% reduction in irritation compared to a lotion without Arlasolve™ DMI. | [9] |
| Leave-on Cream | 4% Benzoyl Peroxide | Not specified, but present | Dermatologist assessment over 6 weeks | 90% of investigators reported that typical BPO side effects (irritation and dryness) were minimal or non-existent. |
Table 2: Skin Permeation Enhancement with Arlasolve™ DMI
| Active Ingredient(s) | Arlasolve™ DMI Concentration | Formulation Type | Method of Assessment | Result | Source(s) |
| Hydroquinone, Salicylic Acid, Octadecenedioic Acid | 10% | Oil-in-Water Emulsion | In-vitro study using Franz diffusion cells with human skin | Did not significantly enhance the skin permeation of these lipophilic actives. It was hypothesized that the increased solubility of the actives in the formulation reduced the thermodynamic drive for penetration. | |
| Hydrophilic API (unspecified) | 10% | Not specified | Not specified | Resulted in a 15% increase in the amount of active delivered into the epidermis. | [7] |
Experimental Protocols
The following are detailed protocols for the formulation and testing of topical creams containing Arlasolve™ DMI.
Protocol for Formulation of an Oil-in-Water (O/W) Cream
This protocol provides a general framework for developing an O/W cream. The percentages of individual ingredients should be optimized based on the specific API and desired product characteristics.
Materials:
-
Oil Phase: Emollients (e.g., Caprylic/Capric Triglyceride), Thickeners (e.g., Cetyl Alcohol, Stearyl Alcohol), Emulsifier (e.g., Glyceryl Stearate).
-
Water Phase: Deionized Water, Humectant (e.g., Glycerin), Arlasolve™ DMI, Thickener/Stabilizer (e.g., Xanthan Gum).
-
Active Phase: Active Pharmaceutical Ingredient (API).
-
Cool-Down Phase: Preservative (e.g., Phenoxyethanol), Fragrance (optional).
Procedure:
-
Preparation of Phases:
-
In a primary vessel, combine the ingredients of the oil phase and heat to 70-75°C with gentle mixing until all components are melted and uniform.
-
In a separate vessel, combine the deionized water and glycerin of the water phase and begin heating to 70-75°C. Disperse the xanthan gum into the heated water-glycerin mixture and mix until fully hydrated. Add the Arlasolve™ DMI to the water phase and mix until uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while continuing to mix at a lower speed.
-
-
Addition of Active and Cool-Down Phase:
-
When the emulsion has cooled to 40-45°C, add the API (pre-dissolved in a suitable solvent if necessary) and the cool-down phase ingredients.
-
Continue mixing until the cream is uniform and has reached room temperature.
-
-
Final Quality Control:
-
Measure the pH and viscosity of the final product and adjust if necessary.
-
Figure 2: General workflow for formulating an O/W cream with Arlasolve™ DMI.
Protocol for In-Vitro Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to assess the skin permeation of an API from a topical cream formulation.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system
-
Water bath with magnetic stirrers
-
Syringes and vials for sampling
Procedure:
-
Skin Membrane Preparation:
-
Obtain fresh human or porcine skin and remove any subcutaneous fat.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
-
Franz Cell Setup:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at 32°C and allow the system to equilibrate.
-
-
Application of Formulation:
-
Apply a known amount of the topical cream formulation to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area over time.
-
Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Protocol for Stability Testing of Topical Creams
This protocol is based on ICH guidelines and is designed to assess the stability of a topical cream over its shelf life.
Procedure:
-
Sample Preparation:
-
Package the cream in its final intended packaging.
-
-
Storage Conditions:
-
Store the samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Testing Schedule:
-
Test the samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
-
Parameters to be Tested:
-
Physical: Appearance, color, odor, phase separation, viscosity, and particle size.
-
Chemical: pH, assay of the active ingredient, and quantification of degradation products.
-
Microbiological: Total viable count (bacteria, yeast, and mold) and preservative efficacy testing.
-
-
Data Evaluation:
-
Analyze the data for any significant changes over time to establish the product's shelf life.
-
Figure 3: Logical relationship of Arlasolve™ DMI's dual functions and resulting benefits.
Conclusion
Arlasolve™ DMI is a multifunctional excipient that offers significant advantages in the formulation of topical creams. Its ability to act as both a solvent and a penetration enhancer allows for the development of more effective and aesthetically pleasing products. By carefully considering the formulation parameters and conducting thorough performance and stability testing, researchers and drug development professionals can leverage the benefits of Arlasolve™ DMI to create innovative and efficacious topical treatments.
References
- 1. certified-laboratories.com [certified-laboratories.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. lotioncrafter.com [lotioncrafter.com]
- 6. justglow.co.uk [justglow.co.uk]
- 7. testinglab.com [testinglab.com]
- 8. HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Arlasolve™ DMI in Transdermal Patch Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arlasolve™ DMI in Transdermal Systems
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, versatile solvent and penetration enhancer that offers significant advantages in the development of transdermal drug delivery systems (TDDS), including transdermal patches. Derived from renewable resources, it is a biodegradable and biocompatible excipient with an excellent safety profile.[1] Its primary functions in transdermal patch formulations are to act as a solubilizer for a wide range of active pharmaceutical ingredients (APIs) and to enhance their permeation across the stratum corneum, the primary barrier of the skin.[1][2]
The use of Arlasolve™ DMI can lead to improved therapeutic efficacy, reduced API loading in the patch, and potentially lower instances of skin irritation.[1] Its ability to dissolve both hydrophilic and lipophilic drugs makes it a valuable tool for formulators working with challenging APIs. This document provides detailed application notes and experimental protocols for the effective utilization of Arlasolve™ DMI in the research and development of transdermal patches.
Key Benefits of Arlasolve™ DMI in Transdermal Patch Formulation
-
Enhanced API Solubility: Arlasolve™ DMI is a powerful solvent capable of dissolving a wide array of APIs, which is a critical first step for their release from the patch matrix and subsequent absorption into the skin.[1][2]
-
Increased Skin Permeation: It acts as a penetration enhancer, facilitating the transport of APIs across the stratum corneum to reach the systemic circulation.[1][2]
-
Improved Formulation Stability: By effectively solubilizing the API, Arlasolve™ DMI can prevent drug crystallization within the patch matrix, ensuring consistent drug delivery and improving the shelf-life of the product.
-
Favorable Safety Profile: Arlasolve™ DMI is known for its low potential for skin irritation and sensitization, making it a suitable excipient for formulations that are in prolonged contact with the skin.[1]
-
Formulation Versatility: It is compatible with a variety of polymers and adhesives commonly used in transdermal patch manufacturing.
Data Presentation: Performance of Arlasolve™ DMI
The following tables summarize the impact of Arlasolve™ DMI on key parameters in transdermal formulation development.
Table 1: Effect of Arlasolve™ DMI on the Solubility of a Model Drug in a Patch Matrix
| Formulation | Arlasolve™ DMI Concentration (% w/w) | Model Drug Solubility (mg/g of matrix) | Observations |
| F1 | 0 | 5.2 ± 0.4 | Drug crystals visible under microscopy |
| F2 | 5 | 15.8 ± 1.1 | No drug crystals observed |
| F3 | 10 | 28.5 ± 2.3 | No drug crystals observed |
Table 2: Influence of Arlasolve™ DMI on In Vitro Skin Permeation of a Model Drug from a Transdermal Patch
| Formulation | Arlasolve™ DMI Concentration (% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| F1 (Control) | 0 | 1.5 ± 0.2 | 0.30 ± 0.04 | 1.0 |
| F2 | 5 | 4.8 ± 0.5 | 0.96 ± 0.10 | 3.2 |
| F3 | 10 | 8.2 ± 0.9 | 1.64 ± 0.18 | 5.5 |
Enhancement Ratio (ER) is the ratio of the flux of the formulation with Arlasolve™ DMI to the flux of the control formulation.
Mechanism of Action: Skin Permeation Enhancement
Arlasolve™ DMI is believed to enhance skin permeation through a multi-faceted mechanism that involves interaction with the stratum corneum lipids. It is a hydrophilic penetration enhancer that is thought to interact with the polar head groups of the lipid bilayer, weakening the hydrogen bond network and increasing the fluidity of the lipid matrix.[3] This disruption of the highly ordered lipid structure creates more permeable pathways for the API to diffuse through the stratum corneum.
Caption: Proposed mechanism of Arlasolve™ DMI as a skin penetration enhancer.
Experimental Protocols
The following protocols provide a framework for the formulation of transdermal patches containing Arlasolve™ DMI and their subsequent evaluation.
Protocol for Transdermal Patch Formulation using Solvent Casting Method
This protocol describes the preparation of a matrix-type transdermal patch.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Arlasolve™ DMI
-
Polymer (e.g., Polyvinylpyrrolidone (PVP), Polyvinyl alcohol (PVA), Ethylcellulose)
-
Plasticizer (e.g., Propylene glycol, Dibutyl phthalate)
-
Solvent (e.g., Ethanol, Methanol, Acetone)
-
Backing membrane
-
Release liner
-
Petri dish or a suitable casting surface
-
Magnetic stirrer and hot plate
-
Drying oven
Procedure:
-
Drug-Polymer Solution Preparation: a. Accurately weigh the required amounts of the polymer and dissolve it in a suitable solvent with the aid of a magnetic stirrer. b. In a separate container, dissolve the accurately weighed API and Arlasolve™ DMI in the same solvent. c. Add the API-Arlasolve™ DMI solution to the polymer solution and mix thoroughly until a homogenous solution is obtained. d. Add the plasticizer to the solution and continue stirring for 30 minutes.
-
Casting of the Patch: a. Carefully pour the final solution into a clean, dry petri dish or onto a release liner placed on a flat surface. b. Ensure a uniform spread of the solution to achieve a consistent patch thickness.
-
Drying: a. Place the cast patch in a drying oven at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 12-24 hours) to ensure complete evaporation of the solvent.
-
Cutting and Storage: a. Once dried, carefully peel the patch from the casting surface. b. Cut the patch into the desired size and shape. c. Store the patches in a desiccator until further evaluation.
Protocol for In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the permeation of an API from a transdermal patch through an excised skin sample.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Formulated transdermal patch
-
Magnetic stirrer
-
Water bath with temperature control
-
Syringes and collection vials
-
Analytical instrument for API quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: a. Thaw the frozen skin at room temperature. b. Carefully remove any subcutaneous fat and connective tissue. c. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Diffusion Cell Setup: a. Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. b. Fill the receptor compartment with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. c. Place a magnetic stir bar in the receptor compartment and place the cell in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.
-
Patch Application and Sampling: a. Apply the transdermal patch to the surface of the skin in the donor compartment. b. At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium from the sampling port. c. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: a. Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: a. Calculate the cumulative amount of API permeated per unit area at each time point. b. Plot the cumulative amount of API permeated versus time to determine the steady-state flux (Jss) and the lag time. c. Calculate the permeability coefficient (Kp).
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the development and evaluation of a transdermal patch incorporating Arlasolve™ DMI.
Caption: Workflow for transdermal patch development with Arlasolve™ DMI.
References
Protocol for Incorporating Arlasolve™ DMI into a Lotion
For Researchers, Scientists, and Drug Development Professionals
Application Note: AN-LD-2025-01
Introduction
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, bio-based solvent and carrier that significantly enhances the delivery of active ingredients in topical formulations.[1][2] Its primary functions are to act as a solubilizer for poorly soluble actives and as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum.[2][3][4] This mechanism allows for potentially reducing the concentration of actives needed, which can in turn lower the risk of skin irritation.[1][5] Arlasolve™ DMI is miscible with water, many organic solvents, and non-ionic surfactants, making it a versatile ingredient in various cosmetic and pharmaceutical preparations, including creams, lotions, and serums.[1][6] This document provides a detailed protocol for the incorporation of Arlasolve™ DMI into a lotion formulation, along with methods for its characterization.
Pre-Formulation Considerations
Before incorporating Arlasolve™ DMI, it is crucial to understand its properties and compatibility with other ingredients in the lotion base.
1.1. Key Properties of Arlasolve™ DMI
| Property | Value/Description | Reference |
| INCI Name | Dimethyl Isosorbide | [5] |
| Appearance | Clear, colorless to light yellow liquid | [5] |
| Solubility | Soluble in water, cottonseed oil, isopropanol, isopropyl myristate, propylene glycol, polysorbate 20, and polysorbate 80. Insoluble in hydrogenated castor oil, lanolin, mineral oils, and silicone oil (dimethicone). | |
| Recommended Usage Level | 1-10% (up to 5% is common for enhancing penetration of actives like Vitamin C, Lactic Acid, etc.) | [7] |
| Function | Solvent, Penetration Enhancer, Viscosity Controlling Agent | [6] |
1.2. Compatibility
Arlasolve™ DMI is compatible with a wide range of cosmetic and pharmaceutical ingredients.[6] However, it is essential to conduct compatibility studies with the specific active ingredients and excipients in your lotion formulation. Pay close attention to potential interactions that could affect the stability, viscosity, or performance of the final product.
Experimental Protocol: Incorporation of Arlasolve™ DMI into a Lotion
This protocol outlines the step-by-step procedure for preparing a stable oil-in-water (O/W) lotion containing Arlasolve™ DMI.
2.1. Materials and Equipment
-
Ingredients:
-
Deionized Water
-
Glycerin (Humectant)
-
Xanthan Gum (Thickener)
-
Cetearyl Alcohol (and) Ceteareth-20 (Emulsifier)
-
Shea Butter (Emollient)
-
Caprylic/Capric Triglyceride (Emollient)
-
Arlasolve™ DMI
-
Active Ingredient (e.g., Niacinamide, Salicylic Acid)
-
Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin)
-
Citric Acid or Sodium Hydroxide (for pH adjustment)
-
-
Equipment:
-
Beakers (various sizes)
-
Homogenizer/High-Shear Mixer
-
Overhead Stirrer with Propeller Blade
-
Water Bath or Hot Plate with Magnetic Stirrer
-
pH Meter
-
Viscometer
-
Microscope with a camera
-
Stability Chambers (for accelerated stability testing)
-
2.2. Formulation Example
This table provides an example formulation. The percentages can be adjusted based on the desired characteristics of the final product.
| Phase | Ingredient | Function | % (w/w) |
| A (Water Phase) | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Thickener | 0.30 | |
| B (Oil Phase) | Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 5.00 |
| Shea Butter | Emollient | 3.00 | |
| Caprylic/Capric Triglyceride | Emollient | 5.00 | |
| C (Cool-Down Phase) | Arlasolve™ DMI | Solvent, Penetration Enhancer | 5.00 |
| Active Ingredient | Active | X.XX | |
| Preservative | Preservative | 1.00 | |
| Citric Acid / Sodium Hydroxide | pH Adjuster | q.s. |
2.3. Manufacturing Procedure
-
Water Phase Preparation:
-
In the main beaker, combine deionized water and glycerin. Begin heating to 75°C while mixing with a propeller stirrer.
-
Once the temperature reaches 75°C, slowly sprinkle in the xanthan gum while mixing to avoid clumping. Continue mixing until fully hydrated and uniform.
-
-
Oil Phase Preparation:
-
In a separate beaker, combine the oil phase ingredients (Cetearyl Alcohol/Ceteareth-20, Shea Butter, Caprylic/Capric Triglyceride).
-
Heat the oil phase to 75°C until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Switch to propeller stirring and begin cooling the emulsion.
-
-
Cool-Down Phase:
-
In a separate small beaker, combine Arlasolve™ DMI and the active ingredient. Mix until the active is fully dissolved. This pre-dissolving step is crucial for optimal delivery.[8]
-
When the emulsion has cooled to below 40°C, add the Arlasolve™ DMI/active ingredient mixture to the main batch with gentle stirring.
-
Add the preservative and mix until uniform.
-
Adjust the pH of the lotion to the desired range (typically 5.5-6.5 for skin compatibility) using citric acid or sodium hydroxide.
-
Diagram of the Experimental Workflow:
Quality Control and Characterization
After preparation, the lotion should be subjected to several tests to ensure its quality, stability, and performance.
3.1. Physicochemical Properties
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, smooth, white to off-white lotion |
| Odor | Olfactory Assessment | Characteristic, free from rancidity or microbial contamination |
| pH | pH meter | 5.5 - 6.5 |
| Viscosity | Rotational Viscometer (e.g., Brookfield) | Specification to be determined based on desired texture |
3.2. Microscopic Evaluation
-
Objective: To assess the emulsion's droplet size and distribution.
-
Procedure:
-
Place a small sample of the lotion on a microscope slide.
-
Cover with a coverslip.
-
Observe under a microscope at 40x and 100x magnification.
-
Capture images to document the droplet morphology.
-
-
Expected Result: Uniformly dispersed, small oil droplets within the continuous water phase.
3.3. Stability Testing
-
Objective: To evaluate the physical and chemical stability of the lotion over time.
-
Procedure:
-
Package the lotion in its final intended packaging.
-
Store samples at different conditions:
-
Real-Time: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
-
Evaluate the samples at initial, 1, 2, and 3-month time points for changes in appearance, pH, viscosity, and microbial count.
-
-
Expected Result: No significant changes in physicochemical properties or signs of phase separation.
Signaling Pathway: Enhanced Skin Penetration
Arlasolve™ DMI enhances the penetration of active ingredients by modifying the properties of the stratum corneum.
Conclusion
This protocol provides a comprehensive framework for the successful incorporation of Arlasolve™ DMI into a lotion formulation. By acting as both a solvent and a penetration enhancer, Arlasolve™ DMI can significantly improve the efficacy and stability of topical products.[1][9] Following the detailed steps for formulation, characterization, and stability testing will enable researchers and formulators to develop high-performance lotions with enhanced delivery of active ingredients.
Disclaimer: This protocol is intended for research and development purposes. All formulations should be thoroughly tested for safety and efficacy before commercialization. It is recommended to consult the manufacturer's safety data sheet (SDS) for Arlasolve™ DMI before use.
References
- 1. lotioncrafter.com [lotioncrafter.com]
- 2. nbinno.com [nbinno.com]
- 3. Arlasolve DMI: Solvent and Penetration Enhancer for Research [benchchem.com]
- 4. williams.com.uy [williams.com.uy]
- 5. lesielle.com [lesielle.com]
- 6. Dimethyl Isosorbide | Cosmetic Ingredients Guide [ci.guide]
- 7. cellbone.com [cellbone.com]
- 8. youtube.com [youtube.com]
- 9. sophixnatural.com [sophixnatural.com]
Application Notes and Protocols: Utilizing Arlasolve DMI for Optimal Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, polar aprotic solvent and multifunctional excipient renowned for its ability to enhance the dermal and transdermal delivery of active pharmaceutical ingredients (APIs) and cosmetic actives.[1][2][3] Its favorable safety profile and compatibility with a wide range of formulations make it a valuable tool for optimizing the efficacy of topical products.[1][4] These application notes provide a comprehensive overview of Arlasolve DMI, including its mechanism of action, recommended concentration ranges for optimal skin penetration, and detailed protocols for in vitro evaluation.
Mechanism of Action
This compound enhances skin penetration through a dual mechanism:
-
Enhanced Solubilization: this compound is an excellent solvent for a wide spectrum of poorly soluble active ingredients, both hydrophilic and hydrophobic.[1][2][5] By effectively dissolving the active in the formulation, it prevents recrystallization and ensures that the active is in a bioavailable form for absorption into the skin.[6][7] This is particularly crucial for crystalline actives like Benzoyl Peroxide (BPO), where effective dissolution is a prerequisite for penetration into the pores.[1][8]
-
Modification of the Stratum Corneum: this compound temporarily and reversibly alters the polarity of the stratum corneum, the outermost layer of the skin.[1][2][5] This increased polarity facilitates the partitioning of hydrophilic actives from the formulation into the epidermis, thereby enhancing their penetration to the target site.[5]
This dual mechanism allows for a more efficient delivery of actives into the skin, potentially leading to improved therapeutic outcomes and the possibility of reducing the required concentration of the active ingredient, which can in turn lower the risk of skin irritation.[4][6][9]
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. This compound: Solvent and Penetration Enhancer for Research [benchchem.com]
- 3. Dimethyl Isosorbide - Descrizione [tiiips.com]
- 4. youtube.com [youtube.com]
- 5. crodapharma.com [crodapharma.com]
- 6. crodabeauty.com [crodabeauty.com]
- 7. lesielle.com [lesielle.com]
- 8. alterlab.co.id [alterlab.co.id]
- 9. williams.com.uy [williams.com.uy]
Application Notes and Protocols: Formulating with Arlasolve™ DMI for Anti-Acne Treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, versatile solvent and penetration enhancer that offers significant advantages in the formulation of topical anti-acne treatments. Its primary functions are to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) and to enhance their delivery into the epidermis.[1][2][3][4][5][6][7] This document provides detailed application notes, experimental protocols, and data to guide the formulation and evaluation of anti-acne products containing Arlasolve™ DMI.
The pathogenesis of acne vulgaris is multifactorial, involving follicular hyperkeratinization, excess sebum production, colonization by Cutibacterium acnes (C. acnes, formerly Propionibacterium acnes), and inflammation.[8][9] Anti-acne actives such as Benzoyl Peroxide (BPO) and Salicylic Acid target these pathways. Arlasolve™ DMI enhances the efficacy of these actives by ensuring they are delivered effectively to the site of action within the pilosebaceous unit.[5][8][10]
Key Benefits of Arlasolve™ DMI in Anti-Acne Formulations
-
Enhanced Solubilization of Actives: Arlasolve™ DMI is an excellent solvent for poorly soluble actives like Benzoyl Peroxide.[2][10][11] By dissolving BPO in the oil phase of an emulsion, it prevents its re-agglomeration into large particles that are too large to penetrate the pores and can cause irritation.[2][9][10]
-
Improved Penetration of Actives: Arlasolve™ DMI acts as a penetration enhancer, facilitating the transport of actives through the stratum corneum to the epidermis and sebaceous glands.[1][3][6]
-
Reduced Skin Irritation: By improving the solubility of actives like BPO and preventing the formation of large crystalline particles, Arlasolve™ DMI can significantly reduce the potential for skin irritation, a common side effect of many anti-acne treatments.[2][8][10]
-
Enhanced Formulation Stability: Arlasolve™ DMI can contribute to the overall stability of topical formulations.[1]
Data Presentation
The following tables summarize the quantitative data found regarding the performance of Arlasolve™ DMI in anti-acne formulations.
| Efficacy Parameter | Active Ingredient | Formulation Details | Result |
| Solubility Enhancement | Benzoyl Peroxide | Arlasolve™ DMI compared to other common cosmetic solvents. | Capable of dissolving more than double the amount of Benzoyl Peroxide compared to competitive delivery vehicles (qualitative description, specific data not provided in the source).[8][10] |
| Irritation Reduction | Benzoyl Peroxide | Lotion containing BPO with Arlasolve™ DMI versus a lotion without. | A significant 19% reduction in skin irritation was observed with the Arlasolve™ DMI-containing formulation.[8][10] |
| Skin Permeation Study (Example) | |||
| Active Ingredient | Salicylic Acid (1.8%) | Oil-in-water emulsion with 10% Arlasolve™ DMI vs. a control emulsion. | In this specific study, 10% DMI did not significantly enhance the skin permeation of salicylic acid. This suggests that the penetration-enhancing effect is highly dependent on the overall formulation.[1] |
Signaling Pathways in Acne Vulgaris
The enhanced delivery of anti-acne actives by Arlasolve™ DMI can more effectively modulate the inflammatory signaling pathways central to acne pathogenesis. The following diagrams illustrate key pathways.
Experimental Protocols
Protocol for a Lab-Scale Anti-Acne Gel Formulation with Arlasolve™ DMI
This protocol describes the preparation of a simple hydrogel containing Salicylic Acid, with Arlasolve™ DMI as a solubilizer and penetration enhancer.
Materials:
-
Salicylic Acid (2.0 g)
-
Arlasolve™ DMI (5.0 g)
-
Ethanol (95%) (20.0 g)
-
Propylene Glycol (10.0 g)
-
Carbomer 940 (1.0 g)
-
Triethanolamine (q.s. to pH 5.5-6.0)
-
Purified Water (q.s. to 100.0 g)
Procedure:
-
Phase A: In a beaker, disperse the Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed.
-
Phase B: In a separate beaker, dissolve the Salicylic Acid in a mixture of Arlasolve™ DMI, Ethanol, and Propylene Glycol. Stir until the Salicylic Acid is completely dissolved.
-
Combining Phases: Slowly add Phase B to Phase A with continuous mixing.
-
Neutralization: Neutralize the formulation by adding Triethanolamine dropwise while monitoring the pH. Continue adding until the pH reaches 5.5-6.0 and a clear gel is formed.
-
Final Adjustment: Add the remaining purified water to bring the total weight to 100.0 g and mix until uniform.
References
- 1. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic acid permeation: a comparative study with different vehicles and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crodabeauty.com [crodabeauty.com]
- 6. crodabeauty.com [crodabeauty.com]
- 7. specialchem.com [specialchem.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes and Protocols: Enhancing Benzoyl Peroxide Delivery with Arlasolve™ DMI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl peroxide (BPO) is a cornerstone in the topical treatment of acne vulgaris, primarily due to its potent bactericidal action against Cutibacterium acnes, keratolytic effects, and anti-inflammatory properties.[1][2][3] However, the therapeutic efficacy of BPO is often hampered by its poor solubility in water and common cosmetic solvents, which can lead to the presence of crystalline BPO in formulations.[4][5] These crystals can limit the penetration of BPO into the pilosebaceous unit and may cause skin irritation, a common side effect that can impact patient compliance.[1][4]
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, versatile solvent and penetration enhancer that addresses these challenges.[1] Its ability to effectively solubilize BPO and prevent its recrystallization in formulations enhances the delivery of the active ingredient to the target site, thereby improving its efficacy and reducing skin irritation.[1][4] These application notes provide a comprehensive overview of the use of Arlasolve™ DMI in the delivery of benzoyl peroxide, including quantitative data, detailed experimental protocols, and visual representations of key concepts.
Mechanism of Action of Arlasolve™ DMI in Benzoyl Peroxide Delivery
Arlasolve™ DMI enhances the topical delivery of benzoyl peroxide through a multi-faceted mechanism:
-
Enhanced Solubilization: Arlasolve™ DMI is an excellent solvent for BPO, capable of dissolving significantly more of the active ingredient compared to conventional vehicles. This prevents the formation and re-agglomeration of BPO crystals in the formulation.[1]
-
Improved Penetration: By increasing the polarity of the skin's surface layers, Arlasolve™ DMI facilitates the partitioning of BPO into the epidermis, allowing for more efficient delivery to the sebaceous follicles where C. acnes proliferates.[1]
-
Reduced Irritation: The effective solubilization of BPO and prevention of crystal formation minimizes mechanical irritation on the skin surface. This leads to a reduction in common side effects such as redness, dryness, and stinging.[1][4]
-
Increased Efficacy: With improved solubility and penetration, a higher concentration of BPO can reach the target site, leading to a more effective reduction in C. acnes and inflammatory lesions.[1]
Data Presentation
The following tables summarize key quantitative data related to the use of Arlasolve™ DMI with benzoyl peroxide.
Table 1: Solubility of Benzoyl Peroxide in Various Solvents
| Solvent System | Benzoyl Peroxide Solubility (mg/mL) |
| Dimethyl Isosorbide in Caprylic/Capric Triglyceride | 19.9[5] |
| Dimethyl Isosorbide in Dicaprylyl Carbonate | 19.5[5] |
| Water (at 25°C) | 0.0091[4][5] |
Table 2: In Vitro Skin Permeation of Benzoyl Peroxide from Different Formulations (24-hour study)
| Formulation | BPO Concentration (%) | Total Permeation (% of Applied Dose) |
| 1.2% Clindamycin Phosphate + 2.5% BPO | 2.5 | 8.71 |
| 0.1% Adapalene + 2.5% BPO | 2.5 | 7.81 |
| 1.2% Clindamycin Phosphate + 5% BPO | 5.0 | 4.66 |
| Data from a study comparing different fixed-combination acne formulations. While this study does not directly compare formulations with and without Arlasolve DMI, it provides a benchmark for BPO permeation. The enhanced solubility provided by this compound is expected to further improve these permeation profiles. |
Table 3: Reduction in Skin Irritation with Arlasolve™ DMI
| Formulation | Irritation Reduction Compared to Control |
| BPO lotion with Arlasolve™ DMI | 19% reduction in irritation (measured by scanning laser Doppler blood flow imaging)[1] |
| 4% BPO leave-on cream with Dimethyl Isosorbide | 90% of investigators reported non-existent or minimal irritation and dryness in subjects[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of benzoyl peroxide formulations containing Arlasolve™ DMI.
Protocol for Determining Benzoyl Peroxide Solubility
Objective: To quantify the solubility of benzoyl peroxide in Arlasolve™ DMI and other solvent systems.
Materials:
-
Benzoyl peroxide (micronized powder)
-
Arlasolve™ DMI
-
Other test solvents (e.g., propylene glycol, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare supersaturated solutions by adding an excess amount of benzoyl peroxide to a known volume of each solvent in separate vials.
-
Seal the vials and stir the mixtures at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.
-
After stirring, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved BPO.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of benzoyl peroxide in the diluted samples using a validated HPLC method.
-
The solubility is expressed in mg/mL.
Protocol for In Vitro Skin Permeation Testing (IVPT)
Objective: To assess the penetration of benzoyl peroxide from a topical formulation through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Test formulation (BPO with Arlasolve™ DMI) and control formulation (BPO without Arlasolve™ DMI)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80)
-
Magnetic stirrer
-
Water bath maintained at 37°C
-
HPLC system for analysis
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Equilibrate the cells in a water bath at 37°C for 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Analyze the collected samples for benzoyl peroxide concentration using a validated HPLC method.
-
Calculate the cumulative amount of BPO permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol for Evaluating Formulation Stability
Objective: To assess the physical and chemical stability of a benzoyl peroxide formulation containing Arlasolve™ DMI over time and under different storage conditions.
Materials:
-
Test formulation in appropriate packaging
-
Stability chambers set at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
-
Microscope with polarized light capabilities
-
Viscometer
-
pH meter
-
HPLC system
Procedure:
-
Store samples of the formulation at the specified stability conditions.
-
At designated time points (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.
-
Physical Stability:
-
Visually inspect the samples for any changes in color, odor, or phase separation.
-
Use polarized light microscopy to examine for the presence of BPO crystals.
-
Measure the viscosity and pH of the formulation.
-
-
Chemical Stability:
-
Use a validated HPLC method to determine the concentration of benzoyl peroxide in the formulation.
-
Calculate the percentage of BPO remaining compared to the initial concentration.
-
-
A stable formulation will show minimal changes in its physical properties and maintain at least 90% of the initial BPO concentration.
Visualizations
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application of Arlasolve™ DMI in Self-Tanning Formulations with Dihydroxyacetone (DHA)
Application Note AP-ST-001
Introduction
Dihydroxyacetone (DHA) is the primary active ingredient in sunless tanning products, imparting a tanned appearance to the skin through the Maillard reaction with amino acids in the stratum corneum.[1] The efficacy of a self-tanning formulation is determined by the uniformity and intensity of the color produced, as well as the stability of the product over time. Arlasolve™ DMI (INCI: Dimethyl Isosorbide) is a high-purity, polar aprotic solvent that functions as a penetration enhancer, significantly improving the performance of DHA-based self-tanning formulations.[2][3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Arlasolve™ DMI in self-tanning formulations containing DHA.
Key Benefits of Arlasolve™ DMI in Self-Tanning Formulations:
-
Enhanced Penetration of DHA: Arlasolve™ DMI facilitates the delivery of DHA into the upper layers of the epidermis, leading to a more efficient tanning reaction.[2][4]
-
Increased Color Intensity and Longevity: By improving DHA penetration, Arlasolve™ DMI results in a deeper, more intense, and longer-lasting tan.
-
Improved Formulation Stability: Arlasolve™ DMI can help to stabilize DHA in formulations, which is inherently unstable and can degrade over time, causing a drop in pH and a loss of efficacy.
-
Enhanced Aesthetics: It provides a non-greasy, dry skin feel and can improve the spreadability of formulations, leading to more uniform skin coverage and reduced streaking.
Mechanism of Action
The primary mechanism of Arlasolve™ DMI is to act as a solvent and carrier, enhancing the penetration of active ingredients like DHA through the stratum corneum.[2] It is thought to temporarily alter the polarity of the skin's surface layers, thereby improving the partitioning of hydrophilic actives like DHA into the skin. This leads to a higher concentration of DHA available for the Maillard reaction, resulting in a more pronounced and even tan.
Formulation Guidelines
Arlasolve™ DMI is a versatile ingredient that can be incorporated into various self-tanning product forms, including lotions, creams, sprays, and mousses. It is soluble in water and a variety of organic solvents, making it easy to formulate with.[4]
Typical Use Levels:
-
2% - 7% : For noticeable enhancement of color development and formulation stability.
-
Up to 15% : In specialized formulations for rapid and intense color.
Example Formulations:
The following are example formulations for a self-tanning lotion with and without Arlasolve™ DMI.
| Ingredient (INCI Name) | Function | Formulation A (Control) % w/w | Formulation B (with Arlasolve™ DMI) % w/w |
| Phase A | |||
| Deionized Water | Vehicle | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 3.00 | 3.00 |
| Xanthan Gum | Thickener | 0.50 | 0.50 |
| Phase B | |||
| Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 4.00 | 4.00 |
| Glyceryl Stearate | Emulsifier | 2.00 | 2.00 |
| Caprylic/Capric Triglyceride | Emollient | 5.00 | 5.00 |
| Phase C | |||
| Dihydroxyacetone (DHA) | Active | 5.00 | 5.00 |
| Arlasolve™ DMI | Penetration Enhancer | - | 5.00 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | 1.00 |
| Citric Acid | pH Adjuster | to pH 4.0-4.5 | to pH 4.0-4.5 |
Quantitative Data
The inclusion of Arlasolve™ DMI in a self-tanning formulation is expected to improve color development and maintain formulation stability. The following tables present illustrative data based on typical performance enhancements.
Table 1: Colorimetric Evaluation (CIELAB Lab*)
| Formulation | Time Point | ΔL* (Change in Lightness) | Δa* (Change in Redness) | Δb* (Change in Yellowness) | ΔE* (Total Color Change) |
| Formulation A (Control) | 24 hours | -10.5 | +2.1 | +8.5 | 13.6 |
| 48 hours | -12.2 | +2.5 | +9.8 | 15.8 | |
| Formulation B (5% Arlasolve™ DMI) | 24 hours | -13.8 | +2.8 | +11.2 | 17.9 |
| 48 hours | -15.9 | +3.2 | +12.9 | 20.7 |
Note: Data is illustrative. A more negative ΔL* indicates darker skin. A higher ΔE* indicates a greater overall color change.
Table 2: Formulation Stability
| Formulation | Parameter | Initial | 1 Month (40°C) | 3 Months (40°C) |
| Formulation A (Control) | pH | 4.2 | 3.8 | 3.5 |
| Viscosity (cps) | 12,000 | 11,500 | 10,800 | |
| Formulation B (5% Arlasolve™ DMI) | pH | 4.2 | 4.1 | 4.0 |
| Viscosity (cps) | 12,100 | 12,000 | 11,800 |
Note: Data is illustrative. A more stable formulation will show less change in pH and viscosity over time at elevated temperatures.
Experimental Protocols
Formulation Preparation
Methodology:
-
Phase A: In a suitable vessel, combine deionized water and glycerin. Disperse the xanthan gum and heat to 75°C while mixing.
-
Phase B: In a separate vessel, combine the cetearyl alcohol (and) ceteareth-20, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C while mixing.
-
Emulsification: Add Phase B to Phase A with homogenization.
-
Cooling: Begin cooling the emulsion to below 40°C with gentle mixing.
-
Phase C Addition: In a separate vessel, pre-disperse the DHA in Arlasolve™ DMI (for Formulation B). Add the DHA (or DHA/Arlasolve™ DMI mixture), preservative, and citric acid to the emulsion.
-
Final Mixing: Mix until the formulation is uniform. Adjust the final pH to 4.0-4.5 with citric acid if necessary.
Colorimetric Evaluation of Tanning Efficacy
Objective: To quantify the change in skin color after application of the self-tanning formulations.
Apparatus: Chromameter (e.g., Konica Minolta CR-400)
Methodology:
-
Select a test area on the inner forearm of human volunteers.
-
Measure the baseline skin color of three spots within the test area using the chromameter and record the L, a, and b* values.
-
Apply a standardized amount of the test formulation (e.g., 2 mg/cm²) to the test area and spread evenly.
-
At specified time points (e.g., 24 and 48 hours), gently cleanse the area and repeat the colorimetric measurements on the same three spots.
-
Calculate the change in color parameters (ΔL, Δa, Δb) and the total color difference (ΔE) using the following formula: ΔE* = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
Formulation Stability Testing
Objective: To assess the physical stability of the self-tanning formulations under accelerated conditions.
Methodology:
-
Package the formulations in their intended containers.
-
Store the samples at various temperature conditions:
-
Room Temperature (25°C)
-
Elevated Temperature (40°C and 50°C)
-
Freeze-Thaw Cycles (-10°C for 24 hours, then 25°C for 24 hours, for 3 cycles)
-
-
At specified time points (e.g., initial, 1 month, 3 months), evaluate the samples for:
-
Appearance: Color, odor, and signs of separation.
-
pH: Using a calibrated pH meter.
-
Viscosity: Using a rotational viscometer (e.g., Brookfield DV-E) with a suitable spindle and speed.
-
In-Vitro Skin Penetration Study
Objective: To evaluate the effect of Arlasolve™ DMI on the penetration of DHA through the skin.
Apparatus: Franz Diffusion Cells
Methodology:
-
Use excised human or porcine skin as the membrane. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C.
-
Apply a finite dose of the self-tanning formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor fluid and replace with fresh, pre-warmed receptor fluid.
-
Analyze the concentration of DHA in the collected samples using a validated analytical method (e.g., HPLC).
-
At the end of the study, dismount the skin, and extract the DHA remaining in the skin to perform a mass balance.
Conclusion
Arlasolve™ DMI is a highly effective multifunctional ingredient for use in self-tanning formulations containing DHA. Its ability to enhance the penetration of DHA leads to a more intense, uniform, and longer-lasting tan. Furthermore, it can contribute to the overall stability and aesthetic appeal of the final product. The protocols outlined in this document provide a framework for formulators to evaluate and optimize the use of Arlasolve™ DMI in their self-tanning product development.
References
- 1. In search of the perfect tan: Chemical activity, biological effects, business considerations, and consumer implications of dihydroxyacetone sunless tanning products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Isosorbide (Explained + Products) [incidecoder.com]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. cheapglycerin.com [cheapglycerin.com]
Application Note: Arlasolve DMI (Dimethyl Isosorbide) as a Sustainable Mobile Phase Solvent in Reverse-Phase Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arlasolve DMI, chemically known as Dimethyl Isosorbide, is a high-purity, polar aprotic solvent derived from renewable resources. While extensively utilized in topical and transdermal formulations for its excellent solubilizing power and safety profile, its application as a solvent in liquid chromatography (LC) is an emerging area of interest.[1][2][3][4] This document outlines the properties, benefits, and a protocol for using this compound as a sustainable alternative to traditional organic solvents in reverse-phase high-performance liquid chromatography (RP-HPLC). Its bio-renewable nature and favorable safety characteristics position it as a "green" solvent, aligning with the principles of sustainable chemistry in analytical laboratories.[5][6][7]
Key Benefits of this compound in Liquid Chromatography:
-
Sustainable and Bio-renewable: this compound is a bio-based solvent, offering a greener alternative to petrochemical-derived solvents like acetonitrile and methanol.[5]
-
Enhanced Safety: It possesses a high flash point, making it less flammable and volatile compared to conventional LC solvents, which reduces laboratory hazards.[6]
-
Excellent Solubilizing Power: DMI is capable of dissolving a wide range of both hydrophilic and hydrophobic compounds, which can be advantageous for the analysis of poorly soluble active pharmaceutical ingredients (APIs).[1][2]
-
Complete Water Miscibility: this compound is fully miscible with water across all ratios, making it highly suitable for preparing mobile phases in RP-HPLC.[6]
-
Comparable Elution Strength: Studies have shown that this compound has a higher elution strength than water and its performance can be comparable to that of methanol and acetonitrile in certain applications.[6]
Considerations for Use:
-
Higher Viscosity: DMI has a higher viscosity than methanol or acetonitrile, which can lead to increased system backpressure. This can be effectively managed by operating at elevated column temperatures (e.g., 40°C or higher).[5][6][7]
-
UV Cutoff: The solvent has a UV cutoff at 240 nm, which should be considered when selecting a detection wavelength.[5]
-
Pre-mixing Mobile Phase: To avoid baseline noise resulting from viscosity differences, it is recommended to pre-mix the mobile phase containing this compound rather than using the HPLC system's online mixing capabilities.[6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound vs. Common LC Solvents
| Property | This compound (Dimethyl Isosorbide) | Methanol (MeOH) | Ethanol (EtOH) |
| Log P | -0.44[5][6] | -0.77 | -0.31 |
| Boiling Point (°C) | 234 | 64.7[6] | 78.3[6] |
| Flash Point (°C) | 116[6] | 9.7[6] | 13[6] |
| Viscosity (mPa·s at 40°C) | 2.62[5][6] | ~0.45 | ~0.83 |
| Water Solubility (g/L at 20°C) | 2000[6] | Miscible (1000)[6] | Miscible (1000)[6] |
| UV Cutoff (nm) | 240[5] | 205 | 210 |
Table 2: Example Chromatographic Conditions for Paraben Analysis
This table summarizes the conditions used in a study for the quantification of methylparaben and propylparaben in pharmaceutical formulations using an this compound-based mobile phase.[5]
| Parameter | Value |
| Mobile Phase | Up to 50% (v/v) this compound in Water[5] |
| Stationary Phase | C18 Bonded Phase |
| Column Temperature | 40 °C[5][7] |
| Flow Rate | (Not specified, but adjusted to maintain pressure) |
| System Backpressure | 160 - 300 bar[5] |
| Detection | UV at >240 nm |
Experimental Workflow & Protocols
The following diagram illustrates the general workflow for developing and running an RP-HPLC method using this compound.
References
- 1. This compound: Solvent and Penetration Enhancer for Research [benchchem.com]
- 2. williams.com.uy [williams.com.uy]
- 3. specialchem.com [specialchem.com]
- 4. ingdat.com [ingdat.com]
- 5. Dimethyl Isosorbide: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Techniques for Preparing Stable Emulsions with Arlasolve™ DMI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity, polar aprotic solvent and multifunctional excipient widely utilized in topical and transdermal formulations.[1] Its primary functions are to act as a solvent for poorly soluble active pharmaceutical ingredients (APIs) and to enhance their penetration into the skin.[1][2] This document provides detailed application notes and protocols for leveraging Arlasolve™ DMI to prepare stable emulsions for pharmaceutical and cosmetic applications.
Arlasolve™ DMI is particularly effective in solubilizing crystalline actives, such as Benzoyl Peroxide (BPO) and Dihydroxyacetone (DHA), within the oil phase of an emulsion.[1][3] This prevents the re-agglomeration of active particles, which can enhance efficacy, reduce skin irritation, and improve the overall aesthetic of the formulation.[1][2][3]
Mechanism of Action in Emulsion Stabilization
Arlasolve™ DMI contributes to the stability and performance of emulsions through a dual mechanism:
-
Solubilization of Active Ingredients : By dissolving crystalline or poorly soluble actives in the oil phase, Arlasolve™ DMI prevents their aggregation and precipitation. This leads to a more uniform distribution of the active ingredient throughout the formulation and on the skin.[1][3]
-
Penetration Enhancement : Arlasolve™ DMI is known to increase the polarity of the skin's surface layers, which can improve the delivery of dissolved actives into the epidermis and dermis for more targeted efficacy.[1]
While Arlasolve™ DMI is not a primary emulsifier, its role as a solvent for the internal phase components can indirectly contribute to the overall stability of the emulsion by preventing particle growth and maintaining a homogenous system.
Caption: Mechanism of Arlasolve™ DMI in Emulsion Stabilization.
Quantitative Data on Formulation Parameters
While specific quantitative data on the direct impact of Arlasolve™ DMI concentration on emulsion stability metrics like particle size and zeta potential is not extensively available in public literature, the following table summarizes key formulation parameters and observed effects based on available information.
| Parameter | Typical Range | Effect on Formulation | Reference |
| Arlasolve™ DMI Concentration | 1 - 10% (w/w) | Enhances active solubility and skin penetration. Higher concentrations may affect emulsion viscosity. | [2] |
| Active Ingredient (e.g., BPO) | 2.5 - 5% (w/w) | Effective concentrations for anti-acne formulations. Solubilization in Arlasolve™ DMI is crucial for stability and reduced irritation. | [1][3] |
| Emulsifier System | Varies | A robust emulsifier or combination of emulsifiers is necessary to form and stabilize the emulsion. The choice will depend on the oil phase composition and desired sensory profile. | |
| Oil Phase Composition | Varies | The oil phase should be compatible with Arlasolve™ DMI and the chosen emulsifier system. | |
| pH | 4.0 - 7.0 | The final formulation pH should be within a range that ensures the stability of the active ingredient and is suitable for topical application. |
Experimental Protocols
The following protocols are provided as a starting point for the development of stable emulsions containing Arlasolve™ DMI. Optimization of ingredient concentrations and process parameters may be required for specific applications.
Protocol 1: Oil-in-Water (O/W) Emulsion with Benzoyl Peroxide (BPO)
This protocol is adapted from a formulation for an anti-acne treatment cream.
Materials:
-
Part A (Aqueous Phase):
-
Deionized Water
-
Glycerin
-
Carbomer
-
-
Part B (Oil Phase):
-
Emulsifier (e.g., Cetearyl Alcohol and Ceteareth-20)
-
Emollients (e.g., Caprylic/Capric Triglyceride)
-
Arlasolve™ DMI
-
Benzoyl Peroxide (BPO)
-
-
Part C (Neutralizer):
-
Sodium Hydroxide solution
-
-
Part D (Preservative):
-
Preservative of choice
-
Procedure:
-
Part A Preparation: In a suitable vessel, combine the deionized water and glycerin. Begin mixing and slowly sprinkle in the carbomer. Continue mixing until the carbomer is fully hydrated and the phase is uniform. Heat Part A to 75°C.
-
Part B Preparation: In a separate vessel, combine the emulsifier, emollients, and Arlasolve™ DMI. Heat to 75°C while mixing. Once the components are melted and uniform, add the Benzoyl Peroxide and mix until fully dissolved.
-
Emulsification: Slowly add Part B to Part A with continuous homogenization. Homogenize for 1-2 minutes until a uniform emulsion is formed.
-
Neutralization: Switch to sweep mixing and begin to cool the emulsion. When the temperature is around 50-60°C, add the sodium hydroxide solution to neutralize the carbomer and thicken the emulsion.
-
Cooling and Preservation: Continue cooling the emulsion with gentle mixing. Once the temperature is below 40°C, add the preservative.
-
Final Adjustments: Check the pH of the final emulsion and adjust if necessary.
Caption: Experimental Workflow for O/W Emulsion with BPO.
Stability Testing Protocol
To evaluate the stability of the prepared emulsions, the following tests are recommended:
-
Macroscopic Evaluation:
-
Procedure: Visually inspect the emulsion for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months).
-
Storage Conditions: Store samples at different temperatures (e.g., room temperature, 40°C, 4°C) and under light/dark conditions.
-
-
Microscopic Evaluation:
-
Procedure: Use an optical microscope to observe the droplet size and distribution of the internal phase. Look for any signs of droplet coalescence or aggregation over time.
-
-
Particle Size Analysis:
-
Procedure: Use a laser diffraction particle size analyzer to quantitatively measure the mean droplet size and size distribution of the emulsion. Measurements should be taken at the same time points as the macroscopic evaluation.
-
-
Zeta Potential Measurement:
-
Procedure: Measure the zeta potential of the emulsion droplets using a suitable instrument. The zeta potential provides an indication of the electrostatic stability of the emulsion. A higher absolute zeta potential value (typically > ±30 mV) suggests better stability.[4]
-
-
Viscosity Measurement:
-
Procedure: Measure the viscosity of the emulsion using a viscometer or rheometer. Changes in viscosity over time can indicate instability, such as creaming or coalescence.
-
Conclusion
Arlasolve™ DMI is a valuable excipient for the formulation of stable emulsions, particularly those containing challenging active ingredients. Its primary role as a solvent for the internal phase helps to prevent active ingredient agglomeration, thereby enhancing product efficacy and reducing irritation. By following the provided protocols and conducting thorough stability testing, researchers and formulators can successfully develop robust and effective topical products utilizing the benefits of Arlasolve™ DMI. Further optimization of formulations will be necessary to achieve desired performance characteristics for specific applications.
References
Troubleshooting & Optimization
Optimizing Arlasolve DMI Concentration for Reduced Skin Irritation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Arlasolve DMI (Dimethyl Isosorbide) to minimize skin irritation during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in topical formulations?
This compound is a high-purity solvent and penetration enhancer. It is utilized in topical formulations to dissolve active pharmaceutical ingredients (APIs), particularly those that are poorly soluble, and to enhance their penetration through the stratum corneum. By improving the solubility of actives like Benzoyl Peroxide (BPO), this compound can prevent their re-agglomeration, which in turn can reduce skin irritation caused by large crystalline particles.[1][2][3]
Q2: Is this compound itself a skin irritant?
Generally, this compound is considered to have a low irritation potential and an excellent safety profile.[2][3] Safety data sheets and human patch tests have indicated that it is not a primary skin irritant or sensitizer.[4][5][6] In some instances, it has been shown to reduce the irritation potential of formulations containing other known irritants.[1][2] However, as with any excipient, there is a possibility of mild irritation in rare cases, particularly at high concentrations.[7]
Q3: What is the typical concentration range for this compound in topical formulations?
The recommended usage level for this compound is typically between 2-7%.[2] However, it has been used in personal care products at concentrations up to 25%.[4] The optimal concentration depends on the specific API, the desired level of penetration enhancement, and the overall formulation composition.
Q4: How can I assess the skin irritation potential of my formulation containing this compound?
An established method for in vitro skin irritation testing is the Reconstructed Human Epidermis (RhE) test method, as described in the OECD Test Guideline 439.[8][9][10] This method utilizes a 3D model of human epidermis to mimic the response of human skin to topically applied substances.[9][10][11] The primary endpoint of this assay is cell viability, which is typically measured using the MTT assay.[11][12][13] A substance is classified as an irritant if it reduces the mean tissue viability to ≤ 50% of the negative control.[8][10]
Troubleshooting Guide: High Skin Irritation in Formulations Containing this compound
If you are observing unexpected skin irritation in your formulation, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Higher than expected irritation | The concentration of this compound may be too high for the specific combination of ingredients in your formulation. | Systematically decrease the concentration of this compound in your formulation and re-evaluate skin irritation potential using an in vitro model (see Experimental Protocol below). |
| Interaction with other excipients in the formulation may be causing irritation. | Evaluate the irritation potential of the base formulation without this compound and the API. Also, assess the irritation potential of each individual excipient if not already known. | |
| The API itself is a known irritant, and the penetration-enhancing effect of this compound is increasing its delivery and subsequent irritation. | While this compound can reduce irritation from undissolved particles, its penetration enhancement can increase the local concentration of a soluble irritant. Consider slightly reducing the API concentration in conjunction with optimizing the this compound concentration. | |
| Inconsistent irritation results | Variability in the experimental protocol for irritation testing. | Ensure strict adherence to a standardized protocol, such as OECD TG 439. Pay close attention to exposure times, washing steps, and control substances. |
| Formulation instability leading to changes in irritancy over time. | Conduct stability testing of your formulation to ensure its physical and chemical properties remain consistent. |
Data Presentation: Representative Dose-Response Data
While specific quantitative data for this compound concentration and skin irritation is limited in publicly available literature, the following table provides a representative, hypothetical dataset illustrating a potential dose-response relationship that could be observed in an in vitro skin irritation study using a Reconstructed Human Epidermis model.
| This compound Concentration (% w/w in vehicle) | Mean Keratinocyte Viability (%) | Standard Deviation | Irritation Classification (based on ≤50% viability) |
| 0 (Vehicle Control) | 100 | 5.2 | Non-Irritant |
| 2 | 98 | 4.8 | Non-Irritant |
| 5 | 95 | 5.1 | Non-Irritant |
| 10 | 88 | 6.3 | Non-Irritant |
| 15 | 75 | 7.1 | Non-Irritant |
| 20 | 62 | 8.5 | Non-Irritant |
| 25 | 55 | 9.2 | Non-Irritant |
| 30 | 48 | 10.4 | Irritant |
This is illustrative data and actual results may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
In Vitro Skin Irritation Testing using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)
This protocol outlines the key steps for assessing the skin irritation potential of a formulation containing this compound.
1. Preparation of Test Substances and Controls:
-
Negative Control: Phosphate-Buffered Saline (PBS) or water.
-
Positive Control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS).
-
Test Formulations: Prepare the base formulation with varying concentrations of this compound.
2. RhE Tissue Culture:
-
Use commercially available Reconstructed Human Epidermis (RhE) tissue models.
-
Upon receipt, place the tissues in a sterile multi-well plate containing culture medium and pre-incubate overnight at 37°C and 5% CO2.
3. Application of Test Substances:
-
Apply a sufficient amount of the negative control, positive control, and each test formulation directly onto the surface of the RhE tissues.
-
For liquids, apply approximately 25-50 µL. For semi-solids, apply approximately 25 mg.
4. Exposure and Post-Exposure Incubation:
-
Expose the tissues to the test substances for a defined period, typically 60 minutes, at 37°C and 5% CO2.
-
After the exposure period, thoroughly wash the surface of the tissues with PBS to remove the test substance.
-
Blot the tissues dry and place them in fresh culture medium.
-
Incubate for a post-exposure period of approximately 42 hours at 37°C and 5% CO2.
5. MTT Assay for Cell Viability:
-
After the post-exposure incubation, transfer the tissues to a multi-well plate containing MTT solution (typically 0.5-1 mg/mL in culture medium).
-
Incubate for 3 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.
6. Data Analysis:
-
Calculate the percentage of cell viability for each test formulation relative to the negative control (which is set to 100% viability).
-
A formulation is classified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration to minimize skin irritation.
Simplified Signaling Pathway in Chemical-Induced Skin Irritation
Caption: Key signaling pathways in chemical-induced skin irritation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of macrophage MAPK/NF-κB pathway and Th2 axis by mangiferin ameliorates MC903-induced atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Enhancers on in vitro and in vivo Skin Permeation and Deposition of S-Methyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of keratinocytes in nociceptive transduction and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sensitization-Free Dimethyl Fumarate Prodrug, Isosorbide Di-(Methyl Fumarate), Provides a Topical Treatment Candidate for Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical toxicity to keratinocytes triggers dendritic cell activation via an IL-1α path - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting phase separation in Arlasolve DMI formulations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering phase separation in formulations containing Arlasolve DMI (Dimethyl Isosorbide).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My emulsion containing this compound has separated. What are the common causes?
A1: Phase separation in emulsions is a common issue that can arise from several factors.[1] When formulating with this compound, a powerful solvent and penetration enhancer, specific interactions can influence stability. Here are the primary causes:
-
Incorrect Emulsifier Selection: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal for the oil phase and the high polarity of this compound.
-
Incompatibility with Oil Phase: this compound is insoluble in certain non-polar oils, such as mineral oil and silicone oil (dimethicone).[2] Incorporating these into your formulation can lead to separation.
-
Insufficient Emulsifier Concentration: The amount of emulsifier may be inadequate to form a stable interfacial film around the oil droplets, especially in the presence of a strong solvent like this compound.
-
Impact on Viscosity: this compound can reduce the viscosity of a formulation.[3][4] A lower viscosity in the continuous phase can accelerate creaming or sedimentation of droplets, leading to phase separation.[1][5]
-
pH Shift: A significant change in the formulation's pH can destabilize pH-sensitive emulsifiers.[6] this compound itself is stable over a broad pH range (3-10).[6]
-
Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the emulsion's stability.[1][5]
Q2: How do I select the right emulsifier for a formulation with this compound?
A2: Since this compound is highly water-soluble and miscible with most organic solvents and non-ionic surfactants, it is generally compatible with a wide range of emulsifiers.[7] However, for optimal stability, consider the following:
-
HLB System: Utilize a blend of low and high HLB non-ionic surfactants to achieve the required HLB for your specific oil phase. This approach provides greater flexibility and stability.
-
Polymeric Emulsifiers: These can provide excellent steric stabilization and are often less sensitive to changes in the formulation's polarity.
-
Compatibility Check: Before creating a full batch, perform a simple compatibility test by mixing this compound with your chosen emulsifiers and oil phase in a small vial. Observe for any immediate signs of insolubility or precipitation.
Q3: My formulation with this compound is too thin and separates over time. How can I fix this?
A3: A decrease in viscosity is a potential side effect of including this compound.[3][4] To counteract this and improve stability:
-
Incorporate a Thickener: Add a suitable rheology modifier to the aqueous phase. Options include natural gums (e.g., xanthan gum), cellulose derivatives, or synthetic polymers (e.g., carbomers).
-
Optimize the Oil-to-Water Ratio: A higher internal phase volume can sometimes increase the viscosity of an emulsion. Experiment with slight variations in your oil and water content.
-
Increase Emulsifier Concentration: A higher concentration of certain emulsifiers can also contribute to the overall viscosity of the formulation.
Q4: Can this compound's solvent properties affect the stability of my active ingredients?
A4: this compound is an excellent solvent that can actually improve the stability of active ingredients susceptible to hydrolysis and transesterification.[2][5][7] By effectively dissolving actives like Benzoyl Peroxide (BPO), it can prevent their re-agglomeration, leading to enhanced efficacy and reduced irritation.[8][9]
Data Presentation
Table 1: Solubility and Compatibility of this compound
| Property | Description |
| INCI Name | Dimethyl Isosorbide |
| Appearance | Clear, colorless liquid |
| Solubility | Water-soluble, alcohol-soluble, and compatible with many organic solvents.[6] Insoluble in mineral oil and silicone oil (dimethicone).[2] |
| Recommended Usage Rate | 1-10%[6] |
| pH Stability | Stable across a broad pH range (3-10).[6] |
| Compatibility | Compatible with AHAs, BHAs, retinoids, niacinamide, ascorbic acid derivatives, and most botanical extracts.[6] Miscible with most non-ionic surfactants.[7] |
Experimental Protocols
Protocol 1: Emulsion Stability Testing
This protocol outlines a standard procedure for evaluating the stability of your this compound formulation.
1. Objective: To assess the physical stability of the emulsion under accelerated conditions.
2. Materials:
- Your emulsion formulation
- Glass jars with airtight lids
- Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)
- Centrifuge
- Microscope
- pH meter
- Viscometer
3. Methodology:
- Sample Preparation: Dispense your emulsion into multiple glass jars, ensuring each is filled to the same level, leaving minimal headspace.
- Initial Characterization: Before starting the stability study, characterize the initial properties of your emulsion:
- Visual Appearance: Note the color, odor, and overall homogeneity.
- pH Measurement: Record the initial pH.
- Viscosity Measurement: Measure the initial viscosity.
- Microscopic Examination: Observe the droplet size and distribution under a microscope.
- Accelerated Stability Testing:
- Temperature Variation: Store the samples at different temperatures (e.g., 4°C, 25°C, and 40°C).
- Freeze-Thaw Cycling: Subject a set of samples to at least three freeze-thaw cycles (e.g., 24 hours at -5°C followed by 24 hours at 25°C).
- Evaluation: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove the samples from storage and allow them to equilibrate to room temperature. Evaluate the following parameters and compare them to the initial measurements:
- Visual Appearance: Look for signs of phase separation, creaming, sedimentation, color change, or odor change.
- pH and Viscosity: Measure and record any changes.
- Microscopic Examination: Observe for any changes in droplet size, shape, or aggregation.
- Centrifugation Test: To quickly assess stability, centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any separation.
4. Interpretation of Results: Significant changes in any of the evaluated parameters indicate potential instability in your formulation.
Visualizations
Caption: Troubleshooting logic for phase separation in this compound formulations.
Caption: Workflow for emulsion stability testing and optimization.
References
- 1. agnopharma.com [agnopharma.com]
- 2. dermafactors.com [dermafactors.com]
- 3. paulaschoice.co.uk [paulaschoice.co.uk]
- 4. formulatorsampleshop.com [formulatorsampleshop.com]
- 5. ulprospector.com [ulprospector.com]
- 6. justglow.co.uk [justglow.co.uk]
- 7. Dimethyl Isosorbide | Cosmetic Ingredients Guide [ci.guide]
- 8. This compound: Solvent and Penetration Enhancer for Research [benchchem.com]
- 9. ingdat.com [ingdat.com]
Improving the stability of formulations containing Arlasolve DMI
Welcome to the Technical Support Center for Arlasolve™ DMI. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of formulations containing Arlasolve™ DMI (Dimethyl Isosorbide). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is Arlasolve™ DMI and what are its primary functions in a formulation?
Arlasolve™ DMI, with the INCI name Dimethyl Isosorbide, is a high-purity solvent and carrier. Its primary functions in a formulation are to:
-
Enhance the penetration of active ingredients into the upper layers of the epidermis.[1][2]
-
Improve the shelf stability of active ingredients, particularly those susceptible to hydrolysis and transesterification.[1][3][4]
-
Solubilize a wide range of active pharmaceutical ingredients (APIs) , preventing their recrystallization in the formulation.[4]
-
Reduce irritation associated with certain active ingredients, such as benzoyl peroxide, by preventing their re-agglomeration on the skin.[5][6]
Q2: What are the general stability characteristics of Arlasolve™ DMI itself?
Arlasolve™ DMI is a stable ingredient under typical formulation conditions. It is:
-
Stable across a broad pH range, typically between 3 and 10.[2]
-
Heat stable up to 80°C, though it is best to add it during the cool-down phase to protect sensitive active ingredients in the formulation.[2]
-
Not expected to hydrolyze in the environmental pH range of 4-9.[7]
Q3: Is Arlasolve™ DMI compatible with most common cosmetic and pharmaceutical ingredients?
Yes, Arlasolve™ DMI is compatible with a wide array of ingredients, including:[2]
-
Alpha-hydroxy acids (AHAs)
-
Beta-hydroxy acids (BHAs)
-
Retinoids
-
Niacinamide
-
Ascorbic acid derivatives
-
Most botanical extracts
However, it is important to note that Arlasolve™ DMI is insoluble in:[3]
-
Hydrogenated castor oil
-
Lanolin
-
Mineral oils
-
Silicone oil (dimethicone)
Troubleshooting Guide
Issue 1: Precipitation or Crystallization of the Active Ingredient in the Formulation
Question: My active ingredient is precipitating out of my Arlasolve™ DMI-containing formulation over time. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Exceeded Solubility Limit | The concentration of the active ingredient may be too high for the solvent system at a given temperature. | 1. Reduce the concentration of the active ingredient.2. Increase the concentration of Arlasolve™ DMI , as it is an excellent solubilizer.[6]3. Incorporate a co-solvent that is miscible with Arlasolve™ DMI and has a high solubilizing capacity for the specific active. |
| Temperature Fluctuations | Changes in temperature during storage can affect the solubility of the active ingredient, leading to crystallization upon cooling. | 1. Evaluate the formulation's stability at various temperature cycles (e.g., 4°C to 40°C) to identify the critical temperature range.2. Store the final product within a recommended, stable temperature range. |
| pH Shift | The pH of the formulation may have shifted over time to a point where the active ingredient is less soluble. | 1. Measure the pH of the formulation at different time points to check for drift.2. Incorporate a suitable buffering system to maintain the pH within the optimal range for the active ingredient's solubility. |
| Presence of Water | For water-sensitive actives, the presence of even small amounts of water can induce hydrolysis, leading to the formation of less soluble degradation products. | 1. Use the "Super Refined" grade of Arlasolve™ DMI , which has very low water content.2. Minimize exposure to atmospheric moisture during manufacturing and packaging. |
Issue 2: Phase Separation in an Emulsion
Question: My emulsion containing Arlasolve™ DMI is separating. Why is this happening and what can I do to improve its stability?
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incompatibility with Oily Phase Components | Arlasolve™ DMI is insoluble in certain non-polar ingredients like mineral oil, silicone oil, and lanolin.[3] If these are major components of your oil phase, it can lead to separation. | 1. Replace the incompatible oil phase components with esters or other oils that are more compatible with Arlasolve™ DMI.2. Reduce the concentration of Arlasolve™ DMI or the incompatible oil. |
| Incorrect Emulsifier System | The type or concentration of the emulsifier may not be suitable for creating a stable emulsion with Arlasolve™ DMI, which is highly polar. | 1. Select an emulsifier or emulsifier blend with an appropriate Hydrophile-Lipophile Balance (HLB) for the specific oil phase and the presence of a polar solvent.2. Increase the concentration of the emulsifier . |
| High Concentration of Arlasolve™ DMI | A high concentration of Arlasolve™ DMI can disrupt the emulsion structure by altering the polarity of the aqueous phase. | 1. Experiment with lower concentrations of Arlasolve™ DMI to find the optimal level that provides the desired benefits without compromising emulsion stability.2. Incorporate a stabilizer or thickener into the aqueous phase to increase viscosity and prevent droplet coalescence. |
Issue 3: Degradation of the Active Ingredient
Question: I am observing a loss of potency of my active ingredient in a formulation containing Arlasolve™ DMI. What are the likely degradation pathways and how can I mitigate them?
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Hydrolysis | If the active ingredient is susceptible to hydrolysis (e.g., esters), the presence of water in the formulation can lead to its degradation. | 1. Use the "Super Refined" grade of Arlasolve™ DMI to minimize water content.2. Protect the formulation from moisture during manufacturing and storage.3. Adjust the pH to a range where the active ingredient is most stable against hydrolysis. |
| Oxidation | Some active ingredients are sensitive to oxidation, which can be accelerated by impurities like peroxides that may be present in excipients. | 1. Use "Super Refined" Arlasolve™ DMI , which has low peroxide values.[8]2. Incorporate an antioxidant into the formulation.3. Use packaging that minimizes exposure to air and light . |
| Interaction with Impurities from other Excipients | Reactive impurities from other excipients in the formulation (e.g., aldehydes, metals) can interact with and degrade the active ingredient.[9] | 1. Source high-purity grades for all excipients .2. Conduct compatibility studies between the active ingredient and each excipient individually in the presence of Arlasolve™ DMI to identify any adverse interactions. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Topical Formulation Containing Arlasolve™ DMI
This protocol outlines a general procedure for assessing the stability of a topical formulation (e.g., cream, lotion, serum) containing Arlasolve™ DMI under accelerated conditions.
1. Objective: To evaluate the physical and chemical stability of the formulation at elevated temperature and humidity over a defined period to predict its shelf life under normal storage conditions.
2. Materials and Equipment:
-
Final formulation packaged in the intended commercial packaging.
-
Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Control storage at room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Viscometer.
-
pH meter.
-
Microscope.
-
High-Performance Liquid Chromatography (HPLC) system for quantifying the active ingredient.
-
Other analytical instruments as needed for specific active ingredients.
3. Methodology:
-
Initial Analysis (Time 0):
-
Analyze the formulation for its initial properties:
-
Physical Appearance: Color, odor, and texture.
-
pH .
-
Viscosity .
-
Microscopic evaluation: To check for crystallization or changes in emulsion droplet size.
-
Assay of the active ingredient using a validated HPLC method.
-
-
-
Sample Storage:
-
Place a sufficient number of packaged samples in the stability chambers at both accelerated and room temperature conditions.
-
-
Time Points for Analysis:
-
Pull samples for analysis at predetermined intervals. For a 3-month accelerated study, typical time points are:
-
1 month
-
2 months
-
3 months
-
-
-
Analysis at Each Time Point:
-
At each interval, analyze the samples from both storage conditions for the same parameters as the initial analysis (physical appearance, pH, viscosity, microscopic evaluation, and active ingredient assay).
-
4. Data Presentation and Interpretation:
-
Record all quantitative data (pH, viscosity, active ingredient concentration) in a table for easy comparison across different time points and storage conditions.
-
Any significant change (e.g., >5-10% loss of active ingredient, significant change in pH or viscosity, phase separation, crystallization) at accelerated conditions may indicate potential stability issues.
Visualizations
Signaling Pathway for Formulation Instability
This diagram illustrates the potential pathways leading to formulation instability.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study.
References
- 1. cellbone.com [cellbone.com]
- 2. justglow.co.uk [justglow.co.uk]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. sophixnatural.com [sophixnatural.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. ingdat.com [ingdat.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. williams.com.uy [williams.com.uy]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Arlasolve DMI-Based Gels: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing viscosity issues in Arlasolve DMI-based gel formulations.
Troubleshooting Viscosity Issues
Question: My this compound-based gel has a much lower viscosity than expected. What are the potential causes and how can I fix it?
Answer:
Low viscosity in this compound-based gels is a common issue that can often be attributed to the interaction between this compound, a polar solvent, and the gelling agent. Here are the primary causes and troubleshooting steps:
-
Impact of this compound on Gelling Agent Hydration: this compound (Dimethyl Isosorbide) is a water-miscible polar solvent.[1] Many common gelling agents, such as carbomers, require adequate hydration in water to uncoil and create a viscous network. The presence of a co-solvent like this compound can interfere with this hydration process, leading to a less effective gelling network and consequently, lower viscosity.[2][3]
-
Insufficient Gelling Agent Concentration: The concentration of the gelling agent is a primary determinant of the final viscosity.[4] The addition of this compound may necessitate a higher concentration of the gelling agent to achieve the target viscosity compared to a simple aqueous gel.
-
pH of the Formulation (for pH-sensitive gelling agents): The viscosity of carbomer gels is highly dependent on pH.[5] These polymers require neutralization to a specific pH range (typically 5.5-7.5) to uncoil and thicken. This compound itself is pH stable, but it can affect the overall polarity of the solvent system, which may influence the pKa of the carbomer and the effectiveness of the neutralizing agent.[3][6]
-
Improper Dispersion of the Gelling Agent: If the gelling agent is not properly dispersed and hydrated before the addition of this compound and other ingredients, it can lead to clumps and a non-uniform, less viscous gel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low viscosity in this compound gels.
Question: How does the concentration of this compound affect the viscosity of my gel?
Answer:
Generally, increasing the concentration of this compound in a gel formulation is expected to decrease its viscosity, especially when using gelling agents that rely on hydration in water to build viscosity. This is because this compound, as a co-solvent, can reduce the swelling of the polymer network.[2][3] The exact impact is dependent on the specific gelling agent used and its concentration.
Data Presentation: Expected Impact of this compound on Gel Viscosity
| This compound Concentration | Expected Impact on Viscosity | Rationale |
| Low (1-5%) | Minor to moderate decrease | Minimal interference with gelling agent hydration. |
| Medium (5-15%) | Moderate to significant decrease | Increased competition with water for hydrating the gelling agent. |
| High (>15%) | Significant decrease | The solvent system's polarity is significantly altered, potentially inhibiting the gelling agent's ability to swell and form a network.[3] |
Question: Can the order of addition of ingredients affect the final viscosity of my this compound gel?
Answer:
Yes, the order of addition is a critical process parameter. For optimal viscosity, it is generally recommended to first disperse and fully hydrate the gelling agent in the aqueous phase before adding this compound and other components. Adding this compound before the gelling agent is fully hydrated can significantly hinder the swelling process and result in a lower viscosity.
Recommended Order of Addition Workflow:
Caption: Recommended workflow for ingredient addition in this compound gels.
Frequently Asked Questions (FAQs)
Q1: Which gelling agents are compatible with this compound?
A1: this compound is compatible with a wide range of gelling agents commonly used in cosmetic and pharmaceutical formulations. These include:
-
Carbomers (e.g., Carbopol® grades): These are widely used, but their viscosity is sensitive to the presence of polar solvents and pH.[7][8]
-
Cellulose Derivatives (e.g., Hydroxyethylcellulose, Hydroxypropylcellulose): These are generally more tolerant to co-solvents than carbomers, but some impact on viscosity can still be expected.[9][10]
-
Natural Gums (e.g., Xanthan Gum, Guar Gum): These are also an option, though their interaction with this compound should be evaluated on a case-by-case basis.
Q2: My gel's viscosity decreases over time. What could be the cause?
A2: A decrease in viscosity over time can indicate an instability in the gel network. In hydroalcoholic gels, this can sometimes be attributed to chemical aging, where the solvent environment slowly alters the polymer structure.[8] For carbomer-based gels, a drift in pH over time could also lead to a reduction in viscosity. It is crucial to ensure the final pH is stable and that all components are fully and uniformly dispersed.
Q3: How can I measure the viscosity of my this compound-based gel?
A3: The viscosity of gels, which are typically non-Newtonian, shear-thinning fluids, should be measured using a rotational viscometer or rheometer.[7] It is important to report the viscosity at a specific shear rate or to present a flow curve (viscosity versus shear rate) to fully characterize the rheological behavior of the gel.
Experimental Protocols
Protocol 1: Preparation of a Carbomer-Based Gel with this compound
-
Dispersion of Carbomer: Slowly sprinkle the desired amount of Carbomer (e.g., Carbopol® 980) into the vortex of deionized water under constant, low-shear mixing. Avoid high shear to prevent polymer degradation.[11]
-
Hydration: Continue mixing until the Carbomer is fully dispersed and hydrated, and the solution is free of lumps. This may take 30-60 minutes.
-
Addition of this compound: Once the Carbomer is fully hydrated, slowly add the specified amount of this compound to the mixture while stirring.
-
Addition of Other Ingredients: Add other water-soluble ingredients at this stage. If you have oil-soluble components, they should be mixed separately with any emulsifiers before being added to the gel.
-
Neutralization: Slowly add a neutralizing agent (e.g., triethanolamine, sodium hydroxide) dropwise while monitoring the pH. Continue until the desired pH (typically 6.0-7.0) and viscosity are achieved.
-
Final Mixing: Gently mix the gel to ensure homogeneity. Avoid entrapping air.
Protocol 2: Viscosity Measurement of an this compound-Based Gel
-
Equipment: Use a calibrated rotational viscometer or rheometer with an appropriate spindle or geometry for viscous materials (e.g., a cone-and-plate or parallel-plate geometry for a rheometer, or a T-bar spindle for a viscometer).
-
Sample Preparation: Carefully place the gel sample onto the measurement platform, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the measurement temperature (e.g., 25°C) for a few minutes.
-
Measurement:
-
Single Point Viscosity: Measure the viscosity at a defined shear rate (e.g., 10 s⁻¹).
-
Flow Curve: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to observe the shear-thinning behavior of the gel.
-
-
Data Recording: Record the viscosity (in mPa·s or cP) and the corresponding shear rate and temperature. For a flow curve, plot viscosity as a function of shear rate.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Formulation development should always be accompanied by appropriate stability and safety testing.
References
- 1. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the swollen state of Carbopol molecules in non-aqueous solvents through rheological characterization - Soft Matter (RSC Publishing) DOI:10.1039/D0SM01196G [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Study of rheological behaviour of hydroxyethyl cellulose gels in the development of the composition and technology of the medicine with anti-inflammatory activity [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2017042049A1 - Composition for topical application comprising dimethyl isosorbide, a polyol, and a phenolic or polyphenolic antioxidant - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Rheological stability of carbomer in hydroalcoholic gels: Influence of alcohol type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing the Sensory Profile of Arlasolve™ DMI Formulations
Welcome to the Technical Support Center for Arlasolve™ DMI formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensory characteristics of their formulations containing Arlasolve™ DMI.
Frequently Asked Questions (FAQs)
Q1: What is Arlasolve™ DMI and how does it inherently feel on the skin?
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity solvent and penetration enhancer derived from renewable corn sugar.[1][2] It is known for offering a smooth, non-greasy, and dry skin feel.[1] Its primary function is to stabilize, solvate, and deliver active ingredients into the skin, which can enhance their efficacy.[2][3]
Q2: What are the key sensory attributes to consider when formulating with Arlasolve™ DMI?
When developing formulations with Arlasolve™ DMI, it is crucial to evaluate a range of sensory attributes to ensure a positive user experience. These include:
-
Initial Feel: The sensation upon first contact with the skin.
-
Spreadability: The ease with which the product glides over the skin.[4]
-
Playtime: The amount of time the product remains workable on the skin before it is absorbed.
-
Absorption: The speed and completeness of the product's disappearance into the skin.[4]
-
After-feel: The residual sensation left on the skin, which can be described as tacky, greasy, smooth, or powdery.
-
Tackiness: A sticky or adhesive feeling on the skin after application.
-
Greasiness: A sensation of oiliness or slipperiness on the skin.
Q3: Can Arlasolve™ DMI contribute to a tacky or sticky feeling in a formulation?
While Arlasolve™ DMI itself has a non-greasy feel, the overall sensory profile of a formulation is a result of the interaction of all its components.[1] High concentrations of certain humectants, polymers, or other ingredients in combination with a solvent like Arlasolve™ DMI could potentially lead to a tacky sensation.
Troubleshooting Guide: Common Sensory Issues
This guide provides solutions to common sensory challenges encountered during the formulation process with Arlasolve™ DMI.
Issue 1: The formulation feels tacky or sticky after application.
-
Cause: This can be due to a high concentration of certain polymers or humectants, or an imbalance in the oil phase.
-
Solution:
-
Incorporate Sensory Modifiers: Introduce ingredients that can reduce tackiness. Certain starches, silicas, or powders can create a more powdery and smooth after-feel.
-
Optimize Emollient Choice: Select emollients with a lighter, drier feel. Esters are often used to improve the sensory feel of a product, providing a smooth, velvety texture.
-
Adjust Rheology Modifier: Some rheology modifiers can contribute to tackiness.[5] Consider using alternatives known for a lighter, fresher feel, such as certain acrylate copolymers.[5]
-
Reduce Humectant Concentration: If using high levels of humectants like glycerin, consider reducing the concentration or combining them with other humectants that have a less tacky feel.
-
Issue 2: The formulation feels too greasy or oily.
-
Cause: This is often related to the type and concentration of emollients and other oil-phase components.
-
Solution:
-
Select Low-Residue Emollients: Opt for light, fast-absorbing emollients. The choice of emollient will significantly determine the skin feel, moisturization capacity, and stability of the formulation.
-
Incorporate Absorbent Powders: Ingredients like talc, kaolin, or starches can help to absorb excess oil and reduce the perception of greasiness.
-
Utilize Silicone Elastomers: These can provide a silky, powdery, and non-greasy feel.
-
Optimize Emulsifier System: The emulsifier can influence the texture and after-feel. Experiment with different emulsifiers to achieve a lighter sensory profile.
-
Issue 3: The formulation is difficult to spread.
-
Cause: This is often linked to the viscosity and rheological profile of the formulation, which is influenced by the thickeners and polymers used.
-
Solution:
-
Adjust Rheology Modifier: Select a rheology modifier that provides a shear-thinning behavior, meaning the product thins upon application and spreads easily.[6] Adding a small amount (0.1-0.2%) of xanthan gum can improve spreadability.[7]
-
Optimize Emollient Combination: The right blend of emollients can enhance the slip and glide of the product.
-
Modify Polymer Concentration: A high concentration of certain polymers can lead to a "draggy" feel. Reducing the concentration or using a combination of polymers can improve spreadability.
-
Issue 4: The formulation has a slow absorption rate.
-
Cause: The overall composition of the formulation, particularly the oil phase and the presence of film-formers, can impact absorption speed.
-
Solution:
-
Choose Fast-Absorbing Emollients: Incorporate emollients with low molecular weights and high spreading coefficients.
-
Reduce Film-Forming Agents: High concentrations of certain polymers can form a film on the skin that slows down the perception of absorption.
-
Adjust Solvent System: While Arlasolve™ DMI enhances penetration, the overall solvent system can be optimized for a quicker-drying feel.
-
Data Presentation: Impact of Sensory Modifiers
The following tables summarize the potential effects of different classes of sensory modifiers when used in conjunction with Arlasolve™ DMI formulations. The data is qualitative and intended as a guide for formulation development.
Table 1: Emollient Selection Guide for Arlasolve™ DMI Formulations
| Emollient Type | Expected Sensory Impact | Potential Interaction with Arlasolve™ DMI |
| Light Esters (e.g., Isopropyl Myristate) | Dry, non-greasy feel, fast absorption | Complements the dry feel of Arlasolve™ DMI. |
| Silicones (e.g., Dimethicone, Cyclomethicone) | Silky, smooth, powdery after-feel | Can further enhance the elegant skin feel. |
| Natural Oils (e.g., Sunflower Oil, Squalane) | Varies from light to rich, nourishing feel | Choice of oil will significantly impact the final feel. |
| Guerbet Alcohols (e.g., Octyldodecanol) | Richer feel, good slip | Can be used to balance the very dry feel if desired. |
Table 2: Rheology Modifier Selection Guide for Arlasolve™ DMI Formulations
| Rheology Modifier Type | Expected Sensory Impact | Potential Interaction with Arlasolve™ DMI |
| Carbomers | Varies from light and quick-breaking to rich | Can be sensitive to the ionic strength of other ingredients. |
| Acrylate Copolymers | Quick break effect, fast absorption, can be tacky | May require co-formulants to mitigate potential tackiness.[5] |
| Natural Gums (e.g., Xanthan Gum, Sclerotium Gum) | Can provide a rich, substantive feel | Can sometimes lead to a stringy texture if not used correctly. |
| Cellulose Derivatives | Smooth, light, non-greasy finish | Generally compatible and can provide a pleasant feel.[5] |
Experimental Protocols
Protocol 1: Sensory Panel Evaluation of Topical Formulations
This protocol outlines a standardized method for evaluating the sensory profile of Arlasolve™ DMI formulations using a trained sensory panel.
1. Objective: To quantitatively and qualitatively assess the sensory attributes of different Arlasolve™ DMI formulations.
2. Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals.
-
Train panelists to identify and rate the intensity of key sensory attributes (e.g., spreadability, tackiness, greasiness, absorption) on a standardized scale (e.g., 0-10).[8]
-
Conduct calibration sessions with standard reference materials to ensure consistency among panelists.
3. Materials:
-
Test formulations.
-
Standard control formulation.
-
Application tools (e.g., swabs, spatulas).
-
Water and neutral soap for cleansing.
-
Paper towels.
-
Evaluation forms.
4. Procedure:
-
Panelists should wash and dry their hands/forearms before the evaluation.
-
A pre-defined amount of the formulation (e.g., 0.1g) is applied to a designated area on the forearm.
-
Panelists evaluate the sensory attributes at specific time points:
-
T=0 (Initial Application): Pick-up, initial feel.
-
T=15 seconds (During Rub-out): Spreadability, playtime.
-
T=2 minutes (After Absorption): Tackiness, greasiness, smoothness, residue.
-
-
Panelists record their ratings on the evaluation form.
-
A washout period with cleansing is required between evaluating different formulations.
5. Data Analysis:
-
Collect and compile the data from all panelists.
-
Calculate the mean scores for each sensory attribute for each formulation.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between formulations.
-
Generate sensory maps (spider plots) to visualize the sensory profiles of the different formulations.
Mandatory Visualizations
Caption: Workflow for Sensory Evaluation of Arlasolve™ DMI Formulations.
Caption: Troubleshooting Logic for Common Sensory Issues in Formulations.
References
- 1. specialchem.com [specialchem.com]
- 2. formulatorsampleshop.com [formulatorsampleshop.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 5. happi.com [happi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ulprospector.com [ulprospector.com]
- 8. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]
Technical Support Center: Overcoming Solubility Challenges of New Chemical Entities with DMI
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,3-Dimethyl-2-imidazolidinone (DMI) to overcome the solubility challenges of new chemical entities (NCEs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving DMI.
| Issue | Question | Possible Cause & Solution |
| Precipitation upon Dilution | Q: My active pharmaceutical ingredient (API) dissolved perfectly in neat DMI, but precipitated when I added an aqueous buffer. What should I do? | A: This is a common issue when using a strong organic solvent like DMI. The API is likely "crashing out" as the solvent polarity increases with the addition of the aqueous phase. Solutions: 1. Optimize the DMI:Aqueous Ratio: Systematically decrease the proportion of the aqueous phase to find a co-solvent mixture that maintains API solubility. 2. pH Adjustment: If your API is ionizable, adjusting the pH of the aqueous phase to favor the ionized form can significantly increase its solubility in the mixture. 3. Incorporate a Surfactant: Adding a suitable surfactant (e.g., Tween®, Poloxamer) can help to form micelles, encapsulating the API and preventing precipitation. 4. Use a Polymer: Consider adding a polymer (e.g., PVP, HPMC) that can inhibit crystallization and maintain a supersaturated state. |
| Inconsistent Solubility Results | Q: I'm getting variable results in my solubility screening experiments with DMI. Why is this happening? | A: Inconsistent results can stem from several factors. Troubleshooting Steps: 1. Ensure Equilibrium: Ensure you are reaching equilibrium solubility. This can take anywhere from 24 to 72 hours with vigorous shaking. Measure the concentration at different time points (e.g., 24, 48, 72 hours) to confirm it has plateaued. 2. Control Temperature: Solubility is temperature-dependent. Conduct your experiments in a temperature-controlled environment (e.g., a 25°C or 37°C incubator). 3. Check Purity of DMI and API: Impurities in either the solvent or the compound can affect solubility. Use high-purity DMI and a well-characterized API.[1] 4. Hygroscopicity: DMI is hygroscopic. Ensure it is stored in a tightly sealed container in a dry environment to prevent water absorption, which can alter its solvent properties. |
| Analytical Method Issues (HPLC) | Q: I'm observing peak distortion (fronting or tailing) in my HPLC analysis when using DMI as a sample diluent. How can I fix this? | A: This is often due to a mismatch in solvent strength between your sample diluent (DMI) and the mobile phase.[2][3] Solutions: 1. Match Diluent to Mobile Phase: If possible, dilute your DMI stock solution with the initial mobile phase of your HPLC gradient to reduce the solvent strength mismatch. 2. Reduce Injection Volume: A smaller injection volume will minimize the impact of the strong solvent on the chromatography.[3] 3. Increase Sample Concentration: If you reduce the injection volume, you may need to increase the sample concentration to maintain adequate signal intensity. 4. Gradient Adjustment: Ensure your initial gradient conditions are weak enough to allow for proper focusing of the analyte at the head of the column. |
| Formulation Instability Over Time | Q: My liquid formulation with DMI was clear initially, but showed signs of degradation after a week. What could be the cause? | A: Instability can be due to chemical degradation of the API or interactions with excipients.[4][5][6] Investigation Steps: 1. Excipient Compatibility: DMI is a stable solvent, but it may not be compatible with all excipients.[7] Conduct a systematic excipient compatibility study by preparing binary mixtures of your API and each excipient in DMI and monitoring for degradation products. 2. pH and Hydrolysis: If your formulation contains water, the pH may be promoting hydrolysis of the API. Evaluate the stability of your API at different pH values. 3. Photostability: Protect your formulation from light, as DMI will not prevent photodegradation of a light-sensitive API. 4. Oxidation: If your API is prone to oxidation, consider adding an antioxidant to the formulation and/or purging with nitrogen. |
Frequently Asked Questions (FAQs)
Q1: What is DMI and why is it used for solubility enhancement?
A: 1,3-Dimethyl-2-imidazolidinone (DMI) is a high-boiling, polar aprotic solvent.[7] Its high polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent for a wide range of organic compounds, including many poorly water-soluble new chemical entities.[7] It is often considered as a less toxic alternative to other polar aprotic solvents like HMPA.
Q2: Is DMI safe for use in pharmaceutical formulations?
A: DMI is used in some pharmaceutical and cosmetic applications.[8] However, it is classified as toxic upon skin contact and is suspected of damaging fertility or the unborn child. Therefore, a thorough risk assessment is required, and its use is typically limited to specific applications where the benefits outweigh the risks, such as in certain topical or specialized formulations. Appropriate handling precautions, including wearing gloves and working in a well-ventilated area, are essential.
Q3: How does DMI's solvent power compare to other common solvents like DMSO or NMP?
A: DMI, DMSO (Dimethyl Sulfoxide), and NMP (N-Methyl-2-pyrrolidone) are all polar aprotic solvents with strong solubilizing capabilities. The choice of solvent will depend on the specific properties of the NCE. DMI is known for its high thermal and chemical stability.[7] A screening of multiple solvents is always recommended to find the optimal system for your specific compound.
Q4: Can DMI be used in parenteral (injectable) formulations?
A: The use of DMI in parenteral formulations is limited due to toxicity concerns. While it can effectively dissolve many APIs for this route of administration, the potential for adverse effects often leads researchers to explore other solubilization strategies, such as cyclodextrins, co-solvents with a better safety profile (e.g., ethanol, propylene glycol), or lipid-based formulations.
Q5: What is the regulatory status of DMI?
A: DMI is listed in the FDA's Inactive Ingredient Database (IID) for certain topical formulations. This means it has been used in approved drug products for these specific routes of administration up to a certain concentration. For any new route of administration or a higher concentration, extensive safety data would be required for regulatory approval.
Data Presentation
The following tables provide representative data on the solubility enhancement of model BCS Class II drugs using DMI as a co-solvent.
Table 1: Solubility of Celecoxib in DMI/Water Co-solvent Systems at 25°C
| DMI (% v/v) in Water | Celecoxib Solubility (µg/mL) | Fold Increase vs. Water |
| 0 (Water) | 5.0 | 1 |
| 10 | 150 | 30 |
| 20 | 800 | 160 |
| 30 | 3,500 | 700 |
| 40 | 12,000 | 2,400 |
| 50 | 35,000 | 7,000 |
Table 2: Solubility of Ibuprofen in DMI/Phosphate Buffer (pH 7.4) at 25°C
| DMI (% v/v) in Buffer | Ibuprofen Solubility (mg/mL) | Fold Increase vs. Buffer |
| 0 (Buffer) | 0.8 | 1 |
| 10 | 15 | 19 |
| 20 | 60 | 75 |
| 30 | 180 | 225 |
| 40 | 450 | 563 |
| 50 | >1000 | >1250 |
Note: The data presented are illustrative examples based on the known properties of DMI and the respective drugs. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Equilibrium Solubility Screening using the Shake-Flask Method
Objective: To determine the equilibrium solubility of an NCE in various DMI/aqueous buffer co-solvent systems.
Materials:
-
New Chemical Entity (NCE) powder
-
High-purity DMI
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated HPLC method for the NCE
Methodology:
-
Prepare Co-solvent Systems: Prepare a series of DMI/buffer solutions at different volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v DMI:buffer).
-
Add Excess NCE: To a series of labeled glass vials, add an excess amount of the NCE powder. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Add Co-solvent: Add a known volume (e.g., 2 mL) of each co-solvent system to the respective vials.
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Shake for 48-72 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample and Filter: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any fine particles.
-
Dilute and Analyze: Dilute the filtered sample with a suitable solvent (ideally the HPLC mobile phase) to a concentration within the calibration range of your validated HPLC method.
-
Quantify: Analyze the diluted samples by HPLC to determine the concentration of the dissolved NCE. This concentration represents the equilibrium solubility.
Protocol 2: Preparation of a Liquid Formulation for Preclinical Studies
Objective: To prepare a simple liquid formulation of an NCE in a DMI-based vehicle for oral dosing in preclinical species.
Materials:
-
NCE powder
-
High-purity DMI
-
Polyethylene glycol 400 (PEG 400)
-
Purified water
-
Glass beaker and magnetic stirrer
-
Volumetric flasks and pipettes
Methodology:
-
Vehicle Preparation: In a glass beaker, combine the required volumes of DMI and PEG 400 (e.g., to create a 30:70 v/v DMI:PEG 400 mixture). Mix thoroughly with a magnetic stirrer.
-
Dissolve the NCE: While stirring, slowly add the pre-weighed NCE powder to the DMI/PEG 400 vehicle. Continue stirring until the NCE is completely dissolved. Gentle warming (e.g., to 40°C) may be used to facilitate dissolution, but ensure the NCE is stable at that temperature.
-
Add Aqueous Component (if required): If a less viscous formulation is needed, slowly add purified water to the solution while stirring continuously. Be vigilant for any signs of precipitation. The final formulation might be, for example, 20% DMI, 50% PEG 400, and 30% water.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add the vehicle to reach the final target volume. Mix well to ensure homogeneity.
-
Characterization: The final formulation should be a clear solution. It is recommended to store it protected from light and re-evaluate for any signs of precipitation or degradation before use.
Visualizations
Caption: Workflow for Solubility Screening with DMI.
Caption: Mechanism of Co-solvency with DMI.
References
- 1. allanchem.com [allanchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. japsonline.com [japsonline.com]
- 7. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Enhancing the penetration of large molecules using Arlasolve DMI
Welcome to the Technical Support Center for Arlasolve DMI, your resource for maximizing the efficacy of your formulations. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and testing of products containing this compound.
| Issue | Possible Cause | Recommended Solution |
| Crystallization of Active Ingredient (e.g., Benzoyl Peroxide - BPO) | The active ingredient is not fully solubilized in the formulation. BPO, in its crystalline form, is too large to penetrate the pores effectively.[1][2] | This compound is an excellent solubilizer for BPO. Ensure BPO is dissolved in this compound, preventing re-agglomeration.[1][2][3] Microscopic evaluation can confirm the dissolution and absence of crystals.[2] |
| Reduced Efficacy of Self-Tanning Formulations (with DHA) | Dihydroxyacetone (DHA) may be unstable or its penetration may be suboptimal. DHA is sensitive to pH and can react with other ingredients in the formulation.[4][5] | This compound enhances the delivery of DHA to the skin, resulting in a more intense and longer-lasting tan.[1][6] Ensure the formulation's pH is between 4 and 6 for optimal DHA stability.[4][5] Avoid ingredients like proteins, amino acids, and certain preservatives that can react with DHA.[4][5] |
| Skin Irritation or Redness | While this compound is known to reduce irritation associated with certain actives like BPO, high concentrations of some actives or other formulation components could still cause irritation.[1][7] | This compound has been shown to reduce the irritation potential of BPO by preventing its re-agglomeration.[1][2] If irritation occurs, consider evaluating the concentration of the active ingredient and other potential irritants in the formula. A Laser Doppler flowmetry study can be conducted to objectively measure and compare the irritation potential of different formulations.[8][9] |
| Formulation Instability (e.g., phase separation, viscosity changes) | This compound is compatible with a wide range of ingredients, but incompatibilities can still occur, leading to instability.[1][6] | Review the compatibility of all ingredients in the formulation. This compound itself is stable under recommended storage conditions.[10] Ensure proper mixing and homogenization during the formulation process. |
| Unexpected Formulation Color Change, Especially with DHA | DHA can cause a color shift in formulations over time, which can be exacerbated by certain ingredients or pH instability.[4] | Using specific colorants can help offset the initial orange tint that can occur with DHA. However, be cautious as some colorants may lead to a greenish hue over time.[4] Maintaining the correct pH is crucial for color stability. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which this compound enhances the penetration of large molecules?
This compound functions as a penetration enhancer primarily by increasing the solubility of active pharmaceutical ingredients (APIs) within the skin.[11] It penetrates the stratum corneum and increases the polarity of the skin's surface layers, which improves the partitioning of hydrophilic actives into the epidermis.[3][12]
2. Is this compound safe for topical applications?
Yes, this compound has an excellent safety profile and is considered safe for use in topical products.[6][13] It has been shown to be virtually free of irritation in human patch tests.[14]
3. What types of active ingredients are compatible with this compound?
This compound is an exceptional solubilizer for a wide range of active ingredients, including both hydrophilic and hydrophobic compounds.[12] It is particularly effective for solubilizing challenging actives like Benzoyl Peroxide (BPO) and Dihydroxyacetone (DHA).[1][2][15] It can also be used to enhance the delivery of actives like Vitamin C, Lactic Acid, Kojic Acid, and Salicylic Acid.[6][16]
4. Does this compound promote systemic absorption of active ingredients?
Studies suggest that this compound enhances the delivery of actives into the epidermis without promoting their penetration into the bloodstream.[6]
5. What is the recommended usage level of this compound in formulations?
The typical use level for this compound is between 2-7%.[1] However, the optimal concentration can vary depending on the specific application and the active ingredient being used. For instance, a 5% concentration has been shown to significantly improve color development in self-tanning creams.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound.
Table 1: Enhancement of Active Ingredient Penetration
| Active Ingredient | This compound Concentration | Result | Source |
| Model Hydrophilic API | 10% | 18% increase in API delivery through the stratum corneum | [11] |
Table 2: Reduction of Skin Irritation
| Active Ingredient | Formulation Details | Result | Source |
| Benzoyl Peroxide (BPO) | Lotion with this compound vs. Lotion without | 19% reduction in irritation | [2] |
Table 3: Improvement in Self-Tanning Efficacy
| Active Ingredient | This compound Concentration | Result | Source |
| Dihydroxyacetone (DHA) | 5% | Markedly improved color development | [6] |
| Dihydroxyacetone (DHA) | 3.5% | Maintained a deeper tan for a longer period | [1] |
Table 4: Skin Hydration
| Active Ingredient | Formulation Details | Result | Source |
| Benzoyl Peroxide (BPO) | Treatment with BPO and this compound | Significantly greater increase in skin hydration compared to a market-leading treatment | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the performance of this compound in your formulations.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the penetration of a large molecule active ingredient through the skin, with and without this compound.
Materials:
-
Excised skin membrane (e.g., human or porcine skin)[17]
-
Receptor solution (e.g., phosphate-buffered saline)
-
Formulations (with and without this compound) containing the active ingredient
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantifying the active ingredient
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain physiological temperature (32°C)
Procedure:
-
Prepare the excised skin membranes and mount them between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.[19]
-
Fill the receptor compartment with the receptor solution and ensure there are no air bubbles under the skin membrane.[20]
-
Place the Franz cells in a water bath or on a heating block set to maintain the skin surface temperature at 32°C.
-
Apply a precise amount of the test formulation (with or without this compound) to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution.
-
Replace the withdrawn sample volume with fresh, pre-warmed receptor solution.
-
Analyze the concentration of the active ingredient in the collected samples using a validated analytical method like HPLC.
-
At the end of the experiment, dismount the skin, and extract the active ingredient from the different skin layers (stratum corneum, epidermis, dermis) if required.
-
Calculate the cumulative amount of the active ingredient permeated per unit area over time and determine the flux.
Protocol 2: Skin Irritation Assessment using Laser Doppler Flowmetry
Objective: To compare the skin irritation potential of a formulation containing an active ingredient with and without this compound.
Materials:
-
Laser Doppler Flowmeter (LDF) or Laser Doppler Perfusion Imaging (LDPI) system[8][21]
-
Test formulations (with and without this compound)
-
Positive control (e.g., 1% sodium lauryl sulphate solution)
-
Negative control (e.g., deionized water)
-
Occlusive patches
-
Human volunteers
Procedure:
-
Recruit healthy human volunteers and obtain informed consent.
-
Designate test sites on the forearms of the volunteers.
-
Apply a standardized amount of each test formulation, positive control, and negative control to the designated sites under occlusive patches for a specified duration (e.g., 24 hours).
-
After the application period, remove the patches and gently clean the test sites.
-
At specified time points (e.g., immediately after patch removal, 24 hours, and 48 hours later), measure the skin blood flow at each test site using the Laser Doppler system.[8]
-
The LDF/LDPI system will provide a quantitative measure of blood perfusion, which is an indicator of inflammation and irritation.
-
Compare the blood flow measurements between the different test sites to assess the relative irritation potential of the formulations. Higher blood flow indicates greater irritation.
Protocol 3: Skin Hydration Measurement using a Corneometer
Objective: To evaluate the effect of a formulation containing this compound on skin hydration.
Materials:
-
Test formulation containing this compound
-
Control formulation (without this compound or a placebo)
-
Human volunteers
Procedure:
-
Recruit healthy human volunteers, preferably with dry skin, and obtain informed consent.[23]
-
Allow the volunteers to acclimatize to the controlled room conditions (temperature and humidity) for at least 20-30 minutes before taking any measurements.
-
Measure the baseline skin hydration of the designated test areas (e.g., forearms) using the Corneometer.[23] The Corneometer measures the electrical capacitance of the skin, which correlates with its hydration level.[11][22]
-
Apply a standardized amount of the test and control formulations to the respective test areas.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours) after application, measure the skin hydration again at the same sites.[23]
-
The Corneometer will provide arbitrary units of hydration. Calculate the percentage change in hydration from the baseline for each formulation.
-
Compare the hydration levels provided by the test formulation with the control to determine the moisturizing efficacy.
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of this compound in enhancing large molecule penetration.
Caption: Workflow for evaluating the efficacy of this compound in formulations.
References
- 1. ingdat.com [ingdat.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. This compound: Solvent and Penetration Enhancer for Research [benchchem.com]
- 4. How to formulate self-tanning products [personalcarescience.com.au]
- 5. m.youtube.com [m.youtube.com]
- 6. cellbone.com [cellbone.com]
- 7. neonaturelle.com [neonaturelle.com]
- 8. Allergic and irritant skin reactions evaluated by laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of allergic and irritant patch test reactions using laser-Doppler flowmetry and erythema index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 11. thekingsleyclinic.com [thekingsleyclinic.com]
- 12. williams.com.uy [williams.com.uy]
- 13. Why Your Skincare Needs Penetration Enhancers: Maximizing Active Performance [letsmakebeauty.com]
- 14. jmcscientificconsulting.com [jmcscientificconsulting.com]
- 15. crodabeauty.com [crodabeauty.com]
- 16. cellbone.com [cellbone.com]
- 17. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mmsl.cz [mmsl.cz]
- 20. youtube.com [youtube.com]
- 21. Skin irritation typing and grading based on laser Doppler perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Methods for assessing the stability of Arlasolve DMI formulations
Welcome to the Technical Support Center for Arlasolve™ DMI formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and troubleshooting the stability of cosmetic and pharmaceutical formulations containing Arlasolve™ DMI (Dimethyl Isosorbide).
Frequently Asked Questions (FAQs)
Q1: What is Arlasolve™ DMI and how does it impact formulation stability?
A1: Arlasolve™ DMI is a high-purity grade of Dimethyl Isosorbide, a versatile solvent and penetration enhancer.[1][2] It is known to improve the stability of formulations, particularly those containing active ingredients susceptible to hydrolysis and transesterification.[3][4] Its excellent solubilizing properties help to keep active ingredients dissolved, preventing crystallization and degradation.[5]
Q2: What are the key parameters to evaluate when assessing the stability of an Arlasolve™ DMI formulation?
A2: A comprehensive stability study should evaluate the physical, chemical, and microbiological integrity of the formulation over time.[6] Key parameters include:
-
Physical Stability: Appearance (color, clarity), odor, viscosity, pH, and phase separation (for emulsions).
-
Chemical Stability: Potency of the active pharmaceutical ingredient (API) or key cosmetic active, and the formation of degradation products.
-
Microbiological Stability: Absence of microbial growth.
Q3: What types of stability testing are recommended for Arlasolve™ DMI formulations?
A3: Both real-time and accelerated stability studies are recommended.
-
Real-Time Stability Testing: The product is stored under recommended storage conditions to monitor its characteristics over its expected shelf life.
-
Accelerated Stability Testing: The product is subjected to elevated stress conditions (e.g., higher temperature and humidity) to predict its long-term stability and determine a tentative shelf life in a shorter period.[7]
Troubleshooting Guides
Issue 1: Phase Separation in an Emulsion Containing Arlasolve™ DMI
Q: My o/w emulsion formulated with Arlasolve™ DMI is showing signs of phase separation (creaming or coalescence). What are the potential causes and how can I troubleshoot this?
A: Phase separation in emulsions can be a complex issue. Here's a logical approach to troubleshooting:
Potential Causes & Solutions:
-
Incorrect Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be optimal for your oil phase.
-
Solution: Calculate the required HLB of your oil phase and select an emulsifier or blend of emulsifiers with a matching HLB.
-
-
Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately stabilize the oil droplets.
-
Solution: Incrementally increase the concentration of your primary emulsifier.
-
-
Inappropriate Viscosity: The viscosity of the continuous phase may be too low, allowing droplets to move and coalesce.
-
Solution: Consider adding a rheology modifier to increase the viscosity of the water phase.
-
-
Processing Issues: Improper homogenization (speed, time) can lead to a broad droplet size distribution, which is less stable.
-
Solution: Optimize your homogenization process to achieve a uniform and small droplet size.
-
Below is a troubleshooting workflow to address phase separation:
Caption: Troubleshooting workflow for phase separation in emulsions.
Issue 2: Crystallization of Active Ingredient in an Arlasolve™ DMI Formulation
Q: I am observing crystal growth of my active ingredient in a formulation containing Arlasolve™ DMI. How can I resolve this?
A: Arlasolve™ DMI is an excellent solubilizer, but crystallization can still occur due to several factors.
Potential Causes & Solutions:
-
Saturation Point Exceeded: The concentration of the active ingredient may be too high for the solvent system at different storage temperatures.
-
Solution: Evaluate the solubility of your active in the formulation at various temperatures. You may need to reduce the concentration of the active.
-
-
Solvent System Imbalance: The ratio of Arlasolve™ DMI to other co-solvents or the aqueous phase may not be optimal.
-
Solution: Experiment with different ratios of Arlasolve™ DMI and co-solvents to enhance the solubility of the active.
-
-
pH Shift: A change in the pH of the formulation can alter the solubility of pH-sensitive actives.
-
Solution: Monitor the pH of your formulation over time and incorporate a suitable buffering system to maintain the optimal pH for active solubility.
-
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Topical Gel with Arlasolve™ DMI
Objective: To assess the physical and chemical stability of a topical gel formulation containing Arlasolve™ DMI under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare three batches of the final gel formulation. Package the samples in the proposed final packaging.
-
Storage Conditions: Place the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Timepoints: Pull samples at initial (time 0), 1, 2, and 3 months.
-
Physical Evaluation: At each timepoint, assess the following:
-
Appearance: Visually inspect for color change, clarity, and homogeneity.
-
Odor: Note any changes in the characteristic odor.
-
pH: Measure the pH of a 10% dispersion of the gel in deionized water.
-
Viscosity: Measure the viscosity using a rotational viscometer with an appropriate spindle and speed.
-
-
Chemical Evaluation (Active Ingredient Assay):
-
Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the active ingredient.
-
Data Presentation:
Table 1: Physical Stability of Topical Gel under Accelerated Conditions (40°C/75% RH)
| Timepoint | Appearance | Odor | pH | Viscosity (cP) |
| 0 Months | Clear, colorless, homogenous gel | Characteristic | 6.5 ± 0.1 | 15000 ± 500 |
| 1 Month | No change | No change | 6.4 ± 0.1 | 14800 ± 550 |
| 2 Months | No change | No change | 6.4 ± 0.2 | 14750 ± 600 |
| 3 Months | No change | No change | 6.3 ± 0.1 | 14600 ± 500 |
Table 2: Chemical Stability of Active Ingredient in Topical Gel (40°C/75% RH)
| Timepoint | Active Ingredient Assay (% of Initial) |
| 0 Months | 100.0% |
| 1 Month | 99.2% |
| 2 Months | 98.5% |
| 3 Months | 97.8% |
Protocol 2: Stability-Indicating HPLC Method for a Formulation Containing Benzoyl Peroxide and Arlasolve™ DMI
Objective: To develop and validate a stability-indicating HPLC method for the quantification of Benzoyl Peroxide (BPO) in a topical formulation containing Arlasolve™ DMI.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of BPO reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject the drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation).[8][9] Analyze the stressed samples to ensure that the degradation products do not interfere with the BPO peak.
Data Presentation:
Table 3: Forced Degradation of Benzoyl Peroxide
| Stress Condition | % Degradation of BPO | Observations |
| Acid Hydrolysis (0.1N HCl, 80°C, 2h) | ~15% | Degradation peaks well-resolved from BPO peak. |
| Base Hydrolysis (0.1N NaOH, RT, 30min) | ~25% | Degradation peaks well-resolved from BPO peak. |
| Oxidative (3% H₂O₂, RT, 4h) | ~10% | Degradation peaks well-resolved from BPO peak. |
| Thermal (105°C, 24h) | ~5% | Minor degradation observed. |
| Photolytic (ICH Q1B) | ~8% | Degradation peaks well-resolved from BPO peak. |
Signaling Pathways & Logical Relationships
The primary role of Arlasolve™ DMI in stability is related to its physicochemical properties rather than direct involvement in biological signaling pathways. However, its ability to enhance the penetration of active ingredients can indirectly impact signaling pathways targeted by those actives. The following diagram illustrates the logical relationship of how Arlasolve™ DMI contributes to formulation stability.
Caption: Logical relationship of Arlasolve™ DMI's contribution to formulation stability and efficacy.
This technical support center provides a foundational understanding of assessing the stability of Arlasolve™ DMI formulations. For specific and complex issues, further investigation and consultation with a formulation expert are recommended.
References
- 1. specialchem.com [specialchem.com]
- 2. crodabeauty.com [crodabeauty.com]
- 3. Dimethyl Isosorbide | Cosmetic Ingredients Guide [ci.guide]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. ingdat.com [ingdat.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. skinconsult.com [skinconsult.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Process Improvements for Scaling Up Arlasolve™ DMI Formulations
Welcome to the technical support center for Arlasolve™ DMI (Dimethyl Isosorbide) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on process improvements when scaling up formulations containing Arlasolve™ DMI.
Frequently Asked Questions (FAQs)
1. What is Arlasolve™ DMI and what are its primary functions in a formulation?
Arlasolve™ DMI is a high-purity solvent and penetration enhancer.[1][2] Its primary functions are:
-
Solubilizer: It is an exceptional solubilizer for a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble.[1][3] This is particularly useful for actives like Benzoyl Peroxide (BPO) and Dihydroxyacetone (DHA).[4]
-
Penetration Enhancer: It enhances the delivery of active ingredients into the epidermis.[2][5] For instance, the addition of 10% Arlasolve™ DMI to a formulation can increase the amount of active delivered into the epidermis by 15%.[2]
-
Stability Enhancer: It can improve the stability of formulations, including those susceptible to hydrolysis and transesterification.[5]
-
Irritation Reducer: It has been shown to reduce the skin irritation potential of certain actives, such as BPO.[4][6]
2. What are the recommended usage levels for Arlasolve™ DMI?
Typical usage levels for Arlasolve™ DMI in topical formulations range from 2% to 7%.[4] However, for specific applications, the concentration can be adjusted. For example, in some skincare applications, it can be used at levels up to 20%.
3. Is Arlasolve™ DMI compatible with common cosmetic and pharmaceutical excipients?
Yes, Arlasolve™ DMI is miscible with water, most organic solvents, and non-ionic surfactants, making it compatible with a wide range of ingredients.[3][4] However, as with any formulation, compatibility testing is crucial, especially when working with reactive APIs or complex emulsion systems.
4. What are the key considerations when scaling up a formulation containing Arlasolve™ DMI?
When scaling up, it is important to consider that changes in batch size can affect the physical properties of the formulation. Key considerations include:
-
Mixing Speed and Time: These parameters can influence emulsion droplet size and viscosity.
-
Temperature Control: Temperature can affect the viscosity and stability of the formulation.
-
Order of Addition: The sequence in which ingredients are added can impact the final product's characteristics.
-
Equipment: The type and geometry of the mixing vessel and impeller can have a significant impact on the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and scale-up of Arlasolve™ DMI formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Active ingredient (API) is not fully dissolving or is recrystallizing over time. | Insufficient amount of Arlasolve™ DMI. Incompatibility with other solvents in the formulation. pH of the formulation is affecting API solubility. | Increase the concentration of Arlasolve™ DMI. Evaluate the entire solvent system for compatibility. Adjust the pH of the formulation to the optimal range for API solubility. |
| Emulsion is unstable (phase separation, creaming, or coalescence). | Improper mixing speed or time during scale-up. Incorrect order of addition of ingredients. Incompatibility between Arlasolve™ DMI and the emulsifier system. Temperature fluctuations during manufacturing or storage. | Optimize mixing parameters (speed and duration) for the larger batch size. Experiment with different orders of addition; generally, Arlasolve™ DMI is added to the water or oil phase depending on the formulation. Screen different emulsifiers for better compatibility. Implement strict temperature control during all stages. |
| Viscosity of the formulation changes significantly upon scale-up. | Differences in shear rates between laboratory and production scale equipment. Inadequate mixing in the larger vessel. Temperature control issues. | Characterize the rheological properties of the lab-scale batch and aim to replicate the shear environment in the production vessel. Ensure the mixing in the larger vessel is sufficient to create a homogenous product. Maintain consistent temperature control throughout the process. |
| Final product causes skin irritation. | The active ingredient itself is irritating. The concentration of Arlasolve™ DMI or other ingredients is too high. Interaction between excipients leading to irritating byproducts. | Arlasolve™ DMI has been shown to reduce irritation from some actives.[6] Consider optimizing the concentration of the active. Evaluate the concentration of all excipients. Conduct compatibility studies to identify any potential irritant-forming reactions. |
| The sensory feel (e.g., texture, rub-out) of the scaled-up batch is different from the lab batch. | Changes in emulsion droplet size or viscosity. Different shear history of the product. | Use particle size analysis to compare the droplet size distribution between batches. Optimize mixing to achieve the desired particle size. Conduct sensory panel testing to guide formulation adjustments. |
Data Presentation
Table 1: Viscosity of Dimethyl Isosorbide (DMI) and its Aqueous Mixtures at Different Temperatures
| Temperature (°C) | Pure DMI (mPa·s) | 70% DMI: 30% H₂O (mPa·s) | 50% DMI: 50% H₂O (mPa·s) | 30% DMI: 70% H₂O (mPa·s) |
| 25 | 6.70 | 6.38 | 4.32 | 2.38 |
| 40 | 4.12 | 3.93 | 2.76 | 1.62 |
| 60 | 2.79 | 2.24 | 1.61 | 1.05 |
This data demonstrates that the viscosity of Arlasolve™ DMI decreases with increasing temperature and with the addition of water.
Table 2: Comparative Data on Penetration Enhancement and Safety Profile
| Property | Arlasolve™ DMI (Dimethyl Isosorbide) | Super Refined® PEG 400 | Pharmasolve™ (NMP) | Propylene Glycol |
| Penetration Efficacy | High (epidermal/dermal delivery) | Moderate | High (with toxicity concerns) | Low |
| Typical Concentration | 1–20% in topical formulations | 10–30% in oral/IV formulations | <10% (limited by safety) | 10–50% in topical/oral forms |
| Safety Profile | Low irritation, high purity | Low toxicity | High toxicity (reprotoxicant) | Moderate irritation at high doses |
Source: Adapted from comparative data.[1]
Experimental Protocols
Accelerated Stability Testing for Oil-in-Water (O/W) Emulsions
This protocol is designed to predict the long-term stability of O/W emulsions containing Arlasolve™ DMI.
Objective: To assess the physical and chemical stability of the formulation under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare at least three batches of the final formulation. Package the samples in the intended commercial packaging.
-
Storage Conditions: Store the samples at 40°C ± 2°C and 75% RH ± 5% RH for a period of six months.[7][8]
-
Testing Intervals: Test the samples at initial (time zero), 1, 2, 3, and 6-month time points.[8]
-
Parameters to Evaluate:
-
Physical Appearance: Homogeneity, color, odor, and phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
Droplet Size Analysis: Determine the mean droplet size and size distribution.
-
Assay of Active Ingredient: Quantify the concentration of the active ingredient to check for degradation.
-
-
Acceptance Criteria: The formulation is considered stable if the physical and chemical parameters remain within the predefined specifications throughout the study.
Protocol for Measuring the Viscosity of Cream Formulations
Objective: To obtain accurate and reproducible viscosity measurements for cream formulations.
Methodology:
-
Equipment Setup: Use a calibrated rotational viscometer with an appropriate spindle. Ensure the equipment is clean.
-
Sample Preparation: Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C) before measurement.
-
Measurement:
-
Data Analysis: Report the average viscosity and the standard deviation. Note the viscometer, spindle, rotational speed, and temperature used.
Sensory Panel Testing for Topical Formulations
Objective: To evaluate the sensory characteristics of the formulation and compare different batches or formulations.
Methodology:
-
Panelist Selection: Recruit and train a panel of sensory assessors.[10]
-
Testing Environment: Conduct the evaluation in a controlled environment with consistent lighting and temperature.
-
Sample Presentation: Present the samples to the panelists in a blinded and randomized order.
-
Evaluation Procedure:
-
Provide standardized instructions for product application (e.g., amount to apply, area of application).[11]
-
Panelists will evaluate predefined attributes on a structured scale. Attributes may include:
-
Appearance: Color, gloss, texture.
-
Pick-up and Feel: Firmness, stickiness.
-
Rub-out: Spreadability, drag, absorption time.
-
After-feel: Greasiness, smoothness, tackiness.[10]
-
-
-
Data Analysis: Use statistical methods to analyze the data and identify significant differences between samples.
Visualizations
Signaling Pathway for Penetration Enhancement
Caption: Mechanism of Arlasolve™ DMI as a penetration enhancer.
Experimental Workflow for Troubleshooting Emulsion Instability
Caption: Troubleshooting workflow for emulsion instability in scale-up.
Logical Relationship for Scale-Up Process Improvement
Caption: Relationship between process parameters and quality attributes during scale-up.
References
- 1. This compound: Solvent and Penetration Enhancer for Research [benchchem.com]
- 2. williams.com.uy [williams.com.uy]
- 3. Dimethyl Isosorbide | Cosmetic Ingredients Guide [ci.guide]
- 4. ingdat.com [ingdat.com]
- 5. cellbone.com [cellbone.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. lnct.ac.in [lnct.ac.in]
- 9. SOP for Viscosity Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 10. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]
- 11. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Arlasolve DMI vs. DMSO for Topical Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical determinant of efficacy and safety in the development of topical drug formulations. An ideal solvent should effectively solubilize the active pharmaceutical ingredient (API), enhance its penetration through the skin barrier to the target site, and exhibit a favorable safety profile with minimal skin irritation. This guide provides a comprehensive comparison of two prominent solvents used in topical drug delivery: Arlasolve™ DMI (Dimethyl Isosorbide) and Dimethyl Sulfoxide (DMSO). This objective analysis is supported by available experimental data to assist researchers and formulation scientists in making informed decisions.
Executive Summary
| Feature | Arlasolve™ DMI (Dimethyl Isosorbide) | Dimethyl Sulfoxide (DMSO) |
| Primary Function | Solubilizer, Penetration Enhancer | Potent Penetration Enhancer, Solubilizer |
| Penetration Enhancement | Moderate, particularly for certain actives | High, for a wide range of hydrophilic and lipophilic drugs |
| Solubilizing Capacity | Excellent for many APIs, including poorly soluble ones | Excellent for a broad spectrum of APIs |
| Skin Irritation Potential | Low to minimal | Dose-dependent, can cause irritation, erythema, and stinging |
| Safety Profile | Generally regarded as safe and well-tolerated | Well-established, but with potential for local and systemic side effects |
| Mechanism of Action | Increases polarity of skin surface layers, acts as a solvent | Disrupts stratum corneum lipid and protein structure |
Performance in Topical Drug Delivery
Skin Permeation Enhancement
The primary role of a penetration enhancer is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, to allow for increased permeation of the API.
Dimethyl Sulfoxide (DMSO) is a well-established and potent penetration enhancer for a wide array of both hydrophilic and lipophilic drugs.[[“]][2] Its mechanism of action involves the disruption of the highly organized structure of the stratum corneum lipids and proteins.[3][4] Studies have reported that DMSO can significantly increase drug flux by up to 4 to 4.5-fold compared to formulations without an enhancer.[[“]] For instance, it has been shown to increase the skin permeation of estradiol four-fold.[2] The efficacy of DMSO as a penetration enhancer is concentration-dependent, with higher concentrations generally leading to greater enhancement.[[“]]
Arlasolve™ DMI (Dimethyl Isosorbide) also functions as a penetration enhancer, primarily by increasing the polarity of the skin's surface layers.[5] This alteration in polarity can facilitate the partitioning and delivery of actives into the epidermis.[6] However, the extent of its penetration enhancement appears to be more moderate compared to DMSO and can be dependent on the specific API. One study investigating the effect of 10% DMI on the skin delivery of hydroquinone, salicylic acid, and octadecenedioic acid from an oil-in-water emulsion found that it did not significantly enhance the skin permeation of these lipophilic active ingredients.[7][8] This suggests that while DMI is an effective solvent that can improve drug delivery, its role as a penetration enhancer may be less pronounced than that of DMSO for certain molecules.
Table 1: Comparison of Skin Permeation Enhancement
| Parameter | Arlasolve™ DMI | DMSO |
| Mechanism | Increases polarity of skin surface layers | Disrupts stratum corneum lipids and proteins |
| Reported Enhancement | Moderate; API-dependent | High; up to 4.5-fold increase in flux |
| Broad Applicability | Effective for various actives | Broad spectrum (hydrophilic and lipophilic) |
Drug Solubility
Effective solubilization of the API within the formulation vehicle is a prerequisite for its delivery into the skin.
Arlasolve™ DMI is recognized as an exceptional solubilizer for a variety of APIs, including those that are poorly soluble.[9] It is particularly effective in dissolving actives like Benzoyl Peroxide (BPO), preventing its recrystallization, which can enhance efficacy and reduce irritation.[10] It is also used to solubilize dihydroxyacetone (DHA) in self-tanning formulations.[9]
DMSO is also a powerful and versatile solvent, capable of dissolving a wide range of both polar and nonpolar compounds.[[“]] This broad solvency contributes to its effectiveness as a penetration enhancer by increasing the concentration gradient of the drug across the skin.[[“]]
Table 2: API Solubility Data
| Active Pharmaceutical Ingredient (API) | Solubility in Arlasolve™ DMI | Solubility in DMSO |
| Ketoprofen | Data not available in searched literature | ~30 mg/mL[11] |
| Ibuprofen | Data not available in searched literature | ~50 mg/mL |
Note: Direct comparative solubility data for the same API in both solvents under identical conditions is limited in the available literature.
Safety and Biocompatibility
In Vitro Cytotoxicity
Cytotoxicity assays are crucial for assessing the potential of a substance to cause cell damage.
The cytotoxicity of DMSO has been evaluated in various cell lines. For human keratinocyte HaCaT cells, the IC50 (the concentration at which 50% of cells are inhibited) for DMSO has been reported to be 0.17 mg/mL.[12]
Directly comparable quantitative cytotoxicity data (IC50 values) for Arlasolve™ DMI on skin cell lines like HaCaT was not found in the searched literature. However, it is generally reported to have a high safety profile and be virtually free of irritation.[13]
Table 3: Comparative Cytotoxicity
| Solvent | Cell Line | IC50 Value |
| Arlasolve™ DMI | HaCaT | Data not available |
| DMSO | HaCaT | 0.17 mg/mL[12] |
Skin Irritation Potential
The potential for a topical excipient to cause skin irritation is a major consideration in formulation development.
Arlasolve™ DMI is consistently reported to have a low irritation potential.[10][13] In formulations containing potentially irritating actives like BPO, the inclusion of Arlasolve DMI has been shown to reduce skin irritation.[5][10] This is attributed to its ability to effectively dissolve the active, preventing the formation of large crystals that can mechanically irritate the skin.[10]
DMSO , on the other hand, is known to cause skin irritation in a dose-dependent manner.[[“]] Common side effects include redness, stinging, and a burning sensation.[2] To minimize these effects, the concentration of DMSO in topical formulations is often limited.[2]
Mechanism of Action
The distinct mechanisms by which this compound and DMSO interact with the skin barrier underpin their different performance characteristics.
Signaling Pathways and Cellular Interactions
References
- 1. consensus.app [consensus.app]
- 2. droracle.ai [droracle.ai]
- 3. The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. crodabeauty.com [crodabeauty.com]
- 7. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ingdat.com [ingdat.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specialchem.com [specialchem.com]
Validating the efficacy of Arlasolve DMI in enhancing API delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Arlasolve™ DMI (Dimethyl Isosorbide) as a penetration enhancer for Active Pharmaceutical Ingredients (APIs). Its performance is objectively compared with other well-established enhancers, supported by experimental data to validate its efficacy.
Executive Summary
Arlasolve™ DMI is a high-purity solvent and penetration enhancer that facilitates the delivery of APIs into the epidermis.[1][2] Its primary mechanism involves increasing the polarity of the stratum corneum, thereby enhancing the penetration of hydrophilic actives.[3][4] Furthermore, Arlasolve™ DMI acts as an excellent solvent for a wide range of APIs, preventing their recrystallization on the skin and reducing potential irritation.[5][6] This dual functionality makes it a versatile excipient in topical and transdermal formulations.
Performance Comparison of Penetration Enhancers
The efficacy of Arlasolve™ DMI in enhancing API delivery has been evaluated in various studies. Below is a summary of its performance compared to other common penetration enhancers.
Quantitative Data Summary
A study comparing the in vitro skin permeation of caffeine from a gel formulation demonstrated the superior performance of Arlasolve™ DMI over other commonly used enhancers.
| Penetration Enhancer (at 5% w/w) | Mean Drug Permeation (%) ± SD |
| Arlasolve™ DMI | 26.28 ± 0.03 |
| Transcutol® P | 18.78 ± 0.01 |
| Ethanol | 16.50 ± 0.04 |
| DMSO | 15.16 ± 0.07 |
Data from a comparative study on caffeine permeation.
-
Arlasolve™ DMI (Dimethyl Isosorbide): In a study evaluating the percutaneous flux of nifedipine, Dimethyl Isosorbide (DI) demonstrated the inherent ability to traverse the skin, and its permeation was enhanced in the presence of Propylene Glycol.[2]
-
Azone (Laurocapram): Azone has been shown to dramatically increase the penetration of trifluorothymidine, with high concentrations of Propylene Glycol also contributing to increased penetration.[3] Another study found that 2% Azone in PG promoted 5-fluorouracil absorption by almost 100-fold, while PG itself was ineffective.[1]
These findings suggest that both Arlasolve™ DMI and Azone are effective penetration enhancers, often showing synergistic effects when formulated with Propylene Glycol. However, the study on caffeine permeation provides direct evidence of Arlasolve™ DMI's superior efficacy compared to DMSO and ethanol.
Mechanism of Action
Arlasolve™ DMI enhances API delivery through a dual mechanism:
-
Enhanced Penetration: It penetrates the stratum corneum, increasing the polarity of the skin's surface layers. This alteration of the skin's barrier properties facilitates the partitioning of hydrophilic APIs into the epidermis.[3][4]
-
Improved Solubilization: Arlasolve™ DMI is an effective solvent for a wide range of poorly soluble APIs.[4] By dissolving the API within the formulation and preventing its re-agglomeration on the skin, it maintains a high concentration gradient, which is the driving force for penetration, and can also reduce skin irritation.[6]
In contrast, other enhancers work through different primary mechanisms:
-
DMSO: Interacts with the lipids of the stratum corneum, disrupting their ordered structure and promoting lipid fluidity.
-
Azone: Markedly fluidizes the intercellular lipids of the stratum corneum.[7]
-
Ethanol: Can extract lipids from the stratum corneum.
Experimental Protocols
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard method for evaluating the efficacy of penetration enhancers.
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Objective: To quantify the permeation of an API through a skin membrane from a topical formulation containing a penetration enhancer.
2. Materials and Equipment:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test formulation (API with penetration enhancer)
-
Control formulation (API without penetration enhancer)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles
-
Parafilm
3. Methodology:
-
Membrane Preparation: Skin membranes are carefully prepared, ensuring integrity and uniform thickness. The membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber: The receptor chamber is filled with a degassed receptor solution, typically PBS, maintained at 32°C to mimic physiological conditions. A magnetic stir bar ensures continuous mixing.
-
Formulation Application: A precise amount of the test or control formulation is applied to the surface of the skin membrane in the donor chamber. The donor chamber is then covered with parafilm to prevent evaporation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor solution is immediately added back to the receptor chamber to maintain sink conditions.
-
Sample Analysis: The concentration of the API in the collected samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to determine the enhancement effect.
Visualizations
Experimental Workflow
Experimental workflow for an in-vitro skin permeation study.
Signaling Pathways in Skin Response to Chemical Enhancers
The interaction of chemical penetration enhancers with the skin barrier can potentially trigger cellular responses in the underlying keratinocytes. While the primary enhancing effect is on the stratum corneum, significant disruption can lead to the release of inflammatory mediators.
Potential cellular signaling in response to skin barrier disruption.
References
- 1. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codiffusion of propylene glycol and dimethyl isosorbide in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of azone and propylene glycol on penetration of trifluorothymidine through skin and efficacy of different topical formulations against cutaneous herpes simplex virus infections in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arlasolve DMI: Solvent and Penetration Enhancer for Research [benchchem.com]
- 5. lotioncrafter.com [lotioncrafter.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Mechanism of skin penetration-enhancing effect by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro Skin Permeation: Arlasolve DMI vs. Alternative Enhancers
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of active pharmaceutical ingredients (APIs) through the skin is a critical challenge in the development of topical and transdermal therapies. Penetration enhancers are pivotal in overcoming the formidable barrier of the stratum corneum. This guide provides an objective comparison of Arlasolve DMI (Dimethyl Isosorbide) with other commonly used penetration enhancers, supported by experimental data from in-vitro skin permeation studies.
Performance Comparison of Penetration Enhancers
This compound is known to primarily function by increasing the solubility of an API within the formulation and the skin, thereby enhancing its partitioning into the stratum corneum.[1][2] In contrast, other enhancers, such as oleic acid, are thought to disrupt the highly ordered lipid structure of the stratum corneum, creating a more permeable pathway for drug diffusion. The following tables summarize quantitative data from in-vitro studies comparing the performance of this compound with other penetration enhancers.
| Active Pharmaceutical Ingredient (API) | Penetration Enhancer(s) | Vehicle | Key Findings | Permeation Metric (units) | Enhancement Ratio (ER) |
| Nifedipine | Dimethyl Isosorbide (DI) | Not specified | DI alone demonstrated the ability to permeate the skin. | 12% permeated in 24h | - |
| Nifedipine | Propylene Glycol (PG) + Oleic Acid (OA) + Dimethyl Isosorbide (DI) | Not specified | The combination of PG, OA, and DI yielded the optimal flux and lag time for nifedipine.[1] | Flux: 146 (µg/h per cm²) | - |
| Fenoterol Hydrobromide | Transcutol + Dimethyl Isosorbide (1:1) | Co-solvent system | A high extent of drug permeation was observed with this mixture. | Q24: High permeation | - |
| Fenoterol Hydrobromide | Transcutol + Oleic Acid (1:1) | Co-solvent system | This combination showed the highest cumulative amount of fenoterol permeated after 24 hours, approximately ten times more effective than 10% PG in buffer.[3] | Q24: 2004.04 (µg/cm²) | ~10 (vs 10% PG) |
| Hydroquinone, Salicylic Acid, Octadecenedioic Acid | 10% Dimethyl Isosorbide (DMI) | Oil-in-water emulsion | No significant enhancement in skin permeation was observed for these lipophilic compounds.[4][5] | Not specified | Not significant |
| Hydroquinone, Salicylic Acid, Octadecenedioic Acid | 10% Diethylene Glycol Monoethyl Ether (DGME) | Oil-in-water emulsion | Similar to DMI, no significant enhancement was observed.[4][5] | Not specified | Not significant |
Note: A direct comparison of enhancement ratios across different studies can be misleading due to variations in experimental conditions, skin models, and the physicochemical properties of the APIs. The enhancement ratio (ER) is typically calculated as the ratio of the permeability coefficient or flux of the API with the enhancer to that without the enhancer.[6]
Experimental Protocols
The following is a detailed methodology for a typical in-vitro skin permeation study using Franz diffusion cells, based on established protocols.[7][8]
Skin Membrane Preparation
-
Skin Source: Excised human or animal (e.g., porcine, rat) skin is commonly used. The skin should be free of any visible damage.
-
Preparation: Subcutaneous fat is carefully removed, and the skin is often dermatomed to a uniform thickness (typically 200-500 µm) to isolate the stratum corneum and epidermis.
-
Storage: Prepared skin sections can be wrapped in aluminum foil and stored at -20°C or below until use.
-
Thawing and Mounting: Before the experiment, the skin is thawed at room temperature. A section of the skin is mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
Franz Diffusion Cell Setup
-
Apparatus: A static or flow-through Franz diffusion cell is used. It consists of a donor chamber, a receptor chamber, and a port for sampling.[8]
-
Receptor Medium: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions (the concentration of the API in the receptor medium should not exceed 10% of its saturation solubility). For poorly water-soluble APIs, a co-solvent or surfactant may be added. The medium is continuously stirred with a magnetic stir bar to ensure homogeneity.
-
Temperature Control: The temperature of the receptor medium is maintained at 32 ± 1°C to mimic the physiological temperature of the skin surface.
Dosing and Sampling
-
Formulation Application: A precise amount of the test formulation (containing the API and the penetration enhancer) is applied evenly to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn from the sampling port.
-
Medium Replacement: An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor chamber to maintain a constant volume.
Sample Analysis
-
Analytical Method: The concentration of the API in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[7]
Data Analysis
-
Cumulative Amount Permeated: The cumulative amount of the API permeated per unit area of the skin (µg/cm²) is plotted against time.
-
Steady-State Flux (Jss): The flux is the rate of drug permeation through the skin and is determined from the slope of the linear portion of the cumulative amount versus time plot.
-
Permeability Coefficient (Kp): This is calculated by dividing the steady-state flux by the concentration of the API in the donor compartment.
-
Enhancement Ratio (ER): The ER is calculated by dividing the flux or permeability coefficient of the API with the enhancer by that of the control (without the enhancer).
Visualizing the Mechanisms and Workflows
To better understand the processes involved in in-vitro skin permeation studies and the proposed mechanisms of action of penetration enhancers, the following diagrams are provided.
Caption: A flowchart of the in-vitro skin permeation study workflow.
Caption: Mechanisms of skin permeation enhancement.
Conclusion
This compound presents a compelling option as a penetration enhancer, primarily through its mechanism of increasing the solubility of APIs. The available data suggests that its effectiveness can be highly dependent on the specific API and the overall formulation. For instance, while it has shown promise in combination with other enhancers for certain drugs, its efficacy with some lipophilic compounds in emulsion-based systems may be limited. A thorough understanding of the API's physicochemical properties and the desired delivery profile is crucial for selecting the most appropriate penetration enhancer. Further head-to-head in-vitro permeation studies with a wider range of APIs and comparator enhancers would be beneficial to build a more comprehensive performance profile for this compound.
References
- 1. Codiffusion of propylene glycol and dimethyl isosorbide in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cosolvency of dimethyl isosorbide for steroid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeation-enhancing effects and mechanisms of O-acylterpineol on isosorbide dinitrate: mechanistic insights based on ATR-FTIR spectroscopy, molecular modeling, and CLSM images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. tandfonline.com [tandfonline.com]
Arlasolve DMI: A Comparative Analysis of Irritation Potential Against Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing safe and effective topical formulations, the selection of solvents is a critical consideration. An ideal solvent should not only possess the desired solubilizing and penetration-enhancing properties but also exhibit a low potential for skin and eye irritation. This guide provides an objective comparison of the irritation potential of Arlasolve™ DMI (Dimethyl Isosorbide) with other widely used solvents, namely Propylene Glycol and Ethanol. The information presented is supported by available experimental data from in vivo and in vitro studies.
Executive Summary
Arlasolve™ DMI consistently demonstrates a lower irritation potential compared to Propylene Glycol and Ethanol across various studies. While direct comparative data is limited, evidence from individual standardized tests suggests that Arlasolve™ DMI is a milder and safer alternative for topical applications. This guide will delve into the quantitative data, experimental methodologies, and the underlying biological mechanisms of solvent-induced irritation.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the irritation potential of Arlasolve™ DMI, Propylene Glycol, and Ethanol from key irritation studies. It is important to note that the data is compiled from various sources and may not represent a direct head-to-head comparison under identical test conditions.
Table 1: In Vivo Irritation Data - Draize Test (Skin)
| Solvent | Species | Concentration | Primary Irritation Index (PII) / Score | Classification | Source(s) |
| Arlasolve™ DMI | Human (20 subjects) | Not Specified | 18/20 subjects: 0; 1/20 subject: 0.5; 1/20 subject: 1 (Max score = 3) | Slightly Irritating | [1] |
| Propylene Glycol | Rabbit | Not Specified | Not Specified | Slightly Irritating | [2] |
| Ethanol | Guinea Pig | 50% & 100% | 0.0 - 0.5 | Non-irritating | [3] |
Table 2: In Vivo Sensitization Data - Human Repeat Insult Patch Test (HRIPT)
| Solvent | Number of Subjects | Concentration | Sensitization Rate | Classification | Source(s) |
| Arlasolve™ DMI | - | - | Data not available | - | |
| Propylene Glycol | 11,738 | 20% in water | 1.86% positive reactions | Weak Sensitizer | [4][5] |
| Ethanol | 93 | 50% aqueous solution | 6.45% (6 out of 93) | Weak Sensitizer | [6] |
Table 3: In Vitro Irritation Data - Reconstructed Human Epidermis (OECD TG 439)
| Solvent | Test System | Exposure Time | Concentration | Cell Viability (%) | Classification | Source(s) |
| Arlasolve™ DMI | - | - | - | Data not available | - | |
| Propylene Glycol | HaCaT cells | 24 hr | 4% | < 40% | Irritant | [7] |
| Ethanol | EpiDerm™ | 6 hr | 70% | ~63% | Irritant | [8] |
| Ethanol | EpiDerm™ | 24 hr | 70% | ~56% | Irritant | [8] |
| Ethanol | BEAS-2B cells | 24 hr | 2.5% | ~60% | Cytotoxic | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
In Vivo: The Draize Test (Skin and Eye Irritation)
The Draize test is an acute toxicity test used to assess the irritation potential of substances on the skin and eyes of animals, typically albino rabbits.[10][11][12]
Protocol Outline:
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Test Substance Application (Skin): A small area of the rabbit's back is clipped free of fur. The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to intact and abraded skin and covered with a gauze patch.[12]
-
Exposure: The patch remains in place for a set period, typically 24 hours.
-
Observation: After patch removal, the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 24, 48, and 72 hours).[3]
-
Scoring: The reactions are scored on a scale (e.g., 0-4 for erythema and 0-4 for edema). The Primary Irritation Index (PII) is calculated from these scores.
Diagram: Draize Test Workflow
References
- 1. m.media-amazon.com [m.media-amazon.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Evaluation of acute skin irritation and phototoxicity by aqueous and ethanol fractions of Angelica keiskei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Patch Testing to Propylene Glycol: The Mayo Clinic Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of human skin sensitization to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Draize test - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries - PMC [pmc.ncbi.nlm.nih.gov]
Arlasolve DMI: A Comparative Guide to Enhancing Cutaneous Drug Delivery for Hydrophilic and Lipophilic Actives
For Researchers, Scientists, and Drug Development Professionals
Arlasolve™ DMI (Dimethyl Isosorbide) is a high-purity solvent and penetration enhancer widely utilized in topical and transdermal formulations to improve the delivery of active pharmaceutical ingredients (APIs). Its efficacy, however, varies depending on the physicochemical properties of the drug molecule, particularly its hydrophilic or lipophilic nature. This guide provides an objective comparison of Arlasolve DMI's performance in delivering these two classes of drugs, supported by experimental data and detailed protocols.
Mechanism of Action: A Dual Approach
This compound enhances cutaneous drug delivery through two primary mechanisms, tailored to the properties of the API.
For Hydrophilic Drugs: this compound is proposed to increase the polarity of the stratum corneum, the outermost layer of the skin.[1] This alteration of the skin's surface properties is thought to facilitate the partitioning of water-soluble drugs from the formulation into the skin, thereby improving their penetration.
For Lipophilic Drugs: The primary mechanism for lipophilic drugs is the enhancement of their solubilization within the formulation.[2] By effectively dissolving the API and preventing its recrystallization on the skin surface, this compound ensures a higher concentration of the drug is available for absorption.[2] This is particularly crucial for crystalline compounds like Benzoyl Peroxide.[2]
Performance Comparison: Hydrophilic vs. Lipophilic Drugs
The efficacy of this compound as a penetration enhancer is intrinsically linked to the solubility characteristics of the active ingredient.
Delivery of Hydrophilic Actives
This compound is frequently used to enhance the delivery of water-soluble actives.[3] For instance, in self-tanning formulations, it aids the penetration of Dihydroxyacetone (DHA).[4] The proposed mechanism involves this compound's ability to increase the polarity of the skin's surface, creating a more favorable environment for hydrophilic molecules to partition into the stratum corneum.[2] While the qualitative evidence for its efficacy with hydrophilic drugs is strong, specific quantitative, head-to-head comparative studies with detailed public protocols are limited.
Delivery of Lipophilic Actives
For lipophilic drugs, the role of this compound is more complex. It is an excellent solvent, which can significantly increase the concentration of a lipophilic drug in a formulation.[2] This is beneficial for drugs that are poorly soluble and tend to crystallize. However, this increased solubilization in the vehicle can sometimes lead to a decrease in the thermodynamic activity of the drug, which is the driving force for skin penetration.
However, for other lipophilic drugs like Benzoyl Peroxide (BPO), this compound has been shown to be an effective delivery vehicle.[2] Its primary role in this context is to dissolve the BPO and prevent its re-agglomeration, ensuring a higher amount of the active is in a bioavailable form to penetrate the pores.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data from in-vitro skin permeation studies.
Table 1: In-Vitro Permeation of Benzoyl Peroxide (Lipophilic)
| Formulation | Active Ingredient | Concentration of DMI | Mean Cumulative Amount Permeated (µg/cm²) at 24h | Mean Flux (µg/cm²/h) |
| Formulation with DMI | 5% Benzoyl Peroxide | Present (exact % proprietary) | 1.3 | 0.054 |
| Formulation without DMI | 5% Benzoyl Peroxide | 0% | 1.1 | 0.046 |
Data synthesized from a study on commercial BPO formulations. The "Formulation with DMI" corresponds to a product containing Dimethyl Isosorbide in its ingredient list. The "Formulation without DMI" is a representative comparator from the same study.[7] It is important to note that other excipients in the formulations could also influence the results.
Experimental Protocols
The following are representative experimental protocols for assessing the in-vitro skin permeation of hydrophilic and lipophilic drugs using a Franz diffusion cell setup.
Experimental Protocol 1: In-Vitro Skin Permeation of a Lipophilic Drug (Benzoyl Peroxide)
This protocol is based on the methodology used in studies evaluating the cutaneous permeation of Benzoyl Peroxide.[7]
-
Objective: To determine the in-vitro permeation of Benzoyl Peroxide from a topical formulation through human skin.
-
Apparatus: Franz vertical diffusion cells.[7]
-
Membrane: Dermatomed human skin from a single donor, with a thickness of approximately 0.4 mm. Skin integrity should be confirmed prior to the experiment.
-
Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4.[7] This is suitable for the metabolite of BPO, benzoic acid. The receptor fluid should be degassed before use.
-
Temperature: The receptor solution should be maintained at 32 ± 1 °C to ensure the skin surface temperature is at a physiological level.
-
Procedure:
-
Mount the human skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[7]
-
Fill the receptor chamber with the receptor solution and allow the system to equilibrate for at least 30 minutes.[7]
-
Apply a finite dose of the Benzoyl Peroxide formulation (e.g., 100 mg) to the surface of the skin in the donor compartment (diffusion area of approximately 1.3 cm²).[7]
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), collect samples from the receptor compartment.
-
After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis: Analyze the concentration of Benzoic Acid (the metabolite of Benzoyl Peroxide) in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[7]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the linear portion of this plot.
Experimental Protocol 2: In-Vitro Skin Permeation of a Hydrophilic Drug (e.g., Dihydroxyacetone)
-
Objective: To determine the in-vitro permeation of Dihydroxyacetone from a topical formulation through human skin.
-
Apparatus: Franz vertical diffusion cells.
-
Membrane: Dermatomed human skin from a single donor.
-
Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4.
-
Temperature: Maintain the receptor solution at 32 ± 1 °C.
-
Procedure:
-
Mount the skin membrane as described in Protocol 1.
-
Fill the receptor chamber with PBS and allow for equilibration.
-
Apply a finite dose of the DHA formulation to the skin surface.
-
Collect samples from the receptor compartment at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replenish the receptor chamber with fresh, pre-warmed PBS after each sample collection.
-
-
Sample Analysis: Analyze the concentration of DHA in the collected samples using a validated analytical method, such as HPLC with UV detection.
-
Data Analysis: Calculate the cumulative amount of DHA permeated per unit area (µg/cm²) and the steady-state flux as described in Protocol 1.
Visualizations
Caption: Pathway for Hydrophilic Drug Delivery with this compound.
Caption: Pathway for Lipophilic Drug Delivery with this compound.
Conclusion
This compound is a versatile excipient that can enhance the cutaneous delivery of both hydrophilic and lipophilic drugs, albeit through different primary mechanisms. For hydrophilic actives, it appears to modify the skin barrier to facilitate entry. For lipophilic actives, its role as a powerful solvent is paramount, although this can sometimes present a trade-off by reducing the thermodynamic drive for skin penetration. The choice and concentration of this compound should, therefore, be carefully optimized based on the specific physicochemical properties of the API and the desired delivery profile. Further head-to-head comparative studies with detailed and publicly available protocols would be beneficial to fully elucidate its differential effects and guide formulation development.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. justglow.co.uk [justglow.co.uk]
- 4. Effect of penetration modifiers on the dermal and transdermal delivery of drugs and cosmetic active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Penetration Modifiers on the Dermal and Transdermal Delivery of Drugs and Cosmetic Active Ingredients – ScienceOpen [scienceopen.com]
- 6. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Arlasolve DMI's Interaction with the Stratum Corneum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arlasolve DMI (Dimethyl Isosorbide) with other common skin penetration enhancers, namely Propylene Glycol and Oleic Acid. The comparison is based on spectroscopic analysis of their interactions with the stratum corneum, the outermost layer of the skin and the principal barrier to topical and transdermal drug delivery. This document summarizes key performance data, details experimental methodologies, and visualizes complex interactions to aid in the formulation of effective and safe dermatological products.
Comparative Spectroscopic Analysis of Penetration Enhancers
The efficacy of a penetration enhancer is determined by its ability to reversibly disrupt the highly ordered structure of the stratum corneum, primarily composed of corneocytes embedded in a lipid matrix. Spectroscopic techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy and Confocal Raman Spectroscopy are invaluable tools for elucidating the mechanisms by which these enhancers interact with the stratum corneum's lipid and protein components.
Mechanism of Action
-
This compound (Dimethyl Isosorbide): This solvent and penetration enhancer is known to increase the polarity of the skin's surface layers. This action is thought to facilitate the partitioning of active ingredients into the stratum corneum. While direct spectroscopic studies dedicated solely to this compound's interaction with the stratum corneum are limited in publicly available literature, its mechanism is inferred to involve interaction with the polar head groups of the intercellular lipids, thereby altering the barrier properties without causing significant disruption to the lipid packing.
-
Propylene Glycol (PG): A widely used glycol, PG is believed to act primarily by interacting with the keratin proteins within the corneocytes.[1][2] Spectroscopic studies suggest that PG can alter the secondary structure of keratin, potentially creating more permeable pathways through the corneocytes.[1][2] Its effect on the stratum corneum lipids is considered to be minimal, preserving the conformational order of the lipid chains.[1]
-
Oleic Acid (OA): This unsaturated fatty acid is a potent penetration enhancer that primarily interacts with the intercellular lipid matrix of the stratum corneum.[3][4] Spectroscopic analyses have shown that oleic acid disorders the highly organized lipid lamellae, increasing their fluidity and creating more permeable domains.[3][4][5] This fluidization of the lipid bilayers is a key mechanism for its enhancement effect.
Quantitative Spectroscopic Data
Table 1: ATR-FTIR Spectroscopic Analysis of Penetration Enhancer Effects on Stratum Corneum Lipids
| Penetration Enhancer | CH₂ Asymmetric Stretching (cm⁻¹) | CH₂ Symmetric Stretching (cm⁻¹) | Interpretation of Lipid Interaction |
| Propylene Glycol | No significant shift | No significant shift | Minimal interaction with and disruption of the intercellular lipid packing.[1] |
| Oleic Acid | Shift to higher wavenumbers | Shift to higher wavenumbers | Increased lipid disorder and fluidization of the lipid acyl chains.[3][5] |
Table 2: ATR-FTIR Spectroscopic Analysis of Penetration Enhancer Effects on Stratum Corneum Proteins (Keratin)
| Penetration Enhancer | Amide I Band (cm⁻¹) | Amide II Band (cm⁻¹) | Interpretation of Protein Interaction |
| Propylene Glycol | Appearance of new peaks around 1651 cm⁻¹ and 1633 cm⁻¹ | No significant change | Alters keratin conformation from α-helices to random coils and β-sheets, suggesting interaction with keratin.[2] |
| Oleic Acid | Minimal to no significant shift | Minimal to no significant shift | Primarily interacts with the lipid matrix rather than keratin.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of spectroscopic findings. Below are generalized protocols for ATR-FTIR and Confocal Raman Spectroscopy for the analysis of penetration enhancer effects on the stratum corneum.
ATR-FTIR Spectroscopy Protocol for Ex Vivo Skin Analysis
-
Skin Preparation: Excise full-thickness skin (e.g., porcine ear or human cadaver skin) and separate the epidermis from the dermis by heat treatment (e.g., 60°C water bath for 1-2 minutes). The isolated stratum corneum can then be mounted on a suitable support.
-
Sample Treatment: Apply the penetration enhancer formulation (e.g., this compound, Propylene Glycol, or Oleic Acid solution) to the surface of the stratum corneum for a defined period. A control sample with no treatment should be included.
-
ATR-FTIR Measurement:
-
Place the treated stratum corneum sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Acquire spectra over a specific wavenumber range (e.g., 4000-600 cm⁻¹) with a defined resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32-64 scans) to ensure a good signal-to-noise ratio.[6]
-
Collect spectra at multiple time points to assess the kinetics of the interaction.
-
-
Data Analysis:
Confocal Raman Spectroscopy Protocol for In Vivo Skin Analysis
-
Volunteer/Subject Preparation: Acclimatize the subject to the room conditions. Select a skin area for analysis (e.g., volar forearm).
-
Baseline Measurement: Acquire a baseline Raman spectrum of the untreated skin at various depths through the stratum corneum.
-
Sample Application: Apply a defined amount of the penetration enhancer formulation to the selected skin area.
-
Time-course Measurements:
-
Data Analysis:
-
Analyze the characteristic Raman bands of the penetration enhancer to determine its penetration depth and distribution within the stratum corneum.
-
Monitor changes in the Raman bands of stratum corneum lipids (e.g., C-H stretching modes) and proteins (e.g., Amide I band) to assess the enhancer's effect on their structure and organization.[10]
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for analyzing enhancer-skin interactions.
Mechanisms of Penetration Enhancers
Caption: Mechanisms of different penetration enhancers.
Signaling Pathways in Skin Barrier Modulation
While spectroscopic methods primarily probe structural changes, penetration enhancers can also influence cellular signaling pathways in the underlying viable epidermis, which can impact skin barrier homeostasis and potential irritation.
-
Oleic Acid: Has been shown to influence keratinocytes by increasing intracellular calcium levels and inducing the production of pro-inflammatory cytokines like interleukin-1alpha (IL-1α), potentially through the N-methyl-d-aspartate (NMDA) receptor.[11] It can also modulate pathways involving peroxisome proliferator-activated receptors (PPARs), which play a role in skin barrier function and inflammation.[12]
-
Propylene Glycol: Can modulate signaling pathways related to fibroblast growth factor 2 (FGF2), which is involved in angiogenesis and cell invasion.
-
This compound: Specific signaling pathways directly affected by this compound are not well-documented in the available literature. However, related compounds like isosorbide di-(methyl fumarate) have been shown to activate the NRF2/antioxidant response element pathway, which is involved in cellular protection against oxidative stress.
Caption: Signaling pathways affected by enhancers.
Conclusion
Spectroscopic analysis provides critical insights into the mechanisms by which penetration enhancers interact with the stratum corneum. While direct comparative spectroscopic data for this compound is limited, the available evidence for alternatives highlights distinct modes of action:
-
This compound is understood to enhance penetration by modifying the polarity of the skin surface, likely interacting with the polar head groups of the lipids.
-
Propylene Glycol primarily affects the proteinaceous components of the stratum corneum, altering keratin structure.
-
Oleic Acid acts by fluidizing the intercellular lipid matrix, significantly disrupting its ordered structure.
The choice of a penetration enhancer should be guided by the physicochemical properties of the active ingredient and the desired delivery profile. Further spectroscopic studies directly comparing this compound with other enhancers would be highly valuable for a more complete understanding of its performance and to optimize its use in topical and transdermal formulations.
References
- 1. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]
- 2. researchgate.net [researchgate.net]
- 3. Time-Dependent Differences in the Effects of Oleic Acid and Oleyl Alcohol on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleic acid: its effects on stratum corneum in relation to (trans)dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Non-invasive depth profile imaging of the stratum corneum using confocal Raman microscopy: first insights into the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Raman spectroscopy: feasibility of in vivo survey of stratum corneum lipids, effect of natural aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Arlasolve DMI in Dermatological Treatments: A Comparative Guide to Efficacy and Performance
For Researchers, Scientists, and Drug Development Professionals
Arlasolve DMI (Dimethyl Isosorbide) is a high-purity solvent and penetration enhancer utilized in topical dermatological formulations to improve the delivery and efficacy of active pharmaceutical ingredients (APIs). Its primary function is to facilitate the transport of actives into the epidermis, where they can exert their therapeutic effects. This guide provides a comparative analysis of this compound against other common solvents and penetration enhancers, supported by available clinical and preclinical data.
Performance Comparison
This compound's performance is most notably documented in the context of acne treatment with benzoyl peroxide (BPO), where it has been shown to enhance drug delivery, improve efficacy, and reduce irritation.[1][2] It is also used to boost the performance of actives in self-tanning and skin whitening applications.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data from studies comparing this compound with other penetration enhancers.
Table 1: Comparison of Penetration Enhancement for Caffeine Delivery
| Penetration Enhancer | Concentration | Maximum Drug Permeation (%) |
| This compound | 5% | 26.28 ± 0.03 |
| Transcutol P | 5% | 18.78 ± 0.01 |
| Ethanol | 5% | 16.5 ± 0.04 |
| Dimethyl Sulfoxide (DMSO) | 5% | 15.16 ± 0.07 |
Data from an ex-vivo study comparing the permeation of caffeine through a synthetic membrane. The permeation result for this compound was statistically significantly different from the other enhancers (p < 0.05).[4]
Table 2: Irritation Reduction in Benzoyl Peroxide Formulations
| Formulation | Irritation Potential (Measured by Laser Doppler Blood Flow Imaging) |
| Test BPO lotion with this compound | Significant 19% reduction in irritation compared to the other three test sites |
| Test BPO lotion without this compound | Similar irritation to 1% SLS solution and the commercial brand with BPO |
| Commercial leave-on lotion with 2.5% BPO and ethoxydiglycol (EDG) | High irritation potential |
| 1% Sodium Lauryl Sulfate (SLS) solution | High irritation potential |
This study highlights this compound's ability to reduce the irritation commonly associated with BPO.[1]
Table 3: Efficacy in Acne Treatment
| Formulation Regimen | Reduction in Acne Lesions (28-day study) | Time to Achieve 52% Reduction |
| Croda regime with This compound | 52% | 3 weeks |
| Market-leading brand without this compound | 52% | 4 weeks |
A clinical study demonstrated that a formulation containing this compound achieved a significant reduction in acne lesions one week faster than a leading commercial product.
Experimental Protocols
Detailed experimental protocols for the studies cited are often proprietary. However, based on the available information, the following methodologies are representative of the research conducted.
Benzoyl Peroxide Irritation Study (Based on a Described Protocol)
Objective: To assess the irritation potential of a benzoyl peroxide lotion containing this compound compared to other formulations.
Methodology:
-
Subjects: A panel of human volunteers (n=10) with healthy skin on their volar forearms.
-
Test Formulations:
-
Test BPO lotion with this compound
-
Test BPO lotion without this compound
-
Commercial leave-on lotion with 2.5% BPO and ethoxydiglycol (EDG)
-
1% Sodium Lauryl Sulfate (SLS) solution (positive control)
-
Water (negative control)
-
Croda BPO-free lotion (vehicle control)
-
-
Procedure:
-
150 µL of each test product was applied to a 19-mm HillTop Chamber.
-
The chambers were applied to the volar forearms of the subjects and secured with adhesive tape for 24 ± 2 hours.
-
After the application period, the patches were removed, and the sites were washed with tap water and patted dry.
-
3-4 hours after patch removal, the test sites were visually graded for erythema, edema, and dryness/scaliness.
-
Scanning laser Doppler blood flow imaging was performed on both forearms to quantify skin irritation by measuring changes in blood flow.
-
Ex-vivo Skin Permeation Study (General Protocol)
Objective: To determine the effect of penetration enhancers on the permeation of an active ingredient (e.g., caffeine, hydroquinone, salicylic acid) through the skin.
Methodology:
-
Skin Model: Excised human or animal skin (e.g., porcine ear skin) is mounted on Franz diffusion cells, which consist of a donor and a receptor chamber.
-
Formulations: The active ingredient is formulated in a vehicle with and without the penetration enhancers being tested (e.g., this compound, Transcutol P, ethanol, DMSO) at specified concentrations.
-
Procedure:
-
The receptor chamber of the Franz cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.
-
A known quantity of the test formulation is applied to the surface of the skin in the donor chamber.
-
At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed for the concentration of the active ingredient using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
-
The cumulative amount of the active ingredient permeated per unit area is plotted against time to determine the permeation profile and calculate the flux.
-
Mechanism of Action & Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
References
Arlasolve™ DMI: A Comparative Guide to Novel Skin Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transdermal drug delivery and cosmetic formulation, the efficacy of active ingredients is intrinsically linked to their ability to penetrate the skin's formidable barrier, the stratum corneum. Arlasolve™ DMI (Dimethyl Isosorbide) has long been a trusted solvent and penetration enhancer, valued for its safety profile and ability to improve the delivery of a wide range of molecules.[1][2][3] This guide provides an objective comparison of Arlasolve™ DMI against emerging classes of novel penetration enhancers, supported by experimental data to inform formulation decisions in research and development.
Arlasolve™ DMI: The Benchmark
Arlasolve™ DMI is a high-purity, water-soluble solvent that enhances skin penetration through a dual mechanism.[3] Firstly, it acts as an excellent solvent, preventing the agglomeration of active ingredients and ensuring they remain in a dissolved state, which is crucial for their absorption. Secondly, it is thought to increase the polarity of the skin's surface layers, thereby facilitating the partitioning of active ingredients into the stratum corneum.[3] Its versatility is demonstrated in its use with a variety of actives, from the anti-acne agent Benzoyl Peroxide (BPO) to the self-tanning ingredient Dihydroxyacetone (DHA).
The New Wave of Penetration Enhancers
Recent advancements in materials science and biotechnology have introduced several new classes of penetration enhancers, each with unique mechanisms of action. This guide will focus on three prominent categories: ionic liquids, nanoparticles, and natural terpenes.
-
Ionic Liquids (ILs): These are organic salts with low melting points that can be tailored to possess specific physicochemical properties. Their mechanism as penetration enhancers is primarily attributed to their ability to disrupt the highly ordered structure of the stratum corneum lipids and interact with keratin.[4][5][6]
-
Nanoparticles: This broad category includes lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers), polymeric nanoparticles, and inorganic nanoparticles. They can enhance penetration by various means, including adhering to the skin and creating an occlusive effect, fusing with the stratum corneum lipids, and delivering drugs through follicular pathways.[7][8][9]
-
Natural Terpenes: Derived from essential oils, terpenes are a class of organic compounds that have been shown to effectively enhance the permeation of both lipophilic and hydrophilic drugs. Their mechanism is believed to involve the disruption of the intercellular lipid barrier in the stratum corneum.[10]
Comparative Performance Data
The following tables summarize the performance of Arlasolve™ DMI in comparison to select novel penetration enhancers, based on available in vitro permeation studies. It is important to note that direct head-to-head comparisons are limited in the published literature, and performance can be highly dependent on the specific active ingredient, formulation, and experimental conditions.
Table 1: Comparison of Penetration Enhancement for a Lipophilic Drug (Hypothetical Example based on available data)
| Penetration Enhancer | Active Ingredient | Vehicle | Skin Model | Flux (µg/cm²/h) | Enhancement Ratio* |
| Arlasolve™ DMI (10%) | Salicylic Acid | O/W Emulsion | Human Skin | 1.5 | 1.0 |
| Ionic Liquid (CAGE) | Ruxolitinib | Solution | Guinea Pig Skin | 4.2 | 2.8 |
| Terpene (Squalene) | Apremilast | Solution | Human Skin | 3.8 | 2.5 |
*Enhancement Ratio (ER) is calculated relative to the control formulation (without enhancer). Data for novel enhancers are sourced from studies on different drugs and skin models and are presented for illustrative comparison.[11][12][13]
Table 2: Comparison of Penetration Enhancement for a Hydrophilic Drug (Hypothetical Example based on available data)
| Penetration Enhancer | Active Ingredient | Vehicle | Skin Model | Permeation Coefficient (cm/h x 10⁻³) | Enhancement Ratio* |
| Arlasolve™ DMI (10%) | Hydroquinone | O/W Emulsion | Human Skin | 0.5 | 1.0 |
| Ionic Liquid ([C][M]) | Dextran | Solution | Not Specified | 1.2 | 2.4 |
| Nanoparticles (Chitosan) | Voriconazole | Spray-dried | Not Specified | 0.9 | 1.8 |
*Enhancement Ratio (ER) is calculated relative to the control formulation (without enhancer). Data for novel enhancers are sourced from studies on different drugs and skin models and are presented for illustrative comparison.[6][11][14]
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vitro skin permeation of active ingredients, based on the widely used Franz diffusion cell method.
In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Excised human or animal skin is used. The subcutaneous fat is removed, and the skin is cut into appropriate sizes to fit the Franz diffusion cells. The skin is then equilibrated in a suitable buffer (e.g., phosphate-buffered saline, PBS) before mounting.
-
Franz Cell Assembly: The prepared skin membrane is mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. The two compartments are clamped together.
-
Receptor Medium: The receptor compartment is filled with a known volume of a suitable receptor medium (e.g., PBS with a solubility enhancer if needed) and maintained at 37°C with constant stirring. The temperature at the skin surface is typically maintained at 32°C.
-
Formulation Application: A precise amount of the test formulation (containing the active ingredient and the penetration enhancer) is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment, and the volume is replaced with fresh receptor medium to maintain sink conditions.
-
Sample Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) and the enhancement ratio (ER) are then calculated.
Visualizing the Mechanisms
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
References
- 1. lesielle.com [lesielle.com]
- 2. justglow.co.uk [justglow.co.uk]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Nanoparticles as Permeation Enhancers and Targeted Delivery Options for Skin: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocarriers and their Actions to Improve Skin Permeability and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Arlasolve DMI: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides detailed, step-by-step guidance for the proper disposal of Arlasolve DMI (Dimethyl Isosorbide), a common solvent in research and pharmaceutical development.
This compound is generally not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1][2] However, proper disposal is still necessary to minimize environmental impact and adhere to laboratory safety protocols. The primary principle for the disposal of this compound and its associated waste is to act in accordance with local, state, and federal regulations.[1][2]
Immediate Safety and Spill Response
In the event of a spill, prompt and appropriate action is crucial. While this compound has low acute toxicity, it can cause eye, skin, and respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE): Before addressing a spill or handling waste, ensure you are wearing the appropriate PPE.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Spill Cleanup Protocol:
-
Containment: Prevent the spill from entering drains or water systems.[1][2]
-
Absorption: Soak up the spilled this compound with an inert absorbent material.[1][2]
-
Collection: Sweep or shovel the absorbent material into a suitable, clearly labeled container for waste disposal.[1][2]
| Spill Cleanup Materials | |
| Absorbent Material | Inert options include vermiculite, sand, or earth. |
| Collection Tools | Scoop, shovel, or dustpan. |
| Waste Container | A sealable and properly labeled container. |
Disposal Procedures for this compound Waste
The appropriate disposal route for this compound depends on its form—whether it is unused, contaminated, or in an empty container.
Unused or Waste this compound (Pure)
Unused or waste this compound should be collected in a designated, sealed, and clearly labeled waste container. While it is not a halogenated solvent, it is good practice to store it with other non-halogenated solvent waste, separate from halogenated solvents, acids, bases, and other reactive chemicals.[3][4] Contact your institution's Environmental Health and Safety (EHS) office or designated waste management provider to arrange for pickup and disposal.
Contaminated this compound and Spill Residues
Mixtures containing this compound and other substances, as well as spill cleanup materials, must be treated as chemical waste. The disposal procedure will be dictated by the hazards of the other components in the mixture.
-
Labeling: The waste container must be clearly labeled with all chemical constituents and their approximate percentages.[2]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[2][4]
-
Disposal: Arrange for disposal through your institution's chemical waste program.
Empty this compound Containers
Empty containers that have held this compound should be managed to prevent the release of any residual chemical.
-
Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent (such as water) to remove any remaining this compound.[5][6] The rinsate (the rinse water) should be collected and disposed of as chemical waste.[5]
-
Defacing Labels: Completely remove or deface the original product label to avoid confusion.[3][6]
-
Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as appropriate.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Arlasolve DMI
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Arlasolve DMI (Dimethyl Isosorbide). Following these steps will ensure safe laboratory practices and minimize risks.
Understanding the Hazards
This compound is generally not classified as a hazardous substance.[1] However, as with any chemical, it is crucial to observe good industrial hygiene and safety practices.[2] Potential hazards include mild skin and eye irritation.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure safety when handling this compound.
Eye and Face Protection:
-
Wear chemical safety goggles with side shields to protect against splashes.[1]
-
It is recommended that an eye wash station be readily available in the work area.[1]
Skin Protection:
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.
-
For situations with a higher risk of splashing, consider wearing an impervious apron.
Respiratory Protection:
-
Under normal conditions with adequate general ventilation, respiratory protection is not typically required.[1][2]
-
If mists are generated, a NIOSH/MSHA-approved respirator should be worn.[1]
Qualitative Glove Selection Guide
Since quantitative breakthrough data is not available, this table provides a qualitative recommendation for glove selection based on general solvent resistance.
| Glove Material | Recommendation for Incidental Contact (Splash) | Recommendation for Prolonged Contact |
| Nitrile | Recommended | Recommended, but change gloves frequently. |
| Neoprene | Acceptable | Consider for extended use. |
| Butyl Rubber | Acceptable | Consider for extended use. |
| Latex | Not Recommended due to potential for allergies and lower chemical resistance. | Not Recommended |
Disclaimer: This table is for guidance only. It is crucial to consult the glove manufacturer's specific chemical resistance data. If not available, it is advisable to conduct your own testing.
Experimental Protocol: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling this compound, ensure you are wearing the appropriate PPE as outlined above (safety goggles, gloves, lab coat).
-
Ventilation: Work in a well-ventilated area. General mechanical ventilation is usually sufficient.[1]
-
Dispensing: When transferring this compound, do so carefully to avoid splashing. Keep containers tightly closed when not in use.[1][2]
-
Hygiene: After handling, wash your hands thoroughly with soap and water.[6] Contaminated clothing should be laundered before reuse.[1]
Spill Cleanup Protocol:
-
Evacuate: If a large spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[6]
-
Collection: Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.[6]
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan:
-
Product: Dispose of unused this compound in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials: Absorbent materials used for spills and any contaminated PPE (e.g., gloves) should be placed in a sealed, labeled container and disposed of as chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste. The empty container can then be disposed of or recycled according to your institution's guidelines.
Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
